molecular formula C7H7BClFO2 B1587299 2-Chloro-6-fluoro-5-methylphenylboronic acid CAS No. 352535-86-5

2-Chloro-6-fluoro-5-methylphenylboronic acid

Cat. No.: B1587299
CAS No.: 352535-86-5
M. Wt: 188.39 g/mol
InChI Key: OXBULPFGOYOICC-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS 352535-86-5) is an organoboron compound with the molecular formula C₇H₇BClFO₂ and a molecular weight of 188.39 g/mol . This high-purity reagent is characterized by its physical properties, including a melting point of 127-132 °C and a density of approximately 1.35 g/cm³ . As a phenylboronic acid derivative, it serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is pivotal for creating biaryl bonds in the development of pharmaceuticals and advanced materials . Researchers value this compound for its potential in constructing complex molecular architectures, including the synthesis of constrained inhibitors for kinase targets, exploring new chemical spaces in medicinal chemistry programs . Proper handling procedures should be followed: work in a well-ventilated area, wear suitable protective clothing, and avoid the formation of dust and aerosols . This product is intended for research and development applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

IUPAC Name

(6-chloro-2-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBULPFGOYOICC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394818
Record name 2-Chloro-6-fluoro-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-86-5
Record name 2-Chloro-6-fluoro-5-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-fluoro-5-methylphenylboronic Acid: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 352535-86-5[1]

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-chloro-6-fluoro-5-methylphenylboronic acid, a vital building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, analytical characterization, and practical applications of this versatile reagent, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and aim to equip the reader with the necessary knowledge to effectively utilize this compound in their research endeavors.

Introduction: The Ascendancy of Boronic Acids in Modern Synthesis

Boronic acids have emerged as indispensable tools in the construction of complex molecular architectures, largely due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction. Their stability, low toxicity, and the ease with which they can be handled and purified have contributed to their widespread adoption in both academic and industrial laboratories.[2] The boronic acid functional group serves as a robust and versatile handle for the introduction of aryl and heteroaryl moieties, facilitating the formation of carbon-carbon bonds with a high degree of control and predictability. This has had a profound impact on the field of medicinal chemistry, where the efficient synthesis of novel biaryl structures is a cornerstone of drug discovery.

This compound is a prime example of a highly functionalized boronic acid that offers unique advantages in organic synthesis. Its substituted phenyl ring provides a scaffold with distinct electronic and steric properties, which can be strategically employed to fine-tune the characteristics of the target molecules.

Molecular Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its successful application. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 352535-86-5[1]
Molecular Formula C₇H₇BClFO₂[1]
Molecular Weight 188.39 g/mol [1]
Melting Point 127-132 °C[1]
Boiling Point 323.3 °C at 760 mmHg[1]
Appearance White to off-white solid
Solubility Soluble in many organic solvents such as methanol, THF, and DMSO.

The presence of both a chloro and a fluoro substituent on the aromatic ring significantly influences the electronic nature of the molecule, rendering the boronic acid moiety a valuable partner in cross-coupling reactions.

Synthesis and Purification

The synthesis of arylboronic acids typically involves the reaction of an organometallic intermediate with a borate ester, followed by acidic workup. A plausible and commonly employed route for the preparation of this compound is outlined below. This protocol is based on established methods for the synthesis of analogous substituted phenylboronic acids.

Synthetic Workflow

The synthesis commences with the commercially available starting material, 1-chloro-2-fluoro-4-methylbenzene. The key transformation is a directed ortho-metalation, followed by quenching with a borate ester.

Synthesis_Workflow A 1-Chloro-2-fluoro-4-methylbenzene B Lithiation with n-BuLi A->B THF, -78 °C C Reaction with Triisopropyl borate B->C D Acidic Workup (e.g., HCl) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Chloro-2-fluoro-4-methylbenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-chloro-2-fluoro-4-methylbenzene and anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium solution dropwise to the stirred reaction mixture, maintaining the temperature below -70 °C. The addition of n-BuLi should be done over a period of 30-60 minutes. Stir the resulting mixture at -78 °C for an additional 1-2 hours.

  • Borylation: To the reaction mixture, add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and slowly add 2 M HCl to quench the reaction. The pH of the aqueous layer should be acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Expertise & Experience Insight: The choice of a strong, non-nucleophilic base like n-butyllithium is crucial for the deprotonation of the aromatic ring at the position ortho to the fluorine atom. The fluorine atom is a more effective ortho-directing group for lithiation than the chlorine atom. Maintaining a low temperature (-78 °C) throughout the addition of n-BuLi and the borate ester is critical to prevent side reactions, such as the decomposition of the organolithium intermediate.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the single fluorine atom on the aromatic ring.

  • ¹¹B NMR: The boron NMR spectrum is a useful tool for characterizing boronic acids and will show a characteristic signal.

Predicted ¹H and ¹³C NMR Data (in CDCl₃):

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H 7.0 - 7.5m-
2.3 - 2.5s-
5.0 - 6.0 (broad s, B(OH)₂)--
¹³C ~160 (d, JC-F)C-FLarge
~140 (d, JC-F)C-ClSmall
~135Aromatic CH
~125Aromatic C-B
~120 (d, JC-F)Aromatic C-CH₃Small
~115 (d, JC-F)Aromatic CHLarge
~20CH₃

Note: These are predicted values and may vary from experimental results. The signals for the B(OH)₂ protons are often broad and may exchange with residual water in the solvent.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

  • Expected Molecular Ion (M⁺): m/z = 188.01 (for the most abundant isotopes ¹²C₇¹H₇¹¹B³⁵Cl¹⁹F¹⁶O₂)

  • Isotopic Pattern: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

  • Fragmentation: Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) and the boronic acid group (B(OH)₂).

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the boronic acid and an organic halide or triflate.

The Role of Substituents in Reactivity and Selectivity

The specific substitution pattern of this compound imparts unique properties that are advantageous in Suzuki-Miyaura couplings:

  • Ortho-Substituents: The presence of both a chloro and a fluoro group at the ortho positions to the boronic acid can influence the steric environment around the reaction center. This can be exploited to control the atropisomerism of the resulting biaryl products.

  • Electronic Effects: The electron-withdrawing nature of the chlorine and fluorine atoms can affect the rate of transmetalation, a key step in the catalytic cycle. This can lead to enhanced reactivity and selectivity in certain coupling reactions.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the ligand (if used).

  • Solvent and Base Addition: Add the solvent and the base to the reaction mixture.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim Ar-Pd(II)-R L_n Boronate ArB(OR)3- Boronate->Transmetalation Base RedElim->Pd0 Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique substitution pattern provides chemists with a powerful tool to introduce a functionalized aromatic ring into a wide range of molecules, with applications spanning from drug discovery to materials science. A thorough understanding of its synthesis, characterization, and reactivity in cross-coupling reactions, as detailed in this guide, will enable researchers to fully exploit its potential in their synthetic endeavors. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of reproducibility and success.

References

A Technical Guide to 2-Chloro-6-fluoro-5-methylphenylboronic Acid: Properties, Synthesis, and Core Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS No. 352535-86-5), a key building block in modern organic synthesis. The document details its physicochemical properties, outlines a representative synthetic pathway, and offers a comprehensive, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction. The guide is intended for researchers, chemists, and drug development professionals who utilize advanced chemical intermediates to construct complex molecular architectures for pharmaceutical, agrochemical, and materials science applications.

Introduction and Strategic Importance

This compound is a polysubstituted arylboronic acid, a class of compounds indispensable to contemporary synthetic chemistry.[1][2] Its strategic value stems from the unique combination of substituents on the phenyl ring. The boronic acid functional group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional reliability.[3][4]

The chloro and fluoro substituents provide steric and electronic modulation, influencing the compound's reactivity and the properties of the resulting products.[5] This specific substitution pattern makes it a valuable intermediate for introducing a precisely functionalized aromatic moiety into larger molecules, a critical step in the synthesis of novel therapeutic agents, agrochemicals, and advanced materials.[1][6]

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 352535-86-5[7][8][9]
Molecular Formula C₇H₇BClFO₂[1][7]
Molecular Weight 188.39 g/mol [1][7][9]
Melting Point 127-132 °C (lit.)[7][9]
Boiling Point 323.3 °C at 760 mmHg[7]
Density 1.35 g/cm³[7]
Appearance Solid; typically a white to off-white crystalline powder.[2][9]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).[1][7]
MDL Number MFCD03701535[1][9]
SMILES String Cc1ccc(Cl)c(B(O)O)c1F[9]

Representative Synthesis Pathway

The synthesis of substituted phenylboronic acids often involves the formation of an organometallic intermediate from a corresponding aryl halide, which is then quenched with a borate ester. A common and effective strategy is ortho-lithiation or halogen-metal exchange at low temperatures followed by boronation.[10]

The causality behind this choice is twofold:

  • Reactivity Control: The use of strong bases like n-butyllithium at cryogenic temperatures (-78 °C) allows for controlled deprotonation or halogen-metal exchange, preventing unwanted side reactions.[10]

  • Functional Group Tolerance: This pathway is tolerant of various functional groups, making it a robust method for creating complex boronic acids.

A plausible synthesis route starting from a suitable precursor like 1-bromo-2-chloro-3-fluoro-4-methylbenzene is outlined below.

cluster_start Starting Material cluster_reaction Core Synthesis Steps cluster_product Final Product SM 1-Bromo-2-chloro-3-fluoro-4-methylbenzene Lithiation Lithiation (n-BuLi, THF, -78°C) SM->Lithiation 1. Boronation Boronation (B(OiPr)₃, -78°C to RT) Lithiation->Boronation 2. Hydrolysis Aqueous Workup (e.g., 1N HCl) Boronation->Hydrolysis 3. Product This compound Hydrolysis->Product 4. Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Transmetal R¹-Pd(II)(R²)L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product R¹-R² (Biaryl Product) Transmetal->Product center ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ + Base Boronate [R²-B(OH)₃]⁻ Boronic->Boronate Boronate->Transmetal A 1. Assemble Reagents (Flask under Argon) - Pd Catalyst - Ligand - Base B 2. Add Substrates - Boronic Acid - Aryl Halide A->B C 3. Add Anhydrous Solvent B->C D 4. Degas Mixture (Vacuum/Argon Cycles) C->D E 5. Heat to 80-110 °C (with Stirring) D->E F 6. Monitor by TLC/LC-MS E->F G 7. Aqueous Workup - Cool and Dilute - Wash with H₂O & Brine F->G H 8. Isolate & Purify - Dry & Concentrate - Column Chromatography G->H I Pure Biaryl Product H->I

References

An In-Depth Technical Guide to 2-Chloro-6-fluoro-5-methylphenylboronic Acid: Synthesis, Properties, and Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS: 352535-86-5), a key building block in modern synthetic chemistry. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, provides an authoritative synthesis protocol, and offers an in-depth exploration of its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The guide emphasizes the mechanistic rationale behind experimental choices, the impact of the unique substitution pattern on reactivity, and provides a field-proven, step-by-step protocol for its use in the synthesis of complex biaryl compounds, which are pivotal in medicinal chemistry.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Phenylboronic acids are indispensable reagents in organic synthesis, primarily due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, offering a robust and versatile method for constructing biaryl and substituted aromatic structures.[2][3] These motifs are ubiquitous in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

The compound this compound is a particularly valuable reagent. Its di-ortho-substituted nature, featuring both electron-withdrawing (chloro and fluoro) and electron-donating (methyl) groups, provides a unique combination of steric and electronic properties. This specific arrangement allows for highly selective and controlled reactivity in synthetic processes, making it a sought-after intermediate for creating complex molecules with potential therapeutic properties.[4] This guide serves as a technical resource for effectively utilizing this powerful synthetic tool.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.

PropertyValueReference
Molecular Weight 188.39 g/mol [4]
Molecular Formula C₇H₇BClFO₂[4]
CAS Number 352535-86-5[4]
Appearance White to off-white solid/crystalline powder
Melting Point 127-132 °C
Storage 2-8°C, store under inert gas (e.g., Argon, Nitrogen)[4]

Handling and Storage: this compound should be handled in a well-ventilated area, using standard personal protective equipment (PPE), including safety glasses and gloves. It is recommended to store the compound under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation, particularly protodeboronation, which can be accelerated by moisture and atmospheric oxygen.

Synthesis of this compound

The synthesis of multi-substituted phenylboronic acids often requires regioselective functionalization. A robust and scalable method for preparing the target compound involves a directed ortho-metalation strategy, followed by borylation. This approach leverages the directing ability of existing substituents to achieve high regioselectivity. The synthesis begins with a suitable precursor, such as 1-chloro-3-fluoro-2-methylbenzene, which is then elaborated to the final boronic acid.

A key synthetic step, analogous to the formation of related substituted phenylboronic acids, is the deprotonation of a precursor like 2-chloro-6-fluoroanisole at the position adjacent to the fluorine atom using a strong base, followed by quenching with a borate ester.

Workflow for Synthesis

cluster_0 Step 1: Directed ortho-Metalation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A Precursor (e.g., 2-Chloro-6-fluoro-3-methylanisole) B Organolithium Intermediate A->B  n-BuLi, Dry THF  -78 °C to -50 °C C Boronate Ester B->C  Triisopropyl borate  (B(O-iPr)₃) D Final Product (this compound) C->D  Aqueous Acid Workup  (e.g., HCl)

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol (Based on Analogous Procedures)

The following protocol is based on established methods for the synthesis of structurally related phenylboronic acids via directed ortho-metalation.

Materials:

  • 2-Chloro-6-fluoro-3-methylanisole (or a related precursor)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Triisopropyl borate

  • Hydrochloric acid (e.g., 1 M aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., Diethyl ether or Ethyl acetate)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve the precursor (1.0 eq) in anhydrous THF.

  • Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

  • Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining a low internal temperature.

  • Warm-up and Quench: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the flask in an ice bath and carefully quench the reaction by the slow addition of 1 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization or trituration with a solvent system such as hexanes/ethyl acetate to yield the pure this compound.

Application in Suzuki-Miyaura Cross-Coupling

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize highly substituted biaryl compounds. The presence of two ortho substituents (Cl and F) introduces significant steric hindrance, which can be challenging but also offers unique advantages in controlling atropisomerism and influencing the final conformation of the product molecule.

Mechanistic Considerations: The Role of Substituents

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The electronic and steric nature of the substituents on the boronic acid significantly impacts the efficiency of the key steps.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdII_add Ar-Pd(II)-X(L₂) (Oxidative Addition Adduct) pd0->pdII_add Oxidative Addition (+ Ar-X) pdII_trans Ar-Pd(II)-Ar'(L₂) (Transmetalation Product) pdII_add->pdII_trans Transmetalation (+ Ar'-B(OR)₃⁻) pdII_trans->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pdII_trans->product reagents Ar-X (Aryl Halide) Ar'-B(OH)₂ (Boronic Acid) Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl halide bond. This step is generally not directly affected by the boronic acid's structure.

  • Transmetalation: This is often the rate-determining step. A base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium(II) center. The electron-withdrawing nature of the ortho-fluoro and ortho-chloro groups on this compound can increase the Lewis acidity of the boron atom, potentially facilitating its activation by the base. However, the steric bulk of these same groups can hinder the approach to the palladium center, making the choice of a suitable bulky phosphine ligand on the palladium catalyst crucial to overcome this steric clash.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the C-C bond of the biaryl product and regenerating the active Pd(0) catalyst. The steric crowding around the palladium center in the intermediate can promote this final step.

Field-Proven Experimental Protocol

The following protocol is a representative example of a Suzuki-Miyaura coupling reaction utilizing a substituted phenylboronic acid, adapted for the specific properties of this compound.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (or Triflate) (1.0 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio of toluene:water) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Reaction Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

This protocol leverages a modern catalyst system (SPhos), which employs a bulky, electron-rich phosphine ligand well-suited to facilitate the coupling of sterically hindered substrates like this compound.

Conclusion

This compound is a highly functionalized and strategic building block for the synthesis of complex organic molecules. Its molecular weight of 188.39 g/mol and unique substitution pattern offer distinct advantages for creating sterically demanding biaryl structures, which are of high interest in drug discovery and materials science. By understanding its synthesis, proper handling, and the mechanistic nuances of its application in Suzuki-Miyaura cross-coupling, researchers can effectively employ this reagent to advance their synthetic programs. The provided protocols offer a reliable and authoritative foundation for the practical application of this versatile compound.

References

2-Chloro-6-fluoro-5-methylphenylboronic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-fluoro-5-methylphenylboronic Acid

Authored by: A Senior Application Scientist

Foreword: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic construction of carbon-carbon bonds remains a paramount objective. The Suzuki-Miyaura cross-coupling reaction stands as a titan among these methodologies, lauded for its functional group tolerance and operational simplicity.[1] At the core of this transformative reaction lies the organoboron reagent, most commonly a boronic acid. The specific substitution pattern on the phenylboronic acid ring dictates the steric and electronic properties of the final product, making these reagents powerful tools for fine-tuning molecular architecture.

This guide provides an in-depth examination of the synthesis of This compound (CAS: 352535-86-5), a highly valuable building block.[2] Its unique ortho-chloro and ortho-fluoro substituents provide steric hindrance and electronic modulation, making it an essential intermediate for creating complex biaryl compounds in drug discovery and advanced materials development.[3][4] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the self-validating controls that ensure a robust and reproducible synthesis.

Part 1: Foundational Principles of Arylboronic Acid Synthesis

The synthesis of arylboronic acids predominantly follows two strategic pathways:

  • Organometallic Intermediation Followed by Borylation: This classic and widely-used method involves the formation of a highly nucleophilic organometallic species (an organolithium or Grignard reagent) from an aryl halide. This intermediate then reacts with an electrophilic boron source, typically a trialkyl borate, which upon hydrolysis yields the desired boronic acid.[5][6] This approach is powerful but sensitive to functional groups that are incompatible with the strongly basic and nucleophilic organometallic reagent.

  • Palladium-Catalyzed Borylation (Miyaura Borylation): This more modern approach utilizes a palladium catalyst to directly couple an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[7][8] Its key advantage is its exceptional tolerance for a wide range of functional groups, though it requires careful selection of catalyst, ligand, and base.[8]

For the target molecule, this compound, the organometallic pathway is a direct and effective strategy, provided the correct starting material and conditions are employed. We will focus on this pathway, specifically utilizing an organolithium intermediate due to its high reactivity and efficiency in halogen-metal exchange.

Part 2: The Directed Ortho-Metalation and Borylation Pathway

The synthesis of this compound is most effectively achieved through a directed ortho-metalation (DoM) strategy, followed by trapping with a borate ester and subsequent hydrolysis. This pathway leverages the directing ability of the fluorine atom to achieve regioselective lithiation.

Logical Workflow Diagram

The overall synthetic logic is a three-stage process executed in a "one-pot" sequence, which minimizes intermediate isolation and improves overall efficiency.

Synthesis_Workflow cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: One-Pot Reaction Sequence cluster_2 Stage 3: Isolation & Purification Start Starting Material: 4-Chloro-2-fluoro-1-methylbenzene Lithiation Directed Ortho-Metalation (LDA or s-BuLi, THF, -78 °C) Start->Lithiation Anhydrous Solvent Borylation Borylation (Triisopropyl Borate, -78 °C) Lithiation->Borylation Trapping of Aryllithium Hydrolysis Aqueous Acidic Hydrolysis (HCl) Borylation->Hydrolysis Formation of Boronate Ester Workup Extraction & Solvent Removal Hydrolysis->Workup Crude Product Purification Recrystallization Workup->Purification Product Final Product: This compound Purification->Product >97% Purity

Caption: Workflow for the synthesis of this compound.

Causality and Experimental Rationale
  • Choice of Starting Material: 4-Chloro-2-fluoro-1-methylbenzene is the ideal precursor. The fluorine atom is a more powerful ortho-directing group for lithiation than the chlorine or methyl groups. This ensures that the lithium-halogen exchange or deprotonation occurs regioselectively at the C6 position, which is ortho to the fluorine and flanked by the chlorine atom.

  • Choice of Lithiating Agent: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or a hindered alkyllithium like sec-Butyllithium (s-BuLi) is preferred over n-Butyllithium (n-BuLi). This minimizes the risk of nucleophilic aromatic substitution of the fluorine atom.

  • Cryogenic Temperature (-78 °C): This is a critical parameter. The aryllithium intermediate is highly reactive and thermally unstable. Maintaining the temperature at -78 °C (a dry ice/acetone bath) prevents decomposition and unwanted side reactions, such as elimination or reaction with the solvent (THF).

  • Choice of Borylating Agent: Triisopropyl borate (B(OiPr)₃) is often superior to trimethyl borate (B(OMe)₃).[9] The bulkier isopropoxy groups reduce the formation of stable "ate" complexes (tetracoordinate boron species) that can be difficult to hydrolyze, thus leading to higher yields of the final boronic acid.

  • Inert Atmosphere: The entire reaction sequence must be conducted under a dry, inert atmosphere (Nitrogen or Argon). Organolithium reagents and the resulting aryllithium intermediate react instantly with atmospheric oxygen and moisture, which would quench the reaction and drastically reduce the yield.

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected before moving to the next stage.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloro-2-fluoro-1-methylbenzene>98%CommercialEnsure anhydrous
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂OCommercialFreshly distilled from Na/benzophenone
sec-Butyllithium (s-BuLi)~1.4 M in cyclohexaneCommercialTitrate prior to use for accurate stoichiometry
Triisopropyl borate>98%CommercialDistill before use
Hydrochloric Acid (HCl)2 M Aqueous SolutionReagent Grade
Diethyl EtherReagent GradeCommercialFor extraction
Brine (Saturated NaCl)Lab PreparedFor washing
Magnesium Sulfate (MgSO₄)AnhydrousReagent GradeFor drying
Step-by-Step Methodology

Stage 1: Reaction Setup and Lithiation

  • Apparatus Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum.

  • Inerting: Purge the entire system with dry nitrogen for at least 15 minutes. Maintain a positive nitrogen pressure throughout the experiment.

  • Reagent Charging: To the flask, add 4-Chloro-2-fluoro-1-methylbenzene (1.0 eq) and anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.

  • Lithiation: Slowly add sec-Butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • In-Process Control 1: After addition is complete, stir the reaction mixture at -78 °C for 1 hour. To validate the formation of the aryllithium, a small aliquot can be carefully quenched with D₂O and analyzed by GC-MS to confirm deuterium incorporation at the expected position.

Stage 2: Borylation and Hydrolysis 7. Borylation: While maintaining the temperature at -78 °C, add triisopropyl borate (1.2 eq) dropwise over 20 minutes. A white precipitate (lithium boronate complex) may form. 8. Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight (approx. 12-16 hours). This ensures the reaction goes to completion. 9. Hydrolysis: Carefully pour the reaction mixture into a beaker containing 2 M HCl solution (3.0 eq) cooled in an ice bath. Stir vigorously for 1 hour. The boronate ester will hydrolyze to the boronic acid, which should precipitate as a white solid. 10. In-Process Control 2: Check the pH of the aqueous layer to ensure it is acidic (pH < 2), which is necessary for complete hydrolysis. Monitor the disappearance of the boronate ester and the appearance of the product by TLC or LC-MS.

Stage 3: Work-up and Purification 11. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of THF). 12. Washing: Combine the organic layers and wash sequentially with water and then brine. 13. Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. 14. Purification: Recrystallize the crude solid from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white crystalline solid. 15. Final Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.[2]

Part 4: Application in Suzuki-Miyaura Cross-Coupling

The synthesized this compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of sterically congested biaryl structures.[1][10][11]

Generic Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling cluster_0 Reaction Conditions BoronicAcid 2-Chloro-6-fluoro- 5-methylphenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) ArylHalide Aryl Halide / Triflate (R-X) Product Biaryl Product Catalyst->Product Base Aqueous Base (e.g., Na₂CO₃, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane)

Caption: A generalized schematic of the Suzuki-Miyaura cross-coupling reaction.

The presence of ortho-substituents (Cl and F) on the boronic acid necessitates careful optimization of the Suzuki-Miyaura conditions. Often, bulky phosphine ligands are required to facilitate the reductive elimination step, and a strong base may be needed to promote transmetalation. The unique electronic properties imparted by the chloro and fluoro groups also influence reactivity, making this a highly valuable and versatile synthetic intermediate.[4]

References

A Comprehensive Safety and Handling Guide for 2-Chloro-6-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS No. 352535-86-5) is a substituted arylboronic acid, a class of reagents indispensable to modern synthetic chemistry.[1] Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient formation of carbon-carbon bonds, a cornerstone of pharmaceutical and materials science research. However, the safe and effective use of this reagent demands a nuanced understanding that transcends a standard Safety Data Sheet (SDS).

This guide provides an in-depth analysis of the safety profile, handling protocols, and risk mitigation strategies for this compound. We will delve into not only its direct hazards but also the broader toxicological considerations for the arylboronic acid class, particularly their emerging status as potential genotoxic impurities (PGIs) in active pharmaceutical ingredient (API) synthesis.[2] The protocols and insights herein are designed to empower researchers to work safely while maintaining experimental integrity.

Section 1: Chemical and Physical Identity

A foundational aspect of safety is understanding a substance's physical nature. This compound is a solid at room temperature, and its properties are critical for determining appropriate storage and handling procedures.[1]

IdentifierValueSource
CAS Number 352535-86-5LookChem[1]
Molecular Formula C₇H₇BClFO₂LookChem[1]
Molecular Weight 188.39 g/mol LookChem[1]
Appearance White to almost white powder/crystalTCI Chemicals[3]
Melting Point 127-132 °CLookChem[1]
Boiling Point 323.3 °C at 760 mmHgLookChem[1]
Flash Point 149.3 °CLookChem[1]

Section 2: Hazard Identification and Comprehensive Risk Assessment

While a specific, harmonized GHS classification for this compound is not consistently available across all suppliers, a risk assessment can be constructed by examining structurally analogous compounds. This surrogate data approach is a cornerstone of chemical safety evaluation when data on a specific molecule is sparse. The consistent classification of similar chloro-, fluoro-, and methyl-substituted phenylboronic acids as irritants provides a strong basis for our handling recommendations.[4][5]

Analogous CompoundCAS NumberGHS ClassificationSource
2-Chloro-5-methylphenylboronic Acid193353-35-4Warning: H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)Sigma-Aldrich[4]
4-Chloro-2-methylphenylboronic Acid209919-30-2Warning: Causes skin irritation, Causes serious eye irritationTokyo Chemical Industry
2-Chloro-6-fluorophenylboronic Acid313545-32-3Warning: Causes skin irritation, Causes serious eye irritation, May cause respiratory irritationFisher Scientific[5]
The Arylboronic Acid Class Hazard: Potential Genotoxicity

For professionals in drug development, a critical consideration is the potential for process impurities to be genotoxic. Recent studies have found that arylboronic acids can exhibit weak mutagenicity in microbial assays (e.g., Ames test).[2] Consequently, regulatory bodies may require that residual arylboronic acids in APIs be controlled to parts-per-million (ppm) levels as potential genotoxic impurities.[2] This potential hazard underscores the importance of not only safe handling during use but also the validation of purification methods to ensure their effective removal from the final product.

Section 3: Principles of Safe Handling and Exposure Control

The primary risks associated with this compound are exposure to dust and powder via inhalation, skin contact, or eye contact. Therefore, a multi-layered approach focusing on engineering controls, personal protective equipment, and hygiene is essential.

Engineering Controls: The First Line of Defense

The causality behind prioritizing engineering controls is simple: they remove the hazard at the source, minimizing the reliance on human behavior.

  • Fume Hood: All weighing and transfer operations involving the solid compound must be conducted inside a certified chemical fume hood to contain dust and prevent inhalation.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][6] Ensure that eyewash stations and safety showers are located close to the workstation.[6][7]

Personal Protective Equipment (PPE): A Necessary Barrier

PPE is chosen to protect against the specific hazards identified: skin, eye, and respiratory irritation.

  • Eye and Face Protection: Wear tight-sealing safety goggles and a face shield when handling significant quantities or when there is a risk of splashing.[6][7] Standard safety glasses are insufficient.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Dispose of contaminated gloves properly to avoid cross-contamination.[8]

  • Body Protection: A lab coat is mandatory. For larger-scale work, consider a chemically resistant apron or coveralls.[6]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH-approved N95 (or better) particulate respirator should be used.[8]

Hygiene Practices
  • Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

  • Do not eat, drink, or smoke in areas where chemicals are handled.[5]

  • Contaminated clothing should be removed and laundered before reuse.

Section 4: Storage and Stability Considerations

Arylboronic acids as a class are known for specific instabilities that must be managed to ensure reagent quality and safety.

  • Hygroscopicity: Boronic acids can absorb moisture from the air.[7] This can affect reactivity and stoichiometry.

  • Boroxine Formation: Arylboronic acids can readily dehydrate to form stable, cyclic trimeric anhydrides known as boroxines.[9] While often still usable in couplings, this changes the molecular weight and can complicate accurate measurements.

Recommended Storage Protocol:

  • Container: Keep the compound in its original, tightly sealed container.[7]

  • Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent moisture absorption and degradation.[7]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][10] Some suppliers recommend refrigeration.[7][11]

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[7]

Section 5: Emergency Protocols and First Aid

A prepared response is critical to mitigating the harm from an accidental release or exposure.

Spill Response

The primary goal during a spill is to prevent the generation of airborne dust.

Caption: Workflow for responding to a solid chemical spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]

  • Skin Contact: Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[5][6]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[5][6]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[6]

Section 6: Waste Disposal

Chemical waste must be handled in accordance with all local, state, and federal regulations.

  • Residues: Waste material must be disposed of in its original container or a suitable, labeled hazardous waste container. Do not mix with other waste streams.

  • Contaminated Packaging: Handle uncleaned containers as you would the product itself.

  • Vendor: Entrust all chemical waste to a licensed professional waste disposal service.[12]

Section 7: Safe Workflow for Synthetic Applications

The following diagram outlines key safety checkpoints during a typical laboratory workflow, such as a Suzuki-Miyaura coupling, that utilizes this reagent. This self-validating system ensures safety is considered at every stage.

Caption: Key safety checkpoints in a typical synthetic workflow.

Given the potential for this reagent to be a PGI, the purification and work-up steps are critical.[2] Methods to remove residual boronic acid include basic aqueous washes (which ionize the acidic boronic acid for extraction), the use of scavenger resins like diethanolamine-functionalized polystyrene, or selective crystallization.[2]

Conclusion

This compound is a powerful synthetic tool, but its safe use hinges on a comprehensive understanding of its hazards. Researchers must treat it as a skin, eye, and respiratory irritant, employing robust engineering controls and appropriate PPE to minimize exposure. Beyond these immediate hazards, professionals in drug development must be acutely aware of the potential for arylboronic acids to be genotoxic impurities, necessitating rigorous purification and analytical validation. By integrating the principles and protocols outlined in this guide, scientists can confidently and safely leverage this valuable reagent to advance their research goals.

References

2-Chloro-6-fluoro-5-methylphenylboronic acid literature review

Author: BenchChem Technical Support Team. Date: January 2026

<2-Chloro-6-fluoro-5-methylphenylboronic acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract: This in-depth technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, synthesis methodologies, and significant applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a seasoned application scientist, this guide offers practical insights, detailed experimental protocols, and safety considerations to empower researchers, scientists, and drug development professionals in leveraging this versatile building block for the creation of complex molecular architectures.

Core Compound Analysis: Properties and Specifications

A foundational understanding of a reagent's physicochemical characteristics is paramount for its effective application in synthesis. This compound is a white to off-white solid with the molecular formula C7H7BClFO2 and a molecular weight of 188.39 g/mol .[1]

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 352535-86-5[1][2]
Molecular Formula C7H7BClFO2[1][2]
Molecular Weight 188.39 g/mol [1][2]
Melting Point 127-132 °C[1]
Boiling Point 323.3 °C at 760 mmHg (Predicted)[1]
Density 1.35 g/cm³ (Predicted)[1]
pKa 8.13 ± 0.58 (Predicted)[1]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[1][3]

graph "molecule_structure" {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [color="#202124"];

C1 [pos="0,1.5!", label="C"]; C2 [pos="-1.3,-0.75!", label="C"]; C3 [pos="-0.81,-2.25!", label="C"]; C4 [pos="0.81,-2.25!", label="C"]; C5 [pos="1.3,-0.75!", label="C"]; C6 [pos="0,-0.5!", label=""]; // Center of the ring

B [pos="0,3!", label="B(OH)₂", fontcolor="#EA4335"]; Cl [pos="-2.6,-1.5!", label="Cl", fontcolor="#34A853"]; F [pos="2.6,-1.5!", label="F", fontcolor="#4285F4"]; CH3 [pos="1.62,-3.75!", label="H₃C", fontcolor="#FBBC05"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

C1 -- B; C2 -- Cl; C5 -- F; C4 -- CH3;

// Double bonds C1--C5 [style=double]; C2--C3 [style=double]; C4--C3 [style=double, len=1.2]; }

Caption: 2D Structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of this compound typically involves a multi-step process. A common synthetic route starts with a substituted aromatic compound, such as 4-bromo-2,6-difluorotoluene, which undergoes lithiation at low temperatures (-78 °C) using a strong base like n-butyllithium.[4] The resulting aryllithium intermediate is then quenched with a borate ester, such as triisopropyl borate, followed by acidic workup to yield the final boronic acid product.[4]

Key Experimental Considerations:

  • Anhydrous Conditions: The lithiation step is highly sensitive to moisture and requires strictly anhydrous conditions to prevent quenching of the organolithium intermediate.

  • Temperature Control: Maintaining a low temperature (-78 °C) during lithiation is critical to prevent side reactions and decomposition.

  • Stoichiometry: Precise control of the stoichiometry of the reagents is essential for maximizing yield and minimizing impurities.

Caption: A generalized workflow for the synthesis of the target boronic acid.

Core Application: Suzuki-Miyaura Cross-Coupling

This compound is a highly valued reagent in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[3][5][6] The unique substitution pattern of this boronic acid, with its combination of electron-withdrawing and sterically hindering groups, allows for selective and efficient coupling reactions.[7]

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with an aryl or vinyl halide.

  • Transmetalation: The organoboron compound transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition pd_intermediate1 R-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation (ArB(OH)₂ + Base) pd_intermediate1->transmetalation pd_intermediate2 R-Pd(II)L₂-Ar transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product R-Ar reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and biological activities.[8] The introduction of a boronic acid moiety can enhance the therapeutic properties of a molecule.[8] this compound serves as a crucial building block for the synthesis of complex organic molecules with potential therapeutic applications in pharmaceuticals and agrochemicals.[3][5] The presence of fluorine in the molecule can improve metabolic stability and binding affinity.[9]

Boron-containing compounds have shown a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[8][10] For instance, Bortezomib (Velcade), a boronic acid-containing drug, was the first proteasome inhibitor approved by the FDA for the treatment of multiple myeloma.[8][10]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized, yet robust, protocol for a Suzuki-Miyaura coupling reaction using this compound.

Materials:

  • This compound (1.1 eq)

  • Aryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)

  • Solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the solvent system to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sulfate (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Safety and Handling

This compound is classified as an irritant.[1] It is essential to handle this compound in a well-ventilated fume hood.[11][12] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11][12] Avoid inhalation of dust and contact with skin and eyes.[11][13] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[11][13] For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[11][12][13][14]

Conclusion

This compound is a highly versatile and valuable reagent in the field of organic synthesis and drug discovery. Its unique structural features make it an ideal building block for the construction of complex molecules via Suzuki-Miyaura cross-coupling and other synthetic transformations. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to effectively utilize this compound to advance their scientific endeavors.

References

The Strategic Synthesis and Application of 2-Chloro-6-fluoro-5-methylphenylboronic Acid: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS No. 352535-86-5), a highly functionalized building block of significant interest in medicinal chemistry and materials science. We will dissect the probable synthetic routes, drawing from established industrial practices for analogous compounds, and delve into its primary application as a key coupling partner in the Suzuki-Miyaura reaction. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying chemical logic to empower rational design and experimental success.

Introduction: The Emergence of a Strategic Building Block

In the landscape of modern drug discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor, largely due to their versatility, stability, and reactivity in palladium-catalyzed cross-coupling reactions. This compound is a prime example of a strategically designed building block. Its unique substitution pattern—a chlorine and a fluorine atom ortho to the boronic acid moiety, and a methyl group—offers a combination of steric and electronic properties that can be exploited to fine-tune the characteristics of target molecules. This guide will illuminate the path from its synthesis to its application, providing a comprehensive resource for its effective utilization.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is the foundation of its safe and effective use. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 352535-86-5[1]
Molecular Formula C₇H₇BClFO₂[1]
Molecular Weight 188.39 g/mol [1]
Melting Point 127-132 °C[1]
Appearance White to off-white solid[2]
Storage Conditions Store under inert gas at 2-8°C[3]

Safety Information: While specific hazard codes are not universally assigned, this compound should be handled with the standard precautions for laboratory chemicals. It is classified as an irritant. Appropriate personal protective equipment (PPE), including eye shields and gloves, should be worn.[1]

Synthesis and Discovery: A Logic-Driven Approach

While a definitive "discovery" paper for this specific molecule is not readily found in the public domain, its synthesis can be confidently inferred from well-established methodologies for preparing highly substituted phenylboronic acids, particularly those outlined in the patent literature for industrial-scale production.[4][5] The most logical and efficient route involves a directed ortho-metalation (DoM) strategy.

The Prevailing Synthetic Rationale: Directed ortho-Metalation

The substitution pattern of this compound strongly suggests a synthesis starting from a correspondingly substituted benzene ring. The key is the regioselective introduction of the boronic acid group. A directed ortho-metalation approach, utilizing a lithium-halogen exchange or deprotonation followed by quenching with a boron electrophile, is the most plausible and widely practiced method for such transformations.[4][5]

The logic behind this choice is rooted in the directing effects of the substituents. The fluorine atom is a particularly effective directing group for lithiation at the adjacent ortho position.

Proposed Synthetic Workflow

The following workflow is a robust and industrially relevant protocol for the synthesis of this compound. This protocol is based on analogous preparations of similar compounds.[4][6]

G cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation cluster_2 Step 3: Hydrolysis A 1-Chloro-3-fluoro-2-methylbenzene C Lithium-Halogen Exchange or Deprotonation A->C Reacts with B n-Butyllithium (n-BuLi) in THF, -78°C B->C E Intermediate Borate Ester C->E Quenched with D Triisopropyl borate B(O-iPr)₃ D->E G 2-Chloro-6-fluoro-5- methylphenylboronic acid E->G Hydrolyzed with F Aqueous Acid (e.g., HCl) F->G

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

The following is a representative, detailed protocol based on established procedures for similar compounds.[4][5]

Materials:

  • 1-Chloro-3-fluoro-2-methylbenzene (starting material)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask under a nitrogen atmosphere, add 1-chloro-3-fluoro-2-methylbenzene and anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise via a syringe pump, maintaining the internal temperature below -70°C.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete lithiation.

  • Add triisopropyl borate dropwise, again maintaining the temperature below -70°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0°C and quench by the slow addition of 1N HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS). The expected spectroscopic data would confirm the presence of the aromatic protons, the methyl group, and the characteristic shifts associated with the carbon atoms bonded to fluorine and chlorine, as well as the boronic acid moiety.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[7] This Nobel Prize-winning reaction is one of the most powerful and versatile methods for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.[8]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle A Pd(0)Ln B Ar-Pd(II)-X Ln (Oxidative Adduct) A->B Oxidative Addition C Ar-Pd(II)-OR' Ln (Alkoxo Complex) B->C Base (e.g., K₂CO₃) D Ar-Pd(II)-Ar' Ln (Diaryl Complex) C->D Transmetalation D->A Reductive Elimination Product Ar-Ar' (Biaryl Product) D->Product ArX Ar-X (Aryl Halide) ArX->B BoronicAcid Ar'-B(OH)₂ (2-Chloro-6-fluoro-5- methylphenylboronic acid) BoronicAcid->D Base Base Base->C

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Action: The choice of base is critical. A base like potassium carbonate (K₂CO₃) is often used to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step. The presence of the ortho-substituents (Cl and F) on the boronic acid can influence the rate of transmetalation and may require more forcing conditions or specialized ligands to achieve high yields.

Field-Proven Application: Synthesis of Biaryl Scaffolds

The true value of a building block is demonstrated through its successful incorporation into complex molecules. This compound is an ideal reagent for the synthesis of highly substituted biaryl compounds, which are prevalent in medicinal chemistry.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 eq.), this compound (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Outlook

This compound represents a sophisticated and valuable tool for the modern organic chemist. Its synthesis, achievable through established and scalable methods like directed ortho-metalation, provides access to a building block with a unique combination of steric and electronic features. Its application in the Suzuki-Miyaura cross-coupling reaction enables the efficient construction of highly substituted biaryl scaffolds, which are of high interest in the development of new pharmaceuticals and advanced materials. As the demand for molecular complexity and functional diversity continues to grow, the strategic deployment of such well-designed building blocks will be crucial for innovation in chemical synthesis.

References

Introduction: The Critical Role of Boronic Acid Stability in Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Chloro-6-fluoro-5-methylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are indispensable reagents in modern organic chemistry, serving as cornerstone building blocks in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] Their utility in constructing C-C bonds has cemented their role in the synthesis of complex molecules, from advanced materials to life-saving pharmaceuticals.[3] However, the very reactivity that makes boronic acids so valuable also renders them susceptible to degradation. For the researcher, scientist, or drug development professional, a thorough understanding of the stability profile of a specific boronic acid, such as this compound, is not merely a matter of academic interest—it is a prerequisite for reproducible results, efficient synthesis, and the integrity of screening campaigns.

This guide provides a detailed examination of the factors influencing the stability of this compound. We will delve into its intrinsic chemical properties, explore the primary degradation pathways, establish best practices for storage and handling, and outline robust analytical methodologies for assessing its purity and long-term viability.

Physicochemical Profile of this compound

Understanding the fundamental properties of a reagent is the first step toward ensuring its proper use and storage. This compound (CAS No: 352535-86-5) is a white solid whose stability is dictated by its molecular structure and physical characteristics.

PropertyValueSource(s)
Molecular Formula C₇H₇BClFO₂[4]
Molecular Weight 188.39 g/mol [4]
Appearance White solid / Crystalline Powder[5][6]
Melting Point 127-132 °C[4]
pKa ~8.13 (Predicted)[4]
Storage Temperature 2-8°C, under inert gas[4][7]

The substituents on the phenyl ring—a chloro group, a fluoro group, and a methyl group—exert significant electronic and steric effects that influence the stability of the critical carbon-boron bond. The electron-withdrawing nature of the halogen atoms can impact the susceptibility of the boronic acid to certain degradation pathways.

Core Degradation Pathways: Mechanisms and Mitigation

The long-term stability of this compound is primarily threatened by two well-documented chemical processes: protodeboronation and oxidation.[8][9]

Protodeboronation: The Unwanted Loss of Functionality

Protodeboronation is the cleavage of the C–B bond, where the boronic acid moiety is replaced by a hydrogen atom. This process, which converts the valuable arylboronic acid into a simple arene, can be promoted by acidic or basic conditions and is often a competing side reaction in cross-coupling protocols.[8][10]

  • Acid-Promoted Pathway : Under acidic conditions, the reaction can proceed via an intermolecular metathesis, where a proton source directly attacks the ipso-carbon of the C-B bond.[10] The rate can be influenced by the electronic nature of the substituents on the aryl ring.[10]

  • Base-Promoted Pathway : In the presence of a base, the boronic acid exists in equilibrium with its more nucleophilic tetrahedral boronate form [B(OH)₃]⁻. While critical for transmetalation in Suzuki couplings, this species can also be susceptible to protonolysis, particularly at elevated temperatures or in certain solvent systems.[11]

Oxidation: Conversion to Phenolic Impurities

Arylboronic acids can be oxidized to their corresponding phenols, representing another pathway for reagent degradation and impurity formation.[12][13] This transformation is often mediated by atmospheric oxygen or other oxidizing agents present in the reaction or storage environment.[14][15] The mechanism can involve the reaction with oxidants like peroxides or even air, particularly under basic conditions or light exposure.[9][13] Given that phenols can be potent inhibitors of palladium catalysts, their presence as an impurity can have a detrimental impact on subsequent coupling reactions.

The diagram below illustrates these two primary degradation pathways originating from the parent boronic acid.

DegradationPathways cluster_main This compound cluster_products Degradation Products A C₇H₇BClFO₂ (Starting Material) B 1-Chloro-3-fluoro-2-methylbenzene (Protodeboronation Product) A->B Protodeboronation (+ H₂O, Acid/Base) C 2-Chloro-6-fluoro-5-methylphenol (Oxidation Product) A->C Oxidation (+ [O])

Key degradation routes for arylboronic acids.

Recommended Storage and Handling Protocols

To preserve the integrity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from authoritative safety data sheets (SDS) and best practices for handling air- and moisture-sensitive reagents.[5][7][16]

Optimal Storage Conditions

The primary goal of storage is to minimize exposure to elements that promote degradation: moisture, oxygen, heat, and light.

ParameterRecommendationRationale
Temperature Refrigerate at 2-8°C (36-46°F).Slows the rate of potential decomposition reactions.
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Minimizes oxidative degradation from atmospheric oxygen.[4]
Container Keep in the original, tightly sealed container. Opened containers must be carefully resealed.Prevents ingress of moisture and air.[7][17]
Environment Store in a dry, dark, and well-ventilated place.Protects from hydrolysis and potential light-induced degradation.
Segregation Store away from incompatible materials.Prevents accidental reactions and cross-contamination.
Safe Handling Procedures

Proper handling in the laboratory environment is crucial to prevent both contamination of the reagent and exposure to the user.

  • Inert Atmosphere Handling : For maximum purity, handle the solid in a glove box or glove bag under an inert atmosphere. If this is not possible, weigh and dispense the reagent quickly in a low-humidity environment and promptly reseal the container.

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][7]

  • Ventilation : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16]

  • Incompatible Materials : Avoid contact with strong oxidizing agents and strong acids, which can accelerate degradation.[7][16]

Analytical Methods for Stability Assessment

Regularly assessing the purity and stability of this compound, especially from older stock containers or after exposure to non-ideal conditions, is a critical component of quality control.

Workflow for a Stability Study

A systematic approach is required to validate the stability of a batch of reagent over time or under stress conditions.

StabilityWorkflow start Start: Reference Sample (T=0) prep Sample Preparation Aliquot reagent into vials start->prep stress Apply Stress Conditions Temp/Humidity Light Exposure Solution (Solvent A, B...) prep->stress sampling Timepoint Sampling (e.g., T=1, 2, 4, 12 weeks) stress->sampling analysis Analytical Testing HPLC/UPLC (Purity) NMR (Structure) LC-MS (Impurities) sampling->analysis data Data Analysis Compare to T=0 reference analysis->data end End: Determine Shelf-Life data->end

General workflow for a boronic acid stability study.
Recommended Analytical Techniques

TechniquePurposeKey Insights
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect degradation products.Reversed-phase HPLC can be challenging due to on-column hydrolysis.[18][19] A method with post-column derivatization using agents like alizarin can offer selective detection of the boronic acid.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm structural integrity and identify impurities.¹H NMR: Can detect the formation of the protodeboronated arene. ¹⁹F NMR: A very sensitive probe for fluorine-containing molecules, useful for detecting subtle changes. ¹¹B NMR: Directly observes the boron environment, confirming the presence of the boronic acid.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify and quantify known and unknown impurities.Provides molecular weight information for degradation products, aiding in the identification of phenolic impurities or boronic anhydride/ester formation.
Step-by-Step Protocol: HPLC Purity Assessment

This protocol provides a general framework for assessing purity. Method development and validation are required for specific applications.

  • Standard Preparation : Accurately weigh a reference standard of this compound and dissolve in a suitable diluent (e.g., Acetonitrile/Water) to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation : Prepare the sample to be tested at the same concentration as the standard.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase : A gradient of water and acetonitrile, potentially with a modifier like formic acid or trifluoroacetic acid (note: acidic conditions may promote some on-column degradation, so method optimization is key).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV detection at an appropriate wavelength (e.g., 220 nm).

  • Injection and Analysis : Inject equal volumes of the standard and sample.

  • Data Processing : Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (Area % method). Identify potential degradation products by comparing retention times with known impurities or by using LC-MS.

Conclusion

This compound is a powerful tool in the synthetic chemist's arsenal. However, its susceptibility to degradation via protodeboronation and oxidation necessitates a rigorous and informed approach to its storage, handling, and quality control. By implementing the protocols outlined in this guide—refrigerated storage under an inert atmosphere, careful handling to minimize exposure to air and moisture, and regular analytical assessment—researchers can ensure the integrity of this vital reagent. This diligence safeguards not only the material itself but also the reliability and success of the complex scientific endeavors in which it is employed.

References

Methodological & Application

Introduction: The Strategic Importance of Substituted Biaryl Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Suzuki-Miyaura Coupling of 2-Chloro-6-fluoro-5-methylphenylboronic acid

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction is instrumental in the synthesis of complex organic molecules, particularly biaryl and heteroaryl structures that form the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This compound is a valuable building block for introducing a sterically encumbered and electronically distinct phenyl ring into target molecules.[4] The unique substitution pattern—featuring ortho-chloro and ortho-fluoro groups—presents specific challenges that necessitate a carefully optimized protocol. The presence of fluorine can significantly modulate a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability, making this reagent particularly relevant in drug discovery programs.[5][6]

This guide provides a comprehensive overview of the mechanistic principles, a detailed experimental protocol, and field-proven insights for successfully employing this compound in Suzuki-Miyaura coupling reactions.

The Mechanistic Heart of the Suzuki-Miyaura Coupling

A foundational understanding of the reaction mechanism is crucial for rational troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][7] The generally accepted mechanism involves three primary steps:[2]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl chloride), forming a Pd(II) complex. This step is often rate-limiting, especially with less reactive aryl chlorides.[8]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10][11]

  • Reductive Elimination: The two organic partners on the Pd(II) complex are coupled and eliminated, forming the new C-C bond of the desired biaryl product and regenerating the catalytically active Pd(0) species.[1][10]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Adduct R¹-Pd(II)L₂-X Pd(0)L2->Oxidative_Adduct Oxidative Addition (Ar-X) Transmetalation_Complex R¹-Pd(II)L₂-R² Oxidative_Adduct->Transmetalation_Complex Transmetalation (Ar'-B(OH)₂ + Base) Transmetalation_Complex->Pd(0)L2 Reductive Elimination Product R¹-R² (Product) Transmetalation_Complex->Product caption General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: General Catalytic Cycle of the Suzuki-Miyaura Reaction.

Overcoming the Challenge: Coupling a Sterically Hindered Aryl Chloride

The successful coupling of this compound with an aryl chloride partner is a non-trivial task due to two primary factors:

  • Steric Hindrance: The presence of two ortho-substituents (Cl and F) on the boronic acid creates significant steric bulk. This can impede both the transmetalation and the final reductive elimination steps.[12][13]

  • Aryl Chloride Reactivity: Aryl chlorides are significantly less reactive than the corresponding bromides or iodides in the oxidative addition step.[8][14]

To overcome these hurdles, the selection of a highly active catalyst system is paramount. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[15][16] These ligands promote the formation of a reactive, coordinatively unsaturated palladium center that facilitates the challenging oxidative addition to the C-Cl bond and accelerates the subsequent steps in the catalytic cycle.[10][17]

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl chloride. Optimization for specific substrates may be necessary.

Summary of Recommended Reaction Parameters
ParameterRecommended Reagent/ConditionRationale
Aryl Halide Aryl Chloride or Bromide (1.0 equiv)Protocol is optimized for challenging aryl chlorides.
Boronic Acid This compound (1.2-1.5 equiv)A slight excess ensures complete consumption of the limiting halide.
Palladium Precatalyst Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)A common, air-stable Pd(II) source that is reduced in situ to the active Pd(0) catalyst.[18]
Ligand SPhos or XPhos (4 mol%)Bulky, electron-rich Buchwald ligands are highly effective for coupling sterically hindered substrates and unactivated aryl chlorides.[16][17]
Base Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)A strong, non-nucleophilic base that effectively promotes the formation of the active boronate species required for transmetalation.[18]
Solvent 1,4-Dioxane / H₂O (4:1 to 10:1 ratio)A polar aprotic solvent system that solubilizes reagents well. A small amount of water can aid in dissolving the base.[1][19]
Temperature 90–110 °CElevated temperatures are typically required to overcome the activation barrier for the oxidative addition of aryl chlorides.[18]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[18]
Step-by-Step Experimental Procedure

Materials & Equipment:

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for workup and purification

  • Analytical tools for reaction monitoring (TLC, LC-MS)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), Palladium(II) Acetate (0.02 equiv), SPhos (0.04 equiv), and finely powdered potassium phosphate (2.5 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 5:1) via syringe. The final concentration should be approximately 0.1–0.2 M with respect to the limiting aryl halide.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC or LC-MS until the limiting starting material is consumed (typically 12–24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[5]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Degassed Solvent via Syringe B->C D 4. Heat to 100°C with Vigorous Stirring C->D E 5. Monitor by TLC / LC-MS D->E F 6. Cool & Dilute with EtOAc and Water E->F Upon Completion G 7. Extract Aqueous Layer with EtOAc (3x) F->G H 8. Wash with Brine, Dry over Na₂SO₄ G->H I 9. Filter, Concentrate & Purify via Chromatography H->I J J I->J Final Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Safety and Handling

  • This compound and its derivatives should be handled in a well-ventilated fume hood.[20]

  • Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.[21][22]

  • Avoid inhalation of dust and contact with skin and eyes.[20]

  • Review the Safety Data Sheets (SDS) for all reagents before use.

  • Waste should be disposed of in accordance with local environmental regulations.[23]

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-6-fluoro-5-methylphenylboronic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of chemical building blocks is paramount to the successful synthesis of novel therapeutic agents. Phenylboronic acids are a cornerstone of synthetic and medicinal chemistry, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1] This guide focuses on a uniquely substituted reagent, 2-Chloro-6-fluoro-5-methylphenylboronic acid , and its applications in medicinal chemistry. The specific arrangement of chloro, fluoro, and methyl groups on the phenyl ring presents both synthetic challenges and therapeutic opportunities. This document provides an in-depth analysis of its utility, particularly in the synthesis of kinase inhibitors, detailed experimental protocols for its successful implementation in cross-coupling reactions, and insights into the structure-activity relationships imparted by its distinct substitution pattern.

Introduction: A Building Block of Strategic Importance

This compound is more than just a reagent; it is a carefully designed synthetic fragment that allows for the introduction of a sterically and electronically biased phenyl moiety into a target molecule. Its utility is primarily realized through the palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction that forges carbon-carbon bonds between organoboron compounds and halides or triflates.[2]

The substituents on this particular boronic acid are not arbitrary:

  • Ortho-Chloro and Fluoro Groups: These electron-withdrawing groups and their position introduce significant steric hindrance around the boronic acid functional group. This makes the C-Cl bond less reactive in standard cross-coupling reactions, necessitating the use of highly active, specialized catalyst systems.[3]

  • Fluoro Group: In the final drug candidate, the fluorine atom can enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and increase cell permeability.[4]

  • Methyl Group: This group provides a hydrophobic contact point, which can be crucial for fitting into specific pockets within a biological target, such as the active site of an enzyme.

The combination of these features makes this reagent particularly valuable for synthesizing complex molecules, such as kinase inhibitors, where precise orientation and interaction within a binding pocket are critical for potency and selectivity.[4][5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is the primary application for this compound. The reaction facilitates the creation of a biaryl linkage, a common motif in many approved drugs.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl or heteroaryl chloride/bromide).

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.[2]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)L2-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)L2-R2 transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 (Product) reductive_elimination->product center input1 R1-X (Aryl Halide) input1->oxidative_addition input2 R2-B(OH)2 (Boronic Acid) + Base input2->transmetalation

Suzuki-Miyaura Catalytic Cycle
Overcoming Synthetic Hurdles

The steric hindrance and the electron-deficient nature of aryl chlorides make them challenging substrates for Suzuki-Miyaura coupling.[3] To achieve high yields when using this compound with a chloro-substituted heterocycle, the choice of catalyst, ligand, and base is critical. Modern systems utilizing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate the difficult oxidative addition step.[2][3]

Application Focus: Synthesis of Kinase Inhibitors

The quinoxaline scaffold is a prominent feature in many kinase inhibitors because it can mimic the adenine region of ATP, forming crucial hydrogen bonds in the kinase hinge region.[4] The 2-chloro position on a quinoxaline or similar heterocyclic core serves as a versatile attachment point for introducing substituents via cross-coupling reactions.[4][7]

This compound is an ideal coupling partner for synthesizing kinase inhibitors based on these scaffolds. The resulting 2-aryl substituted heterocycle places the specifically functionalized phenyl ring in a position to interact with the solvent-exposed region of the kinase active site, allowing for fine-tuning of potency and selectivity.

A notable example of a drug class where such structures are relevant is the Tropomyosin receptor kinase (TRK) inhibitors. Larotrectinib, a potent and selective TRK inhibitor, features a substituted phenyl group attached to a heterocyclic core, demonstrating the therapeutic relevance of this structural motif.[8][9] While not the exact fragment, this compound can be used to generate novel analogs of such inhibitors to explore structure-activity relationships and develop next-generation therapeutics.

Kinase_Inhibitor_Workflow start Heterocyclic Halide (e.g., 2-Chloroquinoxaline) coupling Suzuki-Miyaura Coupling (Pd Catalyst, Ligand, Base) start->coupling reagent 2-Chloro-6-fluoro-5- methylphenylboronic acid reagent->coupling scaffold 2-Aryl-Substituted Heterocycle (Kinase Inhibitor Scaffold) coupling->scaffold evaluation Biological Evaluation (Kinase Assays, Cell-based Assays) scaffold->evaluation optimization Lead Optimization (SAR Studies) evaluation->optimization optimization->coupling Iterative Synthesis

Workflow for Kinase Inhibitor Synthesis

Experimental Protocols

The following is a generalized, yet robust, protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl chloride with this compound.

Materials and Reagents
ReagentM.W.Typical Amount (1 mmol scale)Stoichiometry
Heteroaryl Chloride-1.0 mmol1.0 eq
This compound188.39226 mg1.2 eq
Palladium(II) Acetate (Pd(OAc)₂)224.504.5 mg0.02 eq (2 mol%)
SPhos (Ligand)410.4716.4 mg0.04 eq (4 mol%)
Potassium Phosphate (K₃PO₄), tribasic, anhydrous212.27425 mg2.0 eq
Toluene / 1,4-Dioxane (Anhydrous)-5 mL-
Water (Degassed)18.020.5 mL-
Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl chloride (1.0 eq), this compound (1.2 eq), Palladium(II) Acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).[3]

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene or 1,4-dioxane) and degassed water via syringe. The use of aqueous conditions with a base like K₃PO₄ or K₂CO₃ is common.[10]

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions with aryl chlorides can take between 12 to 24 hours to reach completion.[3]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the contents to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).[3]

  • Purification: Filter the solution to remove the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion

This compound is a highly valuable and strategic building block for medicinal chemists. Its unique substitution pattern, while presenting a moderate synthetic challenge, provides access to novel chemical space and allows for the introduction of functionalities known to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this reagent in the development of next-generation therapeutics, particularly in the competitive field of kinase inhibitor discovery.

References

The Strategic Application of 2-Chloro-6-fluoro-5-methylphenylboronic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Chloro-6-fluoro-5-methylphenylboronic acid as a pivotal building block in modern organic synthesis. With its unique substitution pattern, this sterically hindered and electronically modulated boronic acid presents both challenges and opportunities for the construction of complex molecular architectures. This document offers a detailed analysis of its reactivity, focusing on the widely applicable Suzuki-Miyaura cross-coupling reaction. We present optimized protocols, mechanistic insights, and troubleshooting strategies tailored to address the specific hurdles posed by its structure, empowering researchers in pharmaceutical and materials science to effectively harness its synthetic potential.

Introduction: Navigating the Challenges of a Hindered Building Block

This compound (CAS No. 352535-86-5) is a valuable reagent for introducing a densely functionalized phenyl moiety into target molecules. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is a cornerstone for C-C bond formation in academic and industrial laboratories.[1]

The structure of this boronic acid, however, necessitates a nuanced approach. The presence of two ortho-substituents—a chloro and a fluoro group—creates significant steric hindrance around the boronic acid functionality. This steric congestion can impede key steps in the catalytic cycle of the Suzuki-Miyaura reaction, namely the transmetalation and reductive elimination steps.[2] Furthermore, the chloro group, being a less reactive coupling partner compared to bromo or iodo analogues, requires highly active catalyst systems to facilitate the initial oxidative addition step.[2]

This guide is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to successfully employ this compound in their synthetic endeavors.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use.

PropertyValueReference
CAS Number 352535-86-5[Source]
Molecular Formula C₇H₇BClFO₂[Source]
Molecular Weight 188.39 g/mol [Source]
Appearance White to off-white solid[Source]
Melting Point 127-132 °C[Source]

Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to handle this compound under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, particularly protodeboronation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura coupling is the most prominent application of this compound. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

References

Application Notes & Protocols for 2-Chloro-6-fluoro-5-methylphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Introduction: The Utility of a Sterically Hindered Building Block

2-Chloro-6-fluoro-5-methylphenylboronic acid is a specialized organoboron compound that serves as a critical building block in modern organic synthesis. Its unique substitution pattern—featuring ortho-chloro and -fluoro groups alongside a meta-methyl group—renders it a sterically demanding and electronically deactivated coupling partner. While these characteristics present challenges, they also provide access to complex, tetra-ortho-substituted biaryl scaffolds that are of significant interest in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

The primary application of this reagent lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology renowned for its reliability and functional group tolerance in forging carbon-carbon bonds.[3][4] The stability, low toxicity, and ease of handling of boronic acids, including this specific derivative, have cemented their role as indispensable tools in drug discovery and development pipelines.[5][6]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 352535-86-5[7][8]
Molecular Formula C₇H₇BClFO₂[7]
Molecular Weight 188.39 g/mol [8]
Appearance Solid, white to off-white powder[1]
Melting Point 127-132 °C[7][8]

Core Application: Suzuki-Miyaura Coupling with a Challenging Substrate

The Suzuki-Miyaura reaction facilitates the synthesis of biaryl compounds by coupling an organoboron reagent (like this compound) with an organohalide. The reaction's success with this particular substrate is notable because it must overcome two significant hurdles:

  • Low Reactivity of the Aryl Chloride: The C-Cl bond is significantly stronger and less reactive in the crucial oxidative addition step compared to C-Br or C-I bonds. This necessitates the use of highly active catalyst systems.[4][9]

  • Steric Hindrance: The presence of three substituents flanking the boronic acid moiety creates substantial steric bulk. This congestion can impede the approach of the palladium catalyst and hinder both the transmetalation and reductive elimination steps of the catalytic cycle.[2]

Overcoming these challenges requires careful optimization of the reaction conditions, particularly the choice of catalyst, ligand, and base. Modern palladium-phosphine catalyst systems have proven highly effective for such demanding transformations.[2][9]

General Reaction Scheme

The fundamental transformation is the palladium-catalyzed coupling of this compound with a suitable aryl or heteroaryl halide (Ar-X).

General_Reaction_Scheme sub1 This compound plus1 + sub1->plus1 sub2 Ar-X (Aryl/Heteroaryl Halide) plus1->sub2 arrow Pd Catalyst, Ligand Base, Solvent, Heat sub2->arrow prod Target Biaryl Product arrow->prod

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol

This section provides a representative protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Note: This protocol is a starting point. Optimization may be necessary for different coupling partners. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents

Table 2: Reagents for a Typical Suzuki-Miyaura Coupling

ReagentAmount (for 0.5 mmol scale)Moles (mmol)Equivalents
Aryl Bromide (Ar-Br)0.5 mmol0.51.0
This compound113 mg0.61.2
Palladium(II) Acetate [Pd(OAc)₂]2.2 mg0.010.02 (2 mol%)
SPhos (Ligand)8.2 mg0.020.04 (4 mol%)
Potassium Phosphate (K₃PO₄), tribasic212 mg1.02.0
Toluene, anhydrous2.5 mL--
Water, degassed0.5 mL--
Equipment
  • Schlenk flask or oven-dried reaction vial with a screw cap and septum

  • Magnetic stir plate and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for workup (separatory funnel, flasks)

  • Rotary evaporator

  • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), Palladium(II) Acetate (0.02 eq), SPhos (0.04 eq), and potassium phosphate (2.0 eq).

    • Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 15 minutes by alternating between vacuum and the inert gas supply. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition:

    • Under a positive pressure of inert gas, add anhydrous toluene followed by degassed water via syringe. The use of a biphasic solvent system is common and often beneficial for the reaction.[10]

  • Reaction Execution:

    • Lower the flask into a pre-heated oil bath set to 100-110 °C.

    • Stir the reaction mixture vigorously to ensure efficient mixing between the organic and aqueous phases.

    • Monitor the reaction progress periodically by Thin Layer Chromatography (TLC) or GC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Once complete, remove the flask from the oil bath and allow it to cool to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent) and water.

    • Transfer the contents to a separatory funnel. Separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with the organic solvent.

    • Combine all organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Experimental Workflow Visualization

Experimental_Workflow A 1. Add Solids to Flask (Ar-Br, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄) B 2. Purge with Inert Gas (Argon or Nitrogen) A->B C 3. Add Solvents (Anhydrous Toluene, Degassed Water) B->C D 4. Heat and Stir (100-110 °C, 12-24h) C->D E 5. Cool to Room Temperature D->E F 6. Aqueous Workup (Extraction with Ethyl Acetate) E->F G 7. Dry and Concentrate (Na₂SO₄, Rotary Evaporator) F->G H 8. Purify (Flash Column Chromatography) G->H I Pure Biaryl Product H->I

Caption: A typical workflow for the Suzuki-Miyaura coupling experiment.

Mechanistic Considerations and Parameter Rationale

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium center that cycles between Pd(0) and Pd(II) oxidation states.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)-X(L₂) Pd0->Pd_complex Oxidative Addition product Ar-Ar' Pd0->product Product Formation Transmetalation_complex Ar-Pd(II)-Ar'(L₂) Pd_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Reductive Elimination sub1 Ar-X sub1->Pd0 sub2 Ar'-B(OH)₂ sub2->Pd_complex base Base (e.g., K₃PO₄) base->Pd_complex

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

  • Catalyst and Ligand: For coupling unreactive aryl chlorides like the title compound, a highly active catalyst is essential. The combination of a simple palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands) or an N-heterocyclic carbene (NHC) ligand is standard practice.[3][9] These ligands promote the difficult oxidative addition step and facilitate the final reductive elimination.

  • Base: The base is critical for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is necessary for the transmetalation step.[3][11] Strong, non-nucleophilic inorganic bases like K₃PO₄ and Cs₂CO₃ are often superior for sterically hindered substrates as they facilitate the reaction without causing unwanted side reactions.[11]

  • Solvent: A biphasic mixture like Toluene/Water or DME/Water is frequently used. This system helps to dissolve both the organic-soluble reagents (aryl halide, ligand) and the inorganic base, facilitating the interaction of all components at the phase interface.[10]

  • Side Reactions: Key side reactions to be aware of include protodeboronation (replacement of the boronic acid group with a hydrogen atom) and homocoupling of the boronic acid. These are often promoted by excess base, high temperatures, or the presence of oxygen and can be minimized by using carefully deoxygenated solvents and running the reaction under a strict inert atmosphere.[10]

Safety, Handling, and Storage

Hazard Identification: Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[12][13]

  • Skin Irritation: Causes skin irritation.[12]

  • Eye Irritation: Causes serious eye irritation.[12]

  • Respiratory Irritation: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE):

  • Always handle this chemical in a well-ventilated fume hood.[14]

  • Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[8][14]

  • Avoid breathing dust. Use engineering controls to minimize dust generation.[15]

  • Wash hands thoroughly after handling.[14]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12][15]

Disposal:

  • Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains.[15]

Troubleshooting Guide

Table 3: Common Issues and Solutions

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficient temperature. 3. Inappropriate choice of catalyst/ligand/base.1. Ensure thorough deoxygenation of solvents and rigorous use of inert atmosphere. 2. Increase reaction temperature in increments. 3. Screen alternative ligands (e.g., XPhos, RuPhos) or bases (e.g., Cs₂CO₃).
Protodeboronation 1. Presence of excess water or acidic impurities. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and ensure the base is sufficiently strong. 2. Monitor the reaction closely and stop it upon completion.
Homocoupling of Boronic Acid 1. Oxygen contamination leading to oxidative homocoupling. 2. Catalyst system favoring homocoupling.1. Improve inert atmosphere technique. 2. Decrease catalyst loading or screen a different ligand.

References

Application Notes & Protocols: Strategic Application of 2-Chloro-6-fluoro-5-methylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for the effective use of 2-Chloro-6-fluoro-5-methylphenylboronic acid in cross-coupling reactions. The unique substitution pattern of this reagent—featuring two ortho-substituents and a combination of electron-withdrawing and -donating groups—presents specific challenges and opportunities in synthesis. We will dissect the structural and electronic properties that govern its reactivity and provide a field-proven, optimized protocol for its application in Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.[1][2] The causality behind catalyst selection, base, and solvent systems is explained to empower users to adapt and troubleshoot these critical transformations.

Introduction: A Versatile Building Block for Complex Architectures

This compound is a valuable tri-substituted arylboronic acid that serves as a powerful building block for introducing a sterically congested and electronically tuned phenyl moiety into target molecules. Organoboron compounds are foundational in modern organic synthesis due to their stability, low toxicity, and versatile reactivity in metal-catalyzed processes.[3][4] This specific reagent is of high interest in medicinal chemistry and materials science for synthesizing complex molecules where precise control over substitution is paramount for biological activity or material properties.[3][5][6]

The primary focus of this note is its application in the Suzuki-Miyaura reaction; however, the principles discussed are broadly applicable to understanding the behavior of sterically demanding reagents in other palladium-catalyzed transformations.

Structural Analysis and Reactivity Profile: The Rationale Behind Experimental Design

The successful application of this compound hinges on a clear understanding of how its structure dictates its behavior in a catalytic cycle.

  • Steric Hindrance: The presence of both a chloro and a fluoro group in the positions ortho to the boronic acid creates significant steric congestion.[7] This bulkiness can impede key steps in the Suzuki-Miyaura catalytic cycle, namely the transmetalation and reductive elimination steps. Consequently, standard palladium catalysts like Pd(PPh₃)₄ often prove inefficient. Overcoming this steric barrier is the central challenge and necessitates the use of specialized catalyst systems.

  • Electronic Effects: The substituents impart a mixed electronic profile.

    • Fluoro and Chloro Groups: As halogens, they are inductively electron-withdrawing, which acidifies the boronic acid and can influence the rate of transmetalation. In some systems, particularly with nickel catalysts, electron-poor boronic acids have been shown to be excellent coupling partners.[8]

    • Methyl Group: This group is weakly electron-donating. The interplay of these electronic features fine-tunes the reactivity of the aryl ring.[9][10]

  • Potential Side Reactions: Like many boronic acids, this reagent is susceptible to base-promoted protodeboronation, a process where the C-B bond is cleaved and replaced by a C-H bond.[11][12] This side reaction is competitive with the desired cross-coupling and must be managed through the careful selection of a suitable base and reaction temperature.[12]

Core Application: Optimized Suzuki-Miyaura Coupling Protocol

This protocol is designed to provide a robust starting point for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides. The selection of each component is critical for overcoming the steric and electronic challenges posed by the substrate.

General Reaction Scheme

cluster_main General Suzuki-Miyaura Coupling Scheme BoronicAcid This compound Plus + BoronicAcid->Plus ArylHalide Ar-X (X = Br, I) Arrow Pd Catalyst, Ligand Base, Solvent, Heat Product Tri-substituted Biaryl Product Plus->ArylHalide Arrow->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Selection of Reagents and Conditions: A Causality-Driven Approach

The table below summarizes the recommended conditions and the scientific rationale for each choice, forming a self-validating system.

ParameterRecommended ConditionRationale / Justification
Coupling Partner Aryl/Heteroaryl Bromide or Iodide (1.0 eq.)C-Br and C-I bonds are more readily cleaved by palladium in the oxidative addition step compared to C-Cl bonds.[13]
Boronic Acid This compound (1.3 eq.)A slight excess is used to ensure complete consumption of the limiting aryl halide and to compensate for any potential homocoupling or protodeboronation.
Palladium Source Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)A reliable, air-stable Pd(II) precatalyst that is efficiently reduced in situ to the active Pd(0) species.[14]
Ligand SPhos (4.4 mol%)CRITICAL CHOICE: SPhos is a bulky, electron-rich biaryl monophosphine ligand. Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition. This class of ligand is essential for coupling sterically hindered partners.[14][15]
Base Potassium Phosphate (K₃PO₄) (2.0 eq.)A moderately strong base that is effective in forming the active boronate species required for transmetalation without excessively promoting the undesired protodeboronation side reaction.[14][16]
Solvent System Toluene / H₂O (10:1 v/v)Toluene provides a suitable high boiling point for the reaction. A small amount of water aids in dissolving the inorganic base and facilitates the formation of the active Pd-OH species that participates in the catalytic cycle.[14]
Temperature 100–110 °CElevated temperature is necessary to provide sufficient thermal energy to overcome the activation barriers of the catalytic cycle, particularly for the sterically demanding substrates.[14]
Atmosphere Inert (Argon or Nitrogen)The active Pd(0) catalyst is sensitive to oxidation by air. An inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.
Detailed Step-by-Step Experimental Protocol
  • Vessel Preparation: An oven-dried Schlenk flask containing a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.

  • Addition of Solids: To the flask, add the aryl halide (1.0 mmol, 1.0 eq.), this compound (1.3 mmol, 1.3 eq.), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.044 mmol, 4.4 mol%), and Potassium Phosphate (2.0 mmol, 2.0 eq.).

  • Atmosphere Purge: The flask is sealed with a septum, and the vessel is evacuated and backfilled with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) are added via syringe.

  • Reaction Execution: The reaction mixture is lowered into a preheated oil bath at 100–110 °C and stirred vigorously.

  • Monitoring: The reaction progress is monitored periodically by TLC or GC-MS analysis of small aliquots. The reaction is typically complete within 12–24 hours.

  • Work-up: Upon completion, the flask is removed from the oil bath and allowed to cool to room temperature. The mixture is diluted with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: The mixture is transferred to a separatory funnel. The layers are separated, and the aqueous phase is extracted with ethyl acetate (2 x 15 mL).

  • Purification Prelude: The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Final Purification: The resulting crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Visualizing the Process: Catalytic Cycle and Workflow

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Aryl Halide In PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Trans Transmetalation [R-B(OH)3]⁻ PdII->Trans Boronate In (Base Activated) PdII_R Ar-Pd(II)-R(L_n) Trans->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R Product RedElim->Product Product Out

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol Workflow

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Dry Schlenk Flask under Inert Gas (Ar) B Add Solids: Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ A->B C Evacuate and Backfill with Argon (3x) B->C D Add Degassed Toluene/H₂O C->D E Heat to 100-110 °C with Vigorous Stirring D->E F Monitor by TLC or GC-MS E->F G Cool to RT Dilute with EtOAc/H₂O F->G H Extract with EtOAc G->H I Wash with Brine, Dry (Na₂SO₄), Concentrate H->I J Purify via Flash Column Chromatography I->J

Caption: Step-by-step experimental workflow diagram.

Broader Applications and Considerations

While this guide focuses on Suzuki-Miyaura coupling, the principles of overcoming steric hindrance are transferable. For instance, in Buchwald-Hartwig amination , where C-N bonds are formed, coupling amines to sterically congested aryl halides also requires bulky, electron-rich phosphine ligands to achieve high yields.[17][18][19][20] The synthetic intermediates prepared using this compound can themselves become substrates for subsequent cross-coupling reactions, enabling the rapid construction of highly functionalized molecules.

References

Synthesis of biaryl compounds using 2-Chloro-6-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Biaryl Compounds Using 2-Chloro-6-fluoro-5-methylphenylboronic Acid

Introduction: The Architectural Importance of Biaryl Scaffolds

Biaryl structures are a cornerstone in modern chemistry, forming the core framework of numerous pharmaceuticals, agrochemicals, and advanced materials. The ability to efficiently construct these carbon-carbon bonds is paramount in drug discovery and development. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this purpose, celebrated for its mild conditions and exceptional functional group tolerance.[1][2][3]

This guide focuses on the application of a specific, structurally complex building block: This compound . The unique substitution pattern of this reagent—featuring ortho-chloro and fluoro groups—introduces significant steric and electronic challenges that necessitate a carefully optimized approach. Understanding the nuances of its application allows researchers to synthesize highly substituted, sterically hindered biaryl compounds that are often inaccessible through standard coupling protocols. This document provides a detailed exploration of the reaction mechanism, a comprehensive experimental protocol, and a troubleshooting guide to empower researchers in leveraging this valuable synthetic intermediate.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like our subject boronic acid) with an organic halide or triflate.[4][5] The reaction is driven by a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[1] The cycle consists of three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts itself into the carbon-halogen bond of the aryl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[2][3]

  • Transmetalation: This is the crucial step where the organic moiety from the boronic acid (R²) is transferred to the palladium center, displacing the halide. The presence of a base is essential for this step to proceed.[4][6] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium complex.[7][8]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the metal, forming the desired biaryl product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][4][5]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)L₂-X pd0->pd_complex + Ar¹-X aryl_halide Aryl Halide (Ar¹-X) oxidative_addition Oxidative Addition diaryl_pd Ar¹-Pd(II)L₂-Ar² pd_complex->diaryl_pd + [Ar²-B(OH)₃]⁻ - X⁻, - B(OH)₃ boronic_acid Boronic Acid + Base (Ar²-B(OH)₂ + OH⁻) boronate Boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate Activation transmetalation Transmetalation diaryl_pd->pd0 biaryl Biaryl Product (Ar¹-Ar²) diaryl_pd->biaryl Product Release reductive_elimination Reductive Elimination Troubleshooting_Workflow start Problem: Low or No Product Yield check_inert Verify Inert Atmosphere (Degas solvents, proper N₂/Ar flush?) start->check_inert check_reagents Check Reagent Quality (Boronic acid decomposed? Catalyst active?) start->check_reagents homocoupling Side Product: Homocoupling Observed? start->homocoupling protodeboronation Side Product: Protodeboronation? start->protodeboronation optimize_catalyst Optimize Catalyst System - Increase catalyst loading - Change ligand (e.g., Buchwald ligands) - Use a pre-catalyst check_inert->optimize_catalyst If atmosphere is good check_reagents->optimize_catalyst If reagents are good homocoupling->optimize_catalyst Yes optimize_base Optimize Base/Solvent - Try a stronger base (e.g., Cs₂CO₃) - Use anhydrous solvent (e.g., Toluene, DME) - Change solvent polarity protodeboronation->optimize_base Yes (indicates base/water issue) optimize_temp Increase Temperature (Reaction may be sluggish) optimize_catalyst->optimize_temp optimize_base->optimize_temp solution Improved Yield optimize_temp->solution

References

Application Note & Protocols: Strategic Use of 2-Chloro-6-fluoro-5-methylphenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of Substituted Phenylboronic Acids

In the landscape of modern drug discovery and development, the ability to rapidly and reliably construct complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become an indispensable tool for medicinal chemists, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Within this context, 2-Chloro-6-fluoro-5-methylphenylboronic acid emerges as a highly valuable, albeit challenging, building block. Its unique substitution pattern—featuring two distinct ortho-halogens and a meta-methyl group—offers a sophisticated handle for introducing sterically demanding and electronically tuned fragments into target molecules, a common strategy for optimizing the structure-activity relationships (SAR) of clinical candidates.[1][3]

This guide provides an in-depth exploration of the application of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles that govern its reactivity. We will dissect the mechanistic nuances of the Suzuki-Miyaura reaction and present a robust, validated protocol tailored to overcome the specific challenges posed by this sterically hindered and electronically deactivated substrate.

Compound Profile: this compound

A thorough understanding of the reagent's physicochemical properties is the foundation of successful and safe experimentation.

PropertyValueReference
CAS Number 352535-86-5[4][5]
Molecular Formula C₇H₇BClFO₂[5][6]
Molecular Weight 188.39 g/mol [4][5]
Appearance White to off-white crystalline powder[4]
Melting Point 127-132 °C[5]
Storage Conditions 2-8°C, under inert gas (Nitrogen or Argon)[4][5]

Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that proceeds via a well-established palladium-based catalytic cycle. A firm grasp of this mechanism is crucial for rational troubleshooting and protocol optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step, particularly with less reactive aryl chlorides.[7][9]

  • Transmetalation: The organoboron species (Ar²-B(OR)₂), activated by a base, transfers its organic group (Ar²) to the palladium center, displacing the halide and forming a new Pd(II) complex. The base is critical for the formation of a more nucleophilic boronate species [-B(OH)₃]⁻, which facilitates the transfer.[10][11]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][12]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd_biaryl byproduct X-B(OH)₂ + Base Salt transmetalation->byproduct reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Biaryl Product) reductive_elimination->product ar1_x Ar¹-X (Organohalide) ar1_x->oxidative_addition ar2_boronic Ar²-B(OH)₂ + Base ar2_boronic->transmetalation Experimental_Workflow start Start setup 1. Reaction Setup (Add Solids to Flask) start->setup inert 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) setup->inert solvents 3. Add Solvents (Degassed Toluene & Water) inert->solvents reaction 4. Reaction (Heat to 100-110 °C, 12-24h) solvents->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup 5. Aqueous Workup (Dilute, Separate Layers, Extract) reaction->workup monitoring->reaction purification 6. Purification (Dry, Concentrate, Column Chromatography) workup->purification analysis 7. Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Scale-up synthesis with 2-Chloro-6-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Process Scale-Up of Suzuki-Miyaura Couplings Utilizing 2-Chloro-6-fluoro-5-methylphenylboronic acid

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed technical guide for researchers, chemists, and process development professionals on the effective scale-up of synthetic routes involving this compound (CAS 352535-86-5). Primarily used as a critical intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries, this boronic acid is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This guide moves beyond bench-scale procedures to address the specific challenges of process scale-up, including reaction kinetics, thermal safety, impurity profiling, and product isolation. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction to rationalize protocol design, present a detailed and robust scale-up procedure, and offer a comprehensive troubleshooting guide based on field-proven insights.

Introduction: Strategic Importance and Scale-Up Considerations

This compound is a substituted arylboronic acid valued for its role in constructing carbon-carbon bonds, particularly in Suzuki-Miyaura cross-coupling reactions.[1][3] Its trifunctional aromatic ring—featuring chloro, fluoro, and methyl groups—offers multiple points for diversification in drug discovery and fine chemical synthesis.

While the Suzuki-Miyaura coupling is one of the most powerful C-C bond-forming reactions in modern organic synthesis, its transition from the laboratory bench (milligrams to grams) to pilot or manufacturing scale (kilograms) introduces significant challenges.[4] The lower reactivity of aryl chlorides compared to bromides or iodides necessitates the use of highly active catalyst systems.[5] Furthermore, issues such as catalyst deactivation, protodeboronation, homocoupling, and management of palladium residues become critically important at scale.[6][7] This guide is structured to provide a robust framework for navigating these complexities, ensuring a safe, efficient, and reproducible manufacturing process.

Physicochemical Properties & Handling

A thorough understanding of the starting material's properties is fundamental to safe and effective process design.

PropertyValueSource
CAS Number 352535-86-5[8][9]
Molecular Formula C₇H₇BClFO₂[8][9]
Molecular Weight 188.39 g/mol [8]
Appearance Solid / White to off-white powder[8]
Melting Point 127-132 °C[8][9]
Safety and Storage

Handling boronic acids on a large scale requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. For handling large quantities of powder, respiratory protection (e.g., N95 respirator) is recommended to avoid inhalation.[8][10]

  • Ventilation: All operations should be conducted in a well-ventilated area or a chemical fume hood to minimize exposure.[10][11]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be susceptible to decomposition, and proper storage is crucial for maintaining reagent quality.[6][10]

The Suzuki-Miyaura Coupling: A Mechanistic Approach to Process Design

The success of a scale-up campaign hinges on understanding the reaction mechanism, as each step has implications for process control. The Suzuki-Miyaura reaction follows a well-established catalytic cycle involving a palladium catalyst.[3][12][13]

The three key stages are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.[13]

  • Transmetalation: The organic group from the boronic acid (in the form of a boronate complex, [R-B(OH)₃]⁻, formed by reaction with a base) is transferred to the palladium center, displacing the halide.[12]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][13]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation biaryl_pd_complex Ar-Pd(II)L₂-R transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R-B(OH)₂ + Base boronate [R-B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Scale-Up Protocol: Coupling of this compound with an Aryl Bromide

This section details a generalized yet robust protocol for a multi-kilogram scale reaction. The coupling partner is exemplified by 4-bromoanisole.

Reaction Scheme: (Self-correction: Cannot generate images, but a drawn scheme would be here showing this compound + 4-bromoanisole -> coupled product)

Process Parameters and Reagents
ParameterRecommended Value/ReagentRationale / Causality
Aryl Halide 4-Bromoanisole1.0 equivalent
Boronic Acid This compound1.1 - 1.3 equivalents
Solvent System Toluene / Water (e.g., 10:1 v/v)Toluene is an excellent solvent for the organic components. A small amount of water is often necessary to facilitate the dissolution of the inorganic base and assist in the transmetalation step.[4]
Base Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)2.0 - 3.0 equivalents
Catalyst Precursor Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))0.01 - 0.1 mol%
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)0.02 - 0.2 mol%
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier for oxidative addition without causing significant thermal decomposition of reactants or catalyst.
Reaction Time 4 - 12 hoursMonitored by in-process controls (e.g., HPLC/UPLC).

Experimental Workflow

Workflow Scale-Up Synthesis Workflow A Reactor Setup & Inerting B Charge Solvents, Base, and Reactants A->B C Degas Mixture B->C D Prepare & Charge Catalyst Slurry C->D E Heat to Reaction Temp D->E F Reaction Monitoring (IPC) E->F G Cool Down & Quench F->G Reaction Complete H Phase Separation G->H I Aqueous Washes H->I J Solvent Swap & Crystallization I->J K Filtration & Drying J->K L Final Product K->L

Caption: A typical experimental workflow for a scaled-up Suzuki-Miyaura coupling.
Step-by-Step Methodology

  • Reactor Preparation: Ensure the reaction vessel (e.g., a jacketed glass reactor) is clean, dry, and equipped with an overhead stirrer, condenser, thermocouple, and nitrogen/argon inlet.

  • Inerting: Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes to remove oxygen, which can oxidize the Pd(0) catalyst and promote side reactions like boronic acid homocoupling.[7][14]

  • Charging Reactants: To the inerted reactor, charge Toluene, 4-bromoanisole (1.0 eq), this compound (1.2 eq), and powdered Potassium Carbonate (2.5 eq).

  • Degassing: While stirring, sparge the mixture with inert gas for an additional 20-30 minutes to ensure a truly anaerobic environment.

  • Catalyst Slurry Preparation: In a separate, inerted glovebox or flask, prepare a slurry of the Pd₂(dba)₃ and SPhos ligand in a small amount of degassed Toluene. This pre-formation helps ensure the active catalyst is generated efficiently.

  • Reaction Initiation: Transfer the catalyst slurry to the main reactor via cannula or a pressure-equalizing addition funnel.

  • Heating and Monitoring: Heat the reaction mixture to the target temperature (e.g., 90 °C). Monitor the reaction progress every 1-2 hours using an appropriate in-process control (IPC) like HPLC, checking for the disappearance of the limiting aryl halide.

  • Work-Up - Quench and Phase Separation: Once the reaction is complete (e.g., <1% starting material remaining), cool the mixture to room temperature. Add water to dissolve the inorganic salts and quench the reaction. Stir for 15 minutes, then stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Aqueous Washes: Wash the organic layer sequentially with 1M NaOH solution (to remove any residual boronic acid) and then brine (to reduce the water content and help break any emulsions).

  • Isolation: Concentrate the organic layer under reduced pressure. The resulting crude oil or solid can then be purified. For scale-up, crystallization is the preferred method. Perform a solvent swap to an appropriate crystallization solvent (e.g., isopropanol or heptane/ethyl acetate mixture) and induce crystallization by cooling.

  • Drying: Filter the resulting solid, wash with a small amount of cold crystallization solvent, and dry under vacuum to a constant weight to yield the final product.

Troubleshooting Guide for Scale-Up

ProblemPossible Cause(s)Recommended Solution(s)
Low or Stalled Conversion 1. Inactive catalyst due to oxygen exposure.2. Insufficient base strength or poor mixing.3. Water content in the solvent is too low or too high.1. Improve inerting and degassing procedures. Ensure high-purity reagents.2. Switch to a stronger base (e.g., K₃PO₄). Increase agitation speed.3. Screen different solvent/water ratios.
High Levels of Protodeboronation 1. Excessive water present.2. Reaction temperature is too high or reaction time is too long.3. The boronic acid is inherently unstable under the reaction conditions.[6][15]1. Use anhydrous solvents and ensure the base is dry.2. Lower the reaction temperature and monitor closely to stop the reaction upon completion.3. Consider converting the boronic acid to a more stable derivative, like a MIDA boronate, for slow release during the reaction.[6]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen oxidizing the boronic acid.2. Palladium(II) species are present, which can mediate homocoupling.[7]1. Rigorously exclude oxygen from the reaction system.2. Ensure a good quality Pd(0) precatalyst is used.
Difficulty Removing Palladium from Product 1. Ligand choice leads to highly soluble palladium species.2. Inefficient work-up procedure.1. After the reaction, consider adding a palladium scavenger (e.g., a thiol-functionalized silica gel) and filtering.2. Perform multiple aqueous washes and ensure the final product is thoroughly crystallized.
Emulsion Formation During Work-Up 1. Poor mixing/agitation control.2. High concentration of salts and surfactants.1. Add a saturated brine solution to increase the ionic strength of the aqueous phase, which helps break emulsions.2. Allow the mixture to stand without agitation for a longer period.

Conclusion

The successful scale-up of reactions involving this compound is highly achievable with a process design rooted in mechanistic understanding and proactive troubleshooting. Key success factors include the rigorous exclusion of oxygen, the selection of a highly active palladium-ligand system, careful control of reaction temperature, and the development of a robust work-up and crystallization procedure. By following the principles and protocols outlined in this guide, scientists and engineers can confidently transition this valuable synthetic building block from the laboratory to production, enabling the large-scale synthesis of important chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-6-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to provide targeted, in-depth solutions for optimizing the Suzuki-Miyaura cross-coupling reaction with the sterically hindered and electronically complex substrate, 2-Chloro-6-fluoro-5-methylphenylboronic acid . This boronic acid presents unique challenges due to the di-ortho-substitution (Cl and F) and the use of a generally less reactive aryl chloride coupling partner. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield outcomes.

Troubleshooting Guide: From Reaction Failure to Success

This section addresses the most common issues encountered during experiments in a direct question-and-answer format.

Q1: My reaction shows very low to no conversion of the starting aryl chloride. What are the primary bottlenecks and how do I overcome them?

A1: Low conversion when using a substrate like this compound typically points to two major hurdles in the catalytic cycle: a slow oxidative addition step due to the unreactive aryl chloride, and a sterically hindered transmetalation step.[1] Addressing these requires a multi-faceted approach focused on the catalyst system, base, and reaction conditions.

Primary Causes & Solutions:

  • Inactive or Inefficient Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this transformation. The combination of an unreactive aryl chloride and a bulky boronic acid demands a highly active catalyst.[2][3]

    • Expert Recommendation: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald-type ligands. These ligands stabilize the monoligated Pd(0) species, which is believed to be the active catalyst, and accelerate both the oxidative addition and the final reductive elimination steps.[4]

    • Actionable Steps:

      • Switch to a ligand such as SPhos, XPhos, or RuPhos .

      • Use a reliable palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂ . Palladacycle precatalysts are also excellent choices for ensuring the efficient generation of the active Pd(0) species.[3]

  • Suboptimal Base Selection: The base is not merely a proton scavenger; it is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5][6] For sterically hindered boronic acids, the choice of base is paramount.

    • Expert Recommendation: A strong, non-nucleophilic base is often required to facilitate the transmetalation of a hindered boronate.

    • Actionable Steps:

      • Use potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) . These are generally more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) in challenging couplings.[7]

      • Ensure the base is finely powdered to maximize surface area and solubility.

  • Insufficient Thermal Energy: Steric hindrance can create a large energy barrier for the key steps in the catalytic cycle. More forcing conditions are often necessary.

    • Expert Recommendation: Do not hesitate to increase the reaction temperature.

    • Actionable Steps:

      • Screen temperatures ranging from 80 °C up to 110 °C. Solvents like toluene or 1,4-dioxane are suitable for these higher temperatures.

start Low / No Conversion cat_check Is the Catalyst System Potent Enough? (e.g., Pd(PPh₃)₄) start->cat_check base_check Is the Base Strong Enough? (e.g., Na₂CO₃) cat_check->base_check No cat_sol ACTION: Switch to Bulky Ligand (SPhos, XPhos) + Pd₂(dba)₃ cat_check->cat_sol Yes temp_check Is the Temperature Sufficient? (e.g., < 80 °C) base_check->temp_check No base_sol ACTION: Use a Stronger Base (K₃PO₄ or Cs₂CO₃) base_check->base_sol Yes temp_sol ACTION: Increase Temperature (Screen 80-110 °C) temp_check->temp_sol Yes G cluster_0 Suzuki-Miyaura Catalytic Cycle A L₂Pd(0) Active Catalyst B L₂Pd(II)(Ar¹)X Oxidative Adduct A->B Oxidative Addition (Ar¹-X) CHALLENGE 1: Slow with Ar-Cl C L₂Pd(II)(Ar¹)Ar² Di-aryl Complex B->C Transmetalation (Ar²-B(OR)₃⁻) CHALLENGE 2: Steric Hindrance C->A Reductive Elimination (Ar¹-Ar²)

References

Common side reactions with 2-Chloro-6-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Chloro-6-fluoro-5-methylphenylboronic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this sterically hindered reagent, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common challenges, explain the underlying chemical principles, and provide actionable troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is resulting in low yields or failing completely. What are the primary causes?

A1: Low yields with this substrate are common and typically stem from its structure. The boronic acid group is flanked by two ortho-substituents (Cl and F), creating significant steric hindrance.[1][2] This bulkiness can impede the crucial transmetalation step in the catalytic cycle, slowing the desired reaction and allowing side reactions to become more prominent.[3]

Primary Causes for Low Yield:

  • Protodeboronation: The premature cleavage of the C–B bond, which converts the boronic acid back to an inert arene (4-chloro-2-fluoro-1-methylbenzene).[4] This is a major issue with sterically hindered and electron-deficient boronic acids.[5][6]

  • Homocoupling: The unwanted self-coupling of two boronic acid molecules to form 2,2'-dichloro-6,6'-difluoro-5,5'-dimethylbiphenyl.[7]

  • Suboptimal Reaction Conditions: An inappropriate choice of catalyst, ligand, base, or solvent can fail to overcome the steric and electronic challenges posed by this substrate.[8][9]

  • Reagent Degradation: Improper storage or handling can lead to the decomposition of the boronic acid before it is even used.[10][11]

Q2: I'm observing a significant amount of 4-chloro-2-fluoro-1-methylbenzene in my crude product. What is this side reaction, and how can I prevent it?

A2: This byproduct is the result of protodeboronation , a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source in the reaction mixture.[4] For sterically hindered and electron-deficient arylboronic acids like this compound, this process can be significantly accelerated, especially under basic conditions.[5][6]

Mechanism Insight: The mechanism of base-catalyzed protodeboronation involves the formation of a boronate species (Ar-B(OH)₃⁻). For highly electron-deficient or sterically crowded systems, this intermediate can be unstable and undergo C–B bond cleavage upon interaction with a proton source (like water).[12][13] Studies have shown that 2,6-disubstituted arylboronic acids are particularly susceptible to rapid, base-mediated protodeboronation.[6][14]

Mitigation Strategies:

  • Choice of Base: Use weaker, non-nucleophilic bases. Strong bases like NaOH or KOH can accelerate protodeboronation. Milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective.[15][16]

  • Anhydrous Conditions: Meticulously dry all solvents and reagents and run the reaction under an inert atmosphere (Argon or Nitrogen). Water is a primary proton source for this side reaction.

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol or MIDA boronate ester. These esters provide a "slow release" of the active boronic acid into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[4][17]

  • Highly Active Catalysts: Employ modern, highly active catalyst systems (e.g., those with Buchwald ligands like SPhos or XPhos) that can promote the desired cross-coupling at a much faster rate than the competing protodeboronation.[18][19]

Q3: My mass spectrometry analysis shows a dimer of my starting material (2,2'-dichloro-6,6'-difluoro-5,5'-dimethylbiphenyl). What is this homocoupling, and how can I minimize it?

A3: This byproduct is the result of oxidative homocoupling , where two molecules of the boronic acid couple to form a symmetrical biaryl. This side reaction is often promoted by the presence of oxygen in the reaction mixture.[18][20]

Mechanism Insight: The generally accepted mechanism involves the palladium(0) catalyst reacting with oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid, ultimately leading to reductive elimination of the homocoupled product.[7][21]

Mitigation Strategies:

  • Thorough Degassing: This is the most critical step. Before heating, thoroughly degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[20]

  • Use of High-Purity Reagents: Ensure the palladium catalyst and other reagents have not been exposed to air for extended periods.

  • Reaction Stoichiometry: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can sometimes favor the cross-coupling pathway over homocoupling.

Q4: How should I properly store and handle this compound to ensure its stability?

A4: Phenylboronic acids are susceptible to degradation, and proper handling is crucial for reproducible results.[10][22]

Key Degradation Pathways:

  • Dehydration: Boronic acids can reversibly lose water to form cyclic trimers called boroxines.[11][23] While this is often in equilibrium, it can affect accurate weighing and stoichiometry.

  • Oxidation and Protodeboronation: Exposure to air and moisture over time can lead to gradual degradation.[10][24]

Recommended Storage and Handling Protocol:

  • Storage: Store the solid reagent in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere. For long-term storage, refrigeration (2-8 °C) is recommended.[10][25]

  • Handling: Handle the solid quickly in a dry environment or a glovebox to minimize exposure to atmospheric moisture. Always use the reagent under an inert atmosphere (Argon or Nitrogen) when setting up reactions.[25]

Troubleshooting Guides & Protocols

Visualizing the Challenge: Competing Reaction Pathways

The primary challenge in using this compound is managing the three competing reaction pathways available to the key organopalladium intermediate.

G cluster_0 Catalytic Cycle cluster_1 Side Reactions Start Ar-Pd(II)-X(L)n Product Desired Biaryl Product Start->Product Reductive Elimination BA 2-Chloro-6-fluoro- 5-methylphenylboronic acid BA->Start Transmetalation Protodeboronation Protodeboronation Product (4-Chloro-2-fluoro-1-methylbenzene) BA->Protodeboronation Base-Mediated Homocoupling Homocoupling Product (Symmetrical Biaryl) BA->Homocoupling Pd(0) / O₂ Mediated Base Base Base->BA ProtonSource H₂O / Proton Source ProtonSource->Protodeboronation Oxygen O₂ Oxygen->Homocoupling

Caption: Competing pathways in Suzuki-Miyaura coupling.

Troubleshooting Workflow for Low-Yield Reactions

Use this decision tree to diagnose and resolve issues with your reaction.

G Start Low Yield or No Reaction CheckByproducts Analyze Crude Mixture (LCMS, GCMS, NMR). Are side products present? Start->CheckByproducts Proto Protodeboronation Product Detected? CheckByproducts->Proto Yes NoConsume Starting Materials Largely Unconsumed? CheckByproducts->NoConsume No Homo Homocoupling Product Detected? Proto->Homo No Sol_Proto Action: 1. Use anhydrous conditions. 2. Switch to weaker base (K₃PO₄). 3. Use a boronate ester. Proto->Sol_Proto Yes Homo->NoConsume No Sol_Homo Action: 1. Thoroughly degas reaction mixture. 2. Use fresh, high-purity catalyst. Homo->Sol_Homo Yes Sol_Catalyst Action: 1. Increase catalyst/ligand loading. 2. Screen more active ligands (e.g., SPhos). 3. Increase reaction temperature. NoConsume->Sol_Catalyst Yes

Caption: A decision tree for troubleshooting low-yield reactions.

Optimized Protocol for Sterically Hindered Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with various aryl halides.

Reagents & Conditions Comparison Table

ParameterRecommendation A (Standard)Recommendation B (Challenging Substrates)Rationale
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd₂(dba)₃ can be a more reliable source of Pd(0).
Ligand SPhos (4-5 mol%)XPhos or RuPhos (4-5 mol%)Bulky, electron-rich biaryl phosphine ligands are essential for activating the C-Cl bond and facilitating the sterically demanding steps.[18][26]
Base K₃PO₄ (3.0 equiv)Cs₂CO₃ (3.0 equiv)K₃PO₄ is a strong, non-nucleophilic base effective at minimizing protodeboronation.[16] Cs₂CO₃ can sometimes enhance reactivity with difficult substrates.
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)1,4-Dioxane (anhydrous)Anhydrous conditions are preferred if protodeboronation is severe. A small amount of water can sometimes facilitate the dissolution of the base.
Temperature 100-110 °C100-110 °CSufficient thermal energy is required to overcome the activation barriers.

Step-by-Step Experimental Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), this compound (1.5 equiv), the selected base (e.g., K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4.5 mol%).

  • Inert Atmosphere: Seal the flask with a rubber septum and thoroughly purge with dry Argon or Nitrogen for at least 15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., Toluene, to a concentration of ~0.1 M) via syringe. If using an aqueous mixture, add the degassed water last.

  • Degassing (Critical): Place the sealed flask in an ultrasonic bath for 5 minutes, ensuring a continuous positive pressure of inert gas. This helps to remove any residual dissolved oxygen.

  • Reaction: Heat the mixture to the target temperature (100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS. Reactions with this substrate may require extended times (12-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired biaryl product.

By understanding the inherent reactivity of this compound and proactively selecting conditions that disfavor common side reactions, researchers can significantly improve the outcome of their synthetic efforts.

References

Technical Support Center: Purification of Products from 2-Chloro-6-fluoro-5-methylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoro-5-methylphenylboronic acid. This sterically hindered and electronically distinct boronic acid is a valuable building block in modern organic synthesis, particularly for creating complex biaryl structures via Suzuki-Miyaura cross-coupling reactions.[1][2] However, its unique properties, combined with the nuances of palladium-catalyzed reactions, can present significant purification challenges.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of purifying your target compounds, ensuring high purity and reproducible results.

Section 1: Understanding the Impurity Profile

Effective purification begins with anticipating the potential impurities in your crude reaction mixture. Reactions involving this compound, typically Suzuki-Miyaura couplings, are susceptible to several side reactions.[3]

Impurity Origin Typical Chromatographic Behavior (Silica Gel)
Unreacted Boronic Acid Incomplete reaction or use of excess reagent.Often polar, may streak or have a lower Rf value. Can co-elute with polar products.[4][5]
Homocoupled Dimer Oxidative coupling of two boronic acid molecules.[6]Non-polar to moderately polar, Rf value is often very close to the desired cross-coupled product.
Protodeboronated Arene Protonolysis of the C-B bond, replacing B(OH)₂ with H.[7]Typically a non-polar, lower molecular weight byproduct with a higher Rf than the product.
Unreacted Aryl Halide Incomplete reaction (if boronic acid is the limiting reagent).Polarity varies, but its Rf is usually distinct from the biaryl product.
Residual Palladium Catalyst carryover from the reaction.Can appear as a fine black/grey solid or cause streaking at the baseline on TLC.[8]
Phosphine Ligand Byproducts Oxidation of phosphine ligands (e.g., PPh₃ to Ph₃P=O).Often highly polar with a low Rf value.

Section 2: Troubleshooting Guide for Purification Challenges

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My primary impurity is unreacted this compound, and it's co-eluting with my product on silica gel. How can I remove it?

This is the most common purification challenge. The acidic nature of the boronic acid provides a straightforward chemical handle for its removal via a liquid-liquid extraction before you resort to chromatography.

Primary Solution: Acid-Base Extraction

The principle is to convert the boronic acid into its water-soluble salt (a boronate) using a basic wash, which partitions it into the aqueous layer, leaving your neutral organic product behind.[9][10]

  • Rationale: Boronic acids are weak Lewis acids that react with bases like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to form anionic boronate salts [R-B(OH)₃]⁻. These salts are highly polar and preferentially dissolve in the aqueous phase.

  • Caution: This method is only suitable if your desired product is stable under basic conditions and does not possess acidic functional groups (e.g., phenols, carboxylic acids), which would also be extracted into the basic aqueous layer.[5]

See Protocol A for a detailed, step-by-step extraction procedure.

Q2: I've performed a basic wash, but my product is still impure. TLC analysis shows a byproduct with a very similar Rf value to my desired compound. What is it and how do I separate it?

If you have already removed the acidic boronic acid, the most likely culprit is the homocoupled dimer . This impurity is often structurally and electronically similar to your desired biaryl product, making it the most difficult to separate.

Primary Solution: High-Resolution Flash Column Chromatography

Separation of these closely-eluting compounds requires optimizing your chromatographic conditions.

  • Solvent System Selection: Standard Hexane/Ethyl Acetate systems may not provide sufficient resolution. Consider alternative systems that offer different selectivities. A table of starting points is provided below.

  • Use a Shallow Gradient: A slow, shallow elution gradient is critical. A typical gradient might run from 2% to 15% of the polar solvent over 10-20 column volumes.

  • Sample Loading: For difficult separations, always use the dry loading technique. Adsorbing your crude product onto a small amount of silica gel before loading it onto the column prevents band broadening and improves resolution.[11]

Product Polarity Primary Solvent System Alternative Systems to Try
Non-PolarHexane / Ethyl AcetateHexane / Dichloromethane (DCM)
Moderately PolarDichloromethane / Ethyl AcetateToluene / Ethyl Acetate
PolarDichloromethane / Methanol[4]Chloroform / Acetone

See Protocol B for a detailed chromatography procedure.

Q3: After chromatography, my product is a solid but has a persistent grey or black color. How do I remove residual palladium catalyst?

This indicates contamination from palladium black, a common issue in Pd-catalyzed reactions.[12]

Recommended Solutions:

  • Filtration through Celite®: Before concentrating your organic layers post-workup, pass the solution through a short plug of Celite®. This can remove a significant amount of precipitated palladium.[13]

  • Activated Carbon Treatment: Dissolve the impure product in a suitable solvent, add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through Celite®. Be aware that this can sometimes lead to loss of product due to adsorption.

  • Metal Scavengers: For pharmaceutical applications requiring very low palladium levels, consider using commercially available silica- or polymer-bound thiol scavengers. These are highly effective but represent an additional cost.[8]

Q4: My reaction seems to generate a significant amount of a non-polar byproduct that runs high on the TLC plate. What is this?

This is likely the protodeboronated side product (1-chloro-3-fluoro-2-methylbenzene), formed by the cleavage of the carbon-boron bond.[7][14] Since it is typically much less polar than your desired biaryl product, it can usually be separated effectively with standard flash column chromatography. The key is to prevent its formation in the first place (see FAQ 2).

Section 3: Visualized Workflows and Key Protocols

Purification Strategy Decision Tree

The following diagram outlines a logical workflow for purifying the crude product from a typical Suzuki-Miyaura reaction.

crude Crude Reaction Mixture workup Aqueous Workup & Extraction (Protocol A) crude->workup tlc_check1 TLC/LC-MS Analysis: Check for Boronic Acid workup->tlc_check1 tlc_check1->workup Boronic acid remains chromatography Flash Column Chromatography (Protocol B) tlc_check1->chromatography Boronic acid removed tlc_check2 TLC/LC-MS Analysis: Assess Purity chromatography->tlc_check2 recrystallization Recrystallization / Final Polish (Protocol C) tlc_check2->recrystallization >90% Pure fail Re-evaluate Strategy: Consider alternative chromatography (e.g., reverse phase) or derivatization tlc_check2->fail <90% Pure or Co-elution final_product Pure Product (>95% Purity) recrystallization->final_product

A decision tree for purification strategy.
Visualizing Acid-Base Extraction

This diagram illustrates how a basic wash isolates the acidic boronic acid impurity.

cluster_funnel Separatory Funnel cluster_organic Organic Layer (e.g., Ethyl Acetate) cluster_aqueous Aqueous Layer (Dilute NaOH) product • Desired Biaryl Product (Neutral) dimer • Homocoupled Dimer (Neutral) boronate • Boronate Salt [R-B(OH)₃]⁻Na⁺ (Water-Soluble)

Separation via acid-base extraction.
Protocol A: Standard Aqueous Workup and Acid-Base Extraction

This protocol is designed to quench the reaction and remove the bulk of inorganic salts, the base catalyst, and unreacted boronic acid.

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LC-MS, cool the mixture to room temperature.

  • Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 volumes relative to the initial solvent).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Shake vigorously for 1-2 minutes and allow the layers to separate. Drain the aqueous layer.[4]

  • Repeat Basic Wash: Repeat the basic wash (Step 3) one more time to ensure complete removal of the boronic acid.

  • Water and Brine Wash: Wash the organic layer sequentially with an equal volume of deionized water and then saturated aqueous sodium chloride (brine). The brine wash helps to break up emulsions and remove residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure to yield the crude product, which is now ready for chromatographic purification.

Protocol B: High-Resolution Flash Column Chromatography

This protocol is optimized for separating closely-eluting, non-acidic impurities like the homocoupled dimer.

  • Prepare the Column: Select a column size appropriate for your sample amount (typically a 100:1 to 200:1 ratio of silica gel to crude product by weight). Pack the column as a slurry using the initial, low-polarity eluent (e.g., 98:2 Hexane:EtOAc).

  • Dry Load the Sample: Dissolve your crude product from Protocol A in a minimal amount of a volatile solvent (e.g., DCM or EtOAc). Add silica gel (approx. 2-3 times the weight of your product) and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator.

  • Load and Elute: Carefully load the silica-adsorbed sample onto the top of the packed column. Begin elution with the low-polarity solvent system, collecting fractions.

  • Run a Shallow Gradient: Gradually and slowly increase the polarity of the eluent. Monitor the fractions diligently using TLC. Pool the fractions containing the pure product.

  • Concentrate: Concentrate the pure fractions under reduced pressure to yield the final, purified compound.

Protocol C: Recrystallization for Final Polishing

If your product is a solid and >90-95% pure after chromatography, recrystallization can be an excellent final step to achieve high analytical purity.

  • Solvent Screening: In small vials, test the solubility of your product (~10 mg) in various solvents (e.g., hexanes, ethanol, isopropanol, ethyl acetate, toluene) at room temperature and upon heating. A good single-solvent system is one in which the product is sparingly soluble at room temperature but fully soluble when hot.

  • Dissolve: In a flask, dissolve the impure solid in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cool Slowly: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry: Dry the purified crystals under high vacuum to remove all residual solvent.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What causes the formation of the homocoupled dimer and how can I minimize it?

Homocoupling of boronic acids is a common side reaction in Suzuki couplings. It is primarily caused by two mechanisms:

  • Oxygen-Mediated: The presence of oxygen can facilitate the oxidative coupling of two boronic acid molecules, often mediated by the palladium catalyst.[6]

  • Palladium(II)-Mediated: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly promote homocoupling before the main catalytic cycle is established.[6]

Mitigation Strategies:

  • Rigorous Degassing: Thoroughly degas all solvents (e.g., by sparging with argon or nitrogen for 20-30 minutes) before use.

  • Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas (argon or nitrogen).[15]

  • Catalyst Choice: Use an active Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos) that promotes the desired cross-coupling over side reactions.[16]

FAQ 2: Why do I see the protodeboronated side product and how can I prevent it?

Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[7] This reaction is often promoted by the presence of water and can be catalyzed by either acid or base, making the basic conditions of the Suzuki coupling a potential issue.[14][17] Electron-deficient heteroaryl boronic acids are particularly susceptible.[18]

Mitigation Strategies:

  • Anhydrous Conditions: While some Suzuki protocols use water, if protodeboronation is a major issue, consider switching to a strictly anhydrous solvent and base system.

  • Use Boronate Esters: Protecting the boronic acid as an ester (e.g., a pinacol or MIDA ester) can increase its stability. These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and minimizing side reactions.[7][19]

  • Reaction Rate: Optimize conditions (temperature, catalyst) to ensure the desired cross-coupling reaction is much faster than the protodeboronation side reaction.

FAQ 3: What is the best way to confirm the purity of my final product?

No single technique is sufficient. For robust validation, especially in a drug development context, a combination of orthogonal methods is required.[20]

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation and can identify and quantify impurities if their signals are resolved.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and provides a highly accurate assessment of purity (e.g., % area under the curve).

  • High-Performance Liquid Chromatography (HPLC): Using a calibrated detector (e.g., UV-Vis), HPLC is the gold standard for quantitative purity analysis.

References

Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling of 2-Chloro-6-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to improve yields and overcome challenges in Suzuki-Miyaura cross-coupling reactions involving the sterically hindered and electronically deactivated substrate, 2-Chloro-6-fluoro-5-methylphenylboronic acid.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low or non-existent. What are the primary reasons when using this compound?

A1: Low yields with this particular boronic acid are often multifactorial, stemming from its inherent structural properties. The primary challenges are:

  • Steric Hindrance: The presence of a chloro group at the ortho (2-) position significantly encumbers the boron center. This steric bulk can impede the crucial transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center.[1][2]

  • Electronic Effects: The chloro and fluoro substituents are electron-withdrawing, which decreases the nucleophilicity of the phenyl ring. This can slow down the transmetalation process.

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid starting material.[3] Ortho-substituted and electron-deficient arylboronic acids are particularly susceptible to this process, especially under basic conditions.[4][5][6][7]

To address these issues, a systematic optimization of the catalyst system, base, and solvent is necessary.

Q2: I suspect protodeboronation is consuming my starting material. How can I confirm this and what are the most effective strategies to minimize it?

A2: Protodeboronation is a frequent cause of low yields in Suzuki couplings.[3][8]

Confirmation: You can confirm protodeboronation by analyzing your crude reaction mixture using GC-MS or LC-MS. Look for a byproduct with a mass corresponding to 4-chloro-2-fluoro-1-methylbenzene (the protodeboronated product of your starting material).

Minimization Strategies:

  • Choice of Base: The base is critical for activating the boronic acid, but harsh bases can accelerate protodeboronation.[7] It is advisable to use milder bases. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH) or alkoxides.[9]

  • Anhydrous Conditions: Water is a proton source that can facilitate protodeboronation.[4][5][6] While some Suzuki reactions benefit from aqueous co-solvents, for a sensitive substrate like this, running the reaction under strictly anhydrous conditions can be beneficial.[9]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester (Bpin), MIDA boronate, or an aryltrifluoroborate salt can protect it from premature decomposition.[10][11] These reagents often release the active boronic acid species slowly into the reaction, keeping its concentration low and minimizing the rate of protodeboronation.[10]

  • Reaction Time and Temperature: Minimize reaction time and use the lowest effective temperature. Prolonged exposure to high temperatures can increase the rate of protodeboronation.[10]

Q3: My reaction is sluggish and fails to reach completion, even with extended reaction times. How can I improve the reaction rate and conversion?

A3: A sluggish reaction is likely due to an inefficient catalyst system for this challenging substrate.

  • Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) are often inadequate for sterically hindered substrates.[12] You need more electron-rich and bulky ligands to facilitate both the oxidative addition of the aryl halide and the reductive elimination steps of the catalytic cycle.[2][11] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[9][13] These ligands promote the formation of the active monoligated palladium species necessary for coupling hindered substrates.

  • Catalyst Precursor: Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be more effective than in situ reduction of a Pd(II) source like Pd(OAc)₂.[1] Alternatively, using highly active pre-catalysts like the Buchwald G3 or G4 palladacycles can improve reaction initiation and overall efficiency.

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition and transmetalation steps.[9] However, this must be balanced with the risk of increased protodeboronation.[10] A careful temperature screen is advisable.

Q4: I am observing significant amounts of homocoupled byproduct from my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen.[8][14]

Prevention Strategies:

  • Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

  • Choice of Palladium Source: Pd(II) species can promote homocoupling.[8] Using a Pd(0) source or ensuring the rapid and efficient reduction of a Pd(II) precatalyst can minimize this side reaction.

Frequently Asked Questions (FAQs)

What is the optimal catalyst system for the cross-coupling of this compound with a sterically hindered aryl chloride?

For a doubly challenging coupling involving a sterically hindered boronic acid and a hindered aryl chloride, a highly active catalyst system is essential. A recommended starting point would be a combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as RuPhos or XPhos.[13] An alternative is to use a pre-formed palladacycle like XPhos Pd G3. These systems are designed to accelerate the oxidative addition of challenging aryl chlorides and facilitate the difficult transmetalation and reductive elimination steps.[2]

Which base and solvent combination is most effective for this reaction?

The choice of base and solvent are interdependent and crucial for success.

  • Base: A moderately strong base is often optimal. Potassium phosphate (K₃PO₄) is an excellent choice as it is effective in promoting the reaction while being less harsh than some other bases, thus minimizing protodeboronation.[9][10] Cesium carbonate (Cs₂CO₃) can also be very effective, particularly in anhydrous conditions.[9]

  • Solvent: A polar aprotic solvent is generally preferred. 1,4-Dioxane or THF, often with a small amount of water, are common choices for Suzuki couplings.[15][16] However, for this substrate which is prone to protodeboronation, a purely anhydrous system using toluene or CPME (cyclopentyl methyl ether) might provide better results.

How critical is the purity of the boronic acid and other reagents?

The purity of all reagents is paramount. Boronic acids can dehydrate to form boroxines, which can have different reactivity. Ensure your this compound is of high purity and stored under appropriate conditions (cool, dry, and dark). Similarly, the palladium catalyst, ligand, base, and solvents should be of high purity and anhydrous (where applicable). Impurities can poison the catalyst or lead to unwanted side reactions.[10]

Recommended Experimental Protocol

This is a generalized starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization will be required for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, this compound, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Seal the flask with a septum, and then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of argon, add the degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Recommended Reaction Conditions

The following table provides starting points for optimizing the reaction conditions for coupling this compound with various aryl halides.

EntryAryl HalideCatalyst System (Pd Source / Ligand)BaseSolventTemp (°C)
14-BromotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O110
22-BromoanisolePd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane100
34-ChlorobenzonitrileXPhos Pd G3Cs₂CO₃THF80
42,6-DimethylbromobenzenePd₂(dba)₃ / RuPhosK₃PO₄CPME110
Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OxAdd Transmetal Ar-Pd(II)-Ar'L₂ (Transmetalation) OxAdd->Transmetal Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' (Product) Transmetal->RedElim ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Check Reagent Purity & Integrity (Boronic Acid, Catalyst, Base, Solvent) Start->CheckReagents CheckSetup Verify Anhydrous & Anaerobic Conditions (Proper Degassing, Inert Atmosphere) CheckReagents->CheckSetup SideReactions Analyze for Side Reactions (Protodeboronation, Homocoupling) CheckSetup->SideReactions OptimizeCatalyst Optimize Catalyst System (Use Bulky Ligand: SPhos, XPhos, RuPhos) SideReactions->OptimizeCatalyst Sluggish Reaction OptimizeBaseSolvent Optimize Base & Solvent (Milder Base: K₃PO₄, K₂CO₃) (Anhydrous Solvent: Toluene, Dioxane) SideReactions->OptimizeBaseSolvent Protodeboronation OptimizeTemp Optimize Temperature & Time OptimizeCatalyst->OptimizeTemp OptimizeBaseSolvent->OptimizeTemp Success Improved Yield OptimizeTemp->Success

Caption: A systematic workflow for troubleshooting low yields in the coupling reaction.

References

Technical Support Center: 2-Chloro-6-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS: 352535-86-5). This molecule is a valuable building block in medicinal chemistry and materials science, primarily utilized in Suzuki-Miyaura cross-coupling reactions.[1][2] However, its structure presents distinct challenges. The presence of two ortho-substituents (chlorine and fluorine) creates significant steric hindrance, which can impede the key steps of the catalytic cycle and lead to common issues such as low yields and competing side reactions.[3][4]

This guide is structured to provide direct, actionable solutions to the specific problems you may encounter. We will delve into the causality behind these issues and offer field-proven protocols to optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent challenges encountered during coupling reactions with this compound in a question-and-answer format.

Q1: My Suzuki-Miyaura reaction has a very low to no yield. What are the first things I should check?

A1: A failed reaction with this substrate is often due to its steric bulk, which slows down the crucial transmetalation and reductive elimination steps.[3] A systematic check of your catalyst system, base, and reaction conditions is the first step.

Logical Troubleshooting Workflow

G start Low / No Yield catalyst 1. Catalyst System Active? start->catalyst base 2. Base Effective? catalyst->base If Yes catalyst_sol Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos). Use Pd(0) source or efficient G2/G3 precatalyst. catalyst->catalyst_sol conditions 3. Conditions Optimal? base->conditions If Yes base_sol Switch to Stronger, Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3). base->base_sol reagent 4. Boronic Acid Stable? conditions->reagent If Yes conditions_sol Ensure Rigorous Degassing. Increase Temperature (80-110 °C). Check Solvent Choice. conditions->conditions_sol reagent_sol Check for Protodeboronation. Use Fresh Reagent. Consider converting to a more stable boronate ester. reagent->reagent_sol

Caption: A logical workflow for diagnosing a failed reaction.

  • Catalyst & Ligand Choice: Standard catalysts like Pd(PPh₃)₄ often fail with sterically demanding substrates. The key is to use a catalyst system that accelerates the slow steps of the reaction.

    • Expert Insight: Bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are essential.[3][5] These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species and accelerate the final reductive elimination step.[3] Modern palladacycle precatalysts (e.g., G2, G3, G4) are often more effective than generating the active catalyst from a Pd(II) source like Pd(OAc)₂.[3]

  • Base Selection: The base is not just a spectator; it is critical for activating the boronic acid to form a boronate species, which is necessary for transmetalation.[6][7][8] For hindered substrates, this step has a higher activation energy.

    • Expert Insight: Weak bases like Na₂CO₃ are often insufficient. Stronger, non-nucleophilic bases are required to drive the formation of the reactive boronate. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings.[3][7]

  • Reaction Conditions:

    • Inert Atmosphere: Oxygen can oxidatively degrade the active Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and homocoupling side products.[9][10] It is critical to thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[9]

    • Temperature: Due to steric hindrance, higher reaction temperatures (typically 80–110 °C) are often necessary to provide sufficient energy to overcome the activation barriers.[3]

Q2: My reaction is messy, with significant formation of a symmetrical biaryl from my boronic acid. What is this side product and how can I prevent it?

A2: You are observing boronic acid homocoupling. This is a common side reaction that competes with the desired cross-coupling pathway, reducing your yield and complicating purification.[10] It is primarily caused by two mechanisms:

  • Oxygen-Mediated Homocoupling: The presence of oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo a reaction with two molecules of the boronic acid to form the homocoupled product.[10][11]

  • Pd(II)-Mediated Homocoupling: If you use a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can react directly with the boronic acid before the catalytic cycle is fully established, leading to homocoupling.[10][11]

Solutions:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling. Degas your solvent (e.g., by sparging with argon for 15-30 minutes) and ensure the reaction is set up under a strictly inert atmosphere.[3][9]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a highly efficient precatalyst that rapidly generates the active Pd(0) species (e.g., Buchwald G3 precatalysts) can minimize homocoupling that occurs at the start of the reaction.[3][10]

Q3: I see a significant amount of 4-chloro-2-fluoro-1-methylbenzene in my crude NMR. What is causing this?

A3: This is the product of protodeboronation (or protodeborylation), a major decomposition pathway for boronic acids where the C-B bond is cleaved and replaced by a C-H bond.[12] This side reaction is highly dependent on the substrate and reaction conditions. Sterically hindered and electron-deficient boronic acids are particularly susceptible.[9][13]

Causes and Solutions:

  • Presence of Water/Protic Sources: The reaction is often catalyzed by acid or base in the presence of a proton source (like water).[12][14]

    • Solution: While some water is often necessary to dissolve the base and facilitate the reaction, excess water can promote protodeboronation. Using a carefully controlled solvent system (e.g., dioxane/water 10:1) is advisable.[3] In some cases, switching to anhydrous conditions with a soluble base may be beneficial.

  • High Temperatures & Long Reaction Times: Prolonged exposure to heat can increase the rate of protodeboronation.

    • Solution: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Using a more active catalyst system that allows for lower temperatures or shorter reaction times can also help.[15]

  • Inherent Instability: Some boronic acids are simply prone to this decomposition pathway.

    • Solution: Convert the boronic acid to a more stable derivative, such as a pinacol ester, MIDA boronate, or a diethanolamine adduct.[3][12] These derivatives slowly release the boronic acid in situ, keeping its concentration low and minimizing side reactions.[12]

Frequently Asked Questions (FAQs)

  • Q: How should I store this compound?

    • A: It should be stored under an inert gas (nitrogen or argon) in a tightly sealed container, preferably refrigerated at 2-8°C.[16] Boronic acids are sensitive to moisture and air over the long term.

  • Q: Why is my choice of ligand so critical for this specific substrate?

    • A: The chloro and fluoro groups at the ortho positions to the boronic acid create a "sterically shielded" reaction center. Standard, less bulky ligands like triphenylphosphine (PPh₃) are too small to force the necessary conformational changes in the palladium complex that lead to efficient reductive elimination. Bulky biarylphosphine ligands like XPhos, SPhos, or RuPhos are designed to overcome this.[3][5] Their size forces the aryl groups on the palladium intermediate into a conformation that facilitates the bond-forming reductive elimination step, thus accelerating the overall catalytic cycle.[5][17][18]

  • Q: What is the optimal base and how many equivalents should I use?

    • A: For this hindered substrate, potassium phosphate (K₃PO₄) is a highly reliable choice.[3] Typically, 2.0 to 3.0 equivalents are used to ensure complete formation of the active boronate species and to drive the reaction to completion.

  • Q: Can I use boronate esters instead of the boronic acid directly?

    • A: Yes, and it is often advantageous. Boronic esters, especially pinacol or MIDA esters, are generally more stable towards protodeboronation and have a longer shelf life.[3][19] They can be used directly in the coupling reaction, often providing more consistent and reproducible results, albeit sometimes requiring slightly different conditions for activation.[19]

Optimized Reaction Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol uses a modern, air-stable palladacycle precatalyst, which is highly effective for challenging substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is a critical step.[3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at 80–110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[9]

Table 1: Recommended Components for Hindered Couplings
ComponentRecommended ChoicesRationale
Palladium Source XPhos Pd G3, SPhos Pd G2Air-stable precatalysts; provide fast generation of the active Pd(0) catalyst.[3]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that accelerate reductive elimination for sterically hindered substrates.[3][5]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases that effectively promote the challenging transmetalation step.[3][7]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, CPMEAprotic solvents are generally preferred; a small amount of water is often needed to dissolve the base.[20][21]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step is failing. With hindered substrates, the Transmetalation and Reductive Elimination steps are often rate-limiting.

Suzuki_Cycle cluster_caption The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Product ArX Ar-X ArX->OxAdd Electrophile ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetalation Boronate

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Catalyst deactivation in 2-Chloro-6-fluoro-5-methylphenylboronic acid Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting advice for a particularly challenging substrate: 2-Chloro-6-fluoro-5-methylphenylboronic acid. The unique steric and electronic properties of this compound and its coupling partners often lead to challenges with catalyst stability and activity. This document moves beyond standard protocols to explain the underlying causes of common failures and provides actionable, field-proven solutions.

Section 1: Frequently Asked Questions - Diagnosing the Problem

This section addresses the most common symptoms of a failing or underperforming reaction. Identifying the correct symptom is the first step toward an effective solution.

Q1: My reaction is sluggish or has stalled completely. What are the primary suspects for catalyst deactivation?

A1: A stalled reaction is the most common symptom of catalyst failure. The primary suspects are typically one or more of the following:

  • Palladium (Pd) Agglomeration: The active Pd(0) catalyst has precipitated out of the solution as inactive Pd black.[1] This is often the main culprit.

  • Inefficient Oxidative Addition: The first step of the catalytic cycle, the addition of the palladium catalyst to the aryl chloride, is often the rate-limiting step, especially with electron-rich or sterically hindered chlorides.[2][3] The ortho-chloro and ortho-fluoro substituents on your coupling partner create significant steric hindrance, making this step particularly difficult.[4]

  • Ligand Degradation: Phosphine-based ligands can be sensitive to air, moisture, or high temperatures, leading to the formation of phosphine oxides which are ineffective at stabilizing the palladium catalyst.

  • Catalyst Poisoning: Trace impurities in your reagents or solvents (e.g., sulfur-containing compounds) can irreversibly bind to the palladium center, rendering it inactive.[5][6]

Q2: I see a black precipitate forming in my reaction flask. Is this normal?

A2: The formation of a black or dark brown precipitate is typically palladium black, which consists of agglomerated palladium nanoparticles.[1][2] While the appearance of some black solid is common in many successful Suzuki couplings, a rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion. This agglomeration drastically reduces the number of accessible catalytic sites, effectively killing the reaction.[2] This is a clear visual indicator that your catalytic species is not stable under the current reaction conditions.

Q3: My starting aryl chloride is being consumed, but I'm not getting the desired product. Instead, I'm seeing a significant amount of a dehalogenated side product. Why is this happening?

A3: This side reaction, known as hydrodehalogenation or simply dehalogenation, occurs when the aryl halide is replaced by a hydrogen atom.[7] After the initial oxidative addition step, the resulting Ar-Pd(II)-X intermediate can react with a hydride source in the reaction mixture instead of the boronic acid. The subsequent reductive elimination yields the dehalogenated arene and regenerates the Pd(0) catalyst.

Common hydride sources include:

  • Solvents: Certain solvents, especially amides (like DMF) or alcohols at high temperatures, can act as hydride donors.[8]

  • Bases: Some amine bases can contribute to this side reaction.[7]

  • Reagents: Impurities or even the boronic acid itself under certain conditions can be a source of hydrides.

Q4: I'm observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?

A4: Homocoupling is the unwanted reaction of two boronic acid molecules to form a biaryl byproduct (in this case, a dimer of 2-Chloro-6-fluoro-5-methylphenyl).[9] This side reaction is most often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[7][10] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which can then facilitate the homocoupling pathway.[7]

To prevent this:

  • Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed before adding the palladium catalyst. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes.

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃) rather than a Pd(II) source (e.g., Pd(OAc)₂) can minimize the initial concentration of Pd(II). If using a Pd(II) source, it must be reduced in situ to the active Pd(0) state, a step where homocoupling can occur.[11]

Q5: My analysis shows my boronic acid is disappearing, but not forming the product or homocoupling byproduct. What is happening?

A5: You are likely observing protodeboronation, which is the cleavage of the C-B bond and its replacement with a C-H bond.[1][9] This side reaction effectively destroys your nucleophile. It is typically caused by:

  • Excess Water: The presence of too much water, especially under harsh basic conditions or at high temperatures, can hydrolyze the boronic acid.[9]

  • Strongly Basic Conditions: An overly strong or concentrated base can promote this pathway.[9]

To mitigate this, consider using anhydrous solvents, a milder base (like K₃PO₄ instead of Cs₂CO₃), or switching to a more stable boronic ester derivative (e.g., a pinacol ester).[9]

Section 2: Troubleshooting Guide - Advanced Solutions & Rationale

Understanding the "why" behind a problem is key to developing a robust solution. This section delves into the specific challenges posed by your substrate.

Issue: Inefficient Oxidative Addition

Q6: Why is the this compound and its aryl chloride coupling partner so challenging?

A6: The challenge arises from a combination of steric and electronic factors.

  • Steric Hindrance: The substituents at the 2- and 6-positions (ortho positions) of the aryl rings create significant steric bulk. This bulk physically impedes the approach of the large palladium catalyst to the C-Cl bond for oxidative addition and later hinders the final reductive elimination step to form the product.[4][12]

  • Strong C-Cl Bond: The carbon-chlorine bond is significantly stronger and less reactive than corresponding carbon-bromine or carbon-iodine bonds.[2][13] Oxidative addition to aryl chlorides is inherently slower and requires a more reactive catalytic system.[3]

Q7: How do I select the right ligand to overcome these challenges?

A7: The key is to use a ligand that is both electron-rich and sterically bulky .

  • Electron-rich ligands (like those with cyclohexyl or t-butyl phosphine groups) increase the electron density on the palladium center. This makes the palladium more nucleophilic and better able to "attack" and break the strong C-Cl bond during oxidative addition.[4]

  • Bulky ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is crucial for initiating the catalytic cycle.[14] The steric bulk also facilitates the final reductive elimination step, which can be difficult for tetra-ortho-substituted biaryls.[4]

The table below summarizes ligands commonly used for challenging Suzuki couplings. For your specific substrate, Buchwald-type biaryl phosphine ligands are highly recommended.

LigandCommon NameKey CharacteristicsRecommended For
P(t-Bu)₃ Tri(tert-butyl)phosphineVery electron-rich and bulky, but air-sensitive.General purpose for aryl chlorides.
SPhos Buchwald ligand. Excellent for hindered aryl chlorides. Good balance of activity and stability.High Recommendation.
XPhos Buchwald ligand. Extremely bulky and effective for tetra-ortho-substituted biaryls.High Recommendation.
RuPhos Buchwald ligand. Often shows excellent performance where others fail, particularly with heterocyclic partners.Excellent alternative to screen.
Issue: Catalyst Poisoning & Deactivation Pathways

Q8: What are common, often overlooked, sources of catalyst poisons?

A8: Catalyst poisons are substances that bind strongly to the palladium center and disrupt the catalytic cycle. Even parts-per-million (ppm) levels can be detrimental.

  • Sulfur Impurities: Elemental sulfur or sulfur-containing functional groups are notorious palladium poisons.[5][6] These can be present in starting materials from their synthesis.

  • Iodide: If your aryl halide coupling partner is an iodide, the iodide anion released during the reaction can act as a catalyst poison by strongly binding to the palladium center and slowing the catalytic cycle.[7]

  • Other Nucleophiles: Lewis basic functional groups on your substrates (like pyridines or other heterocycles) can sometimes coordinate to the palladium and inhibit catalysis.[7]

Q9: How does the choice of base and solvent impact catalyst stability?

A9: The base and solvent are not passive observers; they play active roles in the reaction.

  • Base Role: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[15][16][17] However, the choice of base affects the entire system.

    • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are most common. K₃PO₄ is often a good choice for sensitive substrates as it is strong enough to promote the reaction but can be less harsh than carbonates, minimizing protodeboronation.[9]

    • Solubility is key. If the base is poorly soluble, the reaction can be slow. Using a mixed solvent system (e.g., Toluene/Water) can help, but requires vigorous stirring to ensure proper mixing of the organic and aqueous phases.[18]

  • Solvent Role: The primary role of the solvent is to solubilize the reagents. However, as mentioned in Q3, some solvents can act as hydride sources at high temperatures, leading to dehalogenation byproducts.[8] Aprotic, non-coordinating solvents like toluene, dioxane, or CPME are generally preferred. Always ensure your solvents are high purity and properly degassed.[9]

Section 3: Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Standard Reaction Setup for Sterically Hindered Suzuki Coupling

This protocol is optimized for challenging substrates like this compound coupled with a sterically hindered aryl chloride.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl chloride (1.0 equiv), this compound (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for at least 15 minutes. This is a critical step to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol %) and the phosphine ligand (e.g., SPhos, 2.2-4.4 mol %; maintain a Ligand:Pd ratio of ~2.2:1).

  • Solvent Addition: Add the degassed solvent (e.g., Toluene or Dioxane, ~0.1 M concentration relative to the limiting reagent) via syringe. If using an aqueous base system, add degassed water at this stage.[19]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Small-Scale Ligand and Base Screening

To optimize your reaction, it is highly recommended to perform a parallel screen of different ligands and bases. Use small-scale reaction vials for efficiency.

  • Stock Solutions: Prepare stock solutions of your aryl chloride and boronic acid in the chosen solvent to ensure accurate dispensing.

  • Array Setup: In an array of labeled reaction vials, dispense the appropriate base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).

  • Dispense Reagents: Add the aryl chloride and boronic acid stock solutions to each vial.

  • Catalyst Mixtures: In a separate glovebox or under an inert atmosphere, prepare catalyst/ligand mixtures (e.g., Pd₂(dba)₃/SPhos, Pd₂(dba)₃/XPhos) and add them to the appropriate vials.

  • Reaction & Analysis: Seal the vials, place them in a heating block, and run the reactions for a set amount of time (e.g., 12 hours). Analyze the outcome of each reaction by LC-MS to determine the best conditions based on product formation and byproduct minimization.

Section 4: Visualizing the Process

Understanding the reaction mechanism and potential failure points is easier with visual aids.

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd⁰ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Aryl Halide (Ar-X) pd_complex L₂PdII(Ar)(X) oxidative_addition->pd_complex transmetalation Transmetalation (Ar'-B(OR)₃⁻) pd_complex->transmetalation product_complex L₂PdII(Ar)(Ar') transmetalation->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' (Product) reductive_elimination->product boronate Ar'-B(OH)₂ + Base → [Ar'-B(OR)₃]⁻ boronate->transmetalation Boronate Complex

Caption: The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[15][19]

Diagram 2: Key Catalyst Deactivation Pathways

Deactivation cluster_cycle Active Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst LₙPd⁰ ArPdX ArPdII(X)Lₙ Active_Catalyst->ArPdX Oxidative Addition Pd_Black Palladium Black (Inactive Aggregates) Active_Catalyst->Pd_Black Agglomeration Poisoned_Catalyst LₙPd-Poison Active_Catalyst->Poisoned_Catalyst Impurity (e.g., Sulfur) Ligand_Oxidation Lₙ(O)Pd⁰ (Inactive) Active_Catalyst->Ligand_Oxidation O₂ ArPdX->Active_Catalyst Transmetalation & Reductive Elimination ArPdX->Pd_Black Unstable Intermediate

Caption: Common pathways leading to the deactivation of the active Pd(0) catalyst.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting start Reaction Stalled or Low Yield? check_precipitate Is there a black precipitate? start->check_precipitate yes_precipitate YES check_precipitate->yes_precipitate no_precipitate NO check_precipitate->no_precipitate precipitate_cause Catalyst instability/ agglomeration. yes_precipitate->precipitate_cause check_byproducts Check Byproducts by GC/LC-MS no_precipitate->check_byproducts precipitate_solution Solution: - Increase ligand loading - Screen bulkier ligands (XPhos) - Lower temperature precipitate_cause->precipitate_solution dehalogenation Dehalogenation Product Found? check_byproducts->dehalogenation yes_dehalogenation YES dehalogenation->yes_dehalogenation no_dehalogenation NO dehalogenation->no_dehalogenation dehalogenation_cause Hydride source present. yes_dehalogenation->dehalogenation_cause homocoupling Homocoupling or Protodeboronation? no_dehalogenation->homocoupling dehalogenation_solution Solution: - Change solvent (avoid DMF) - Use anhydrous conditions - Screen different bases dehalogenation_cause->dehalogenation_solution yes_homocoupling YES homocoupling->yes_homocoupling no_byproducts Low Reactivity: Inefficient Oxidative Addition homocoupling->no_byproducts NO homocoupling_cause O₂ contamination or excess H₂O/strong base. yes_homocoupling->homocoupling_cause homocoupling_solution Solution: - Rigorously degas solvent - Use anhydrous conditions - Use milder base (K₃PO₄) homocoupling_cause->homocoupling_solution reactivity_solution Solution: - Use more electron-rich/ bulky ligand (SPhos, XPhos) - Increase temperature - Ensure reagents are pure no_byproducts->reactivity_solution

References

Effect of base on 2-Chloro-6-fluoro-5-methylphenylboronic acid coupling efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki-Miyaura Coupling

Topic: Optimizing Coupling Efficiency of 2-Chloro-6-fluoro-5-methylphenylboronic Acid: The Critical Role of the Base

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of this compound. This particular substrate presents unique challenges due to its electronic properties and significant steric hindrance from its ortho-substituents. Achieving high coupling efficiency is critically dependent on the judicious selection of the base. This guide is structured to help you diagnose issues, understand the underlying chemical principles, and select the optimal conditions for your reaction.

Frequently Asked Questions (FAQs): The Fundamental Role of the Base

This section covers the core principles of why a base is indispensable in the Suzuki-Miyaura catalytic cycle.

Q1: Why is a base absolutely required for the Suzuki-Miyaura reaction to proceed?

A1: The base is a non-negotiable component of the Suzuki-Miyaura reaction; in its absence, the key step of transmetalation will not occur.[1] The primary role of the base is to activate the organoboron compound, making it sufficiently nucleophilic to transfer its organic group to the palladium center.[1][2] This activation can occur via two main, competing pathways.

  • The Boronate Pathway: The base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic tetracoordinate "ate" complex, typically a trihydroxyborate [R-B(OH)₃]⁻.[3][4][5] This anionic boronate species is significantly more reactive and readily engages in transmetalation with the R¹-Pd(II)-X complex.[3]

  • The Hydroxide/Alkoxide Pathway: The base (e.g., a hydroxide or alkoxide) first reacts with the palladium-halide complex (R¹-Pd(II)-X) to form a palladium-hydroxide or palladium-alkoxide complex (R¹-Pd(II)-OR).[1][4] This complex is then proposed to react with the neutral boronic acid in the transmetalation step.[6]

Regardless of the precise pathway, the base is essential to overcome the high energy barrier associated with transmetalation from a neutral, trivalent boronic acid.[7]

Q2: What are the primary functions of the base in the catalytic cycle?

A2: The base has several critical functions beyond the initial activation of the boronic acid.[1] It facilitates the formation of the active palladium(II) intermediate required for transmetalation and accelerates the final reductive elimination step.[1] However, the base can also play a negative role by promoting side reactions or forming unreactive arylborates.[3] The choice of base, therefore, represents a delicate balance to maximize desired reactivity while minimizing unwanted pathways.


Troubleshooting Guide: Low Coupling Efficiency

This section addresses specific problems you may encounter when using the sterically hindered this compound.

Q3: My reaction yield is very low or zero. I suspect the base is the problem. Where do I start?

A3: With a sterically demanding substrate like this compound, common and milder bases like sodium carbonate (Na₂CO₃) are often ineffective.[8] The steric bulk from the ortho-chloro and ortho-fluoro groups impedes the approach of the coupling partners.

Initial Troubleshooting Steps:

  • Switch to a Stronger, Non-Nucleophilic Base: The most common reason for failure with hindered substrates is an insufficiently active base. Potassium phosphate (K₃PO₄) is an excellent starting point as it is a strong, non-nucleophilic base that is highly effective for coupling nitrogen-rich heterocycles and other challenging substrates.[4]

  • Employ the "Cesium Effect": Cesium carbonate (Cs₂CO₃) often provides superior results for difficult couplings.[4] The large, soft cesium cation is thought to play a unique role in stabilizing intermediates in the catalytic cycle.

  • Consider Fluoride Sources: Anhydrous potassium fluoride (KF) can also be effective, as the fluoride ion is believed to play a unique role in activating the boronic acid.[4][9] This is particularly useful if your substrates contain base-labile groups like esters.[2]

Q4: I'm observing significant protodeboronation of my boronic acid. How is this related to the base, and how can I prevent it?

A4: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major side reaction that plagues Suzuki couplings, especially with electron-deficient or sterically hindered boronic acids.[10] The choice of base and the presence of water are critical factors.

Strategies to Minimize Protodeboronation:

  • Base Strength: Highly basic conditions can accelerate protodeboronation. While a strong base is needed for activation, excessively strong bases like NaOH or KOH can be detrimental.[4] K₃PO₄ often provides a good balance of high activity and lower risk of protodeboronation compared to hydroxides.

  • Anhydrous Conditions: Water is often the proton source for this side reaction. Performing the reaction under strictly anhydrous conditions can significantly suppress protodeboronation.[11] This may require using an anhydrous base (e.g., spray-dried K₃PO₄) and anhydrous solvents.

  • Use a More Stable Boron Reagent: If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[10] These reagents slowly release the active boronic acid species into the reaction, keeping its instantaneous concentration low and thus minimizing the rate of decomposition.[10]

Q5: My aryl chloride coupling partner is unreactive. Which base and ligand combination is best for activating aryl chlorides?

A5: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, requiring highly active catalyst systems.[12] The oxidative addition of the Ar-Cl bond to the Pd(0) center is often the rate-limiting step.

Recommendations for Aryl Chlorides:

  • Highly Active Catalyst System: The combination of a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand is essential. Buchwald-type ligands like SPhos or XPhos are specifically designed for this purpose.[12]

  • Strong Base is Key: A strong base is required to facilitate the catalytic cycle with less reactive electrophiles. K₃PO₄ is a common and effective choice for aryl chloride couplings.[4]

  • Solvent and Temperature: Aprotic polar solvents like dioxane or toluene are often used, and higher temperatures (e.g., 80-110 °C) are typically necessary to drive the reaction to completion.[12]

Data Presentation: Comparative Guide to Common Bases

The selection of a base is substrate-dependent. This table provides a general guide for choosing a base when working with this compound and other challenging substrates.

BaseCommon FormulaBasicityTypical Use CaseSuitability for Hindered SubstratesNotes
Sodium CarbonateNa₂CO₃ModerateGeneral purpose, aryl bromides/iodidesLow to ModerateOften the first choice for simple couplings, but may be ineffective for this substrate.[4][13]
Potassium CarbonateK₂CO₃ModerateGeneral purpose, aryl bromides/chloridesModerateSlightly more soluble and effective than Na₂CO₃ in many organic solvents.[4][8]
Cesium CarbonateCs₂CO₃Moderate-StrongSterically hindered substrates, challenging couplingsHighOften gives superior yields due to the "cesium effect"; higher cost.[4]
Potassium PhosphateK₃PO₄StrongAryl chlorides, N-heterocycles, hindered substratesVery HighAn excellent, broadly applicable strong base. Its non-nucleophilic nature minimizes side reactions.[4]
Potassium FluorideKFModerateSubstrates with base-sensitive functional groupsModerate-HighActivates boronic acid via a different mechanism. Anhydrous conditions are often preferred.[2][9]
Organic Aminese.g., TEA, DIPEAWeak-ModerateWhen inorganic bases are incompatibleLow-ModerateGenerally less effective for challenging couplings but useful for sensitive substrates.[4]

Visualizations: Reaction and Troubleshooting Workflows

A clear understanding of the catalytic cycle and a logical troubleshooting process are key to success.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Base Activation Pd0 Pd(0)L₂ OA Ar¹-Pd(II)(L₂)-X Pd0->OA Oxidative Addition (Ar¹-X) Met Ar¹-Pd(II)(L₂)-OR OA->Met Metathesis (Base, e.g., OH⁻) TM Ar¹-Pd(II)(L₂)-Ar² Met->TM Transmetalation TM->Pd0 Reductive Elimination Product Ar¹-Ar² TM->Product BoronicAcid Ar²-B(OH)₂ Boronate [Ar²-B(OH)₃]⁻ BoronicAcid->Boronate Base (OH⁻) Boronate->Met Activated Nucleophile caption Fig 1. The Suzuki-Miyaura catalytic cycle, highlighting the base's role.

Caption: Fig 1. The Suzuki-Miyaura catalytic cycle, highlighting the base's role.

Troubleshooting_Workflow action_node action_node obs_node obs_node start Low Yield with 2-Chloro-6-fluoro-5- methylphenylboronic acid? check_base Using a mild base (e.g., Na₂CO₃)? start->check_base check_side_reactions Side Reactions Observed? check_base->check_side_reactions No action_strong_base Switch to K₃PO₄ or Cs₂CO₃ check_base->action_strong_base Yes protodeboronation Protodeboronation? check_side_reactions->protodeboronation Yes sm_unreacted Aryl Halide Unreacted? check_side_reactions->sm_unreacted No action_anhydrous Use anhydrous solvent/base protodeboronation->action_anhydrous Yes action_buchwald Use Buchwald ligand (SPhos/XPhos) & strong base (K₃PO₄) sm_unreacted->action_buchwald Yes (esp. Ar-Cl) action_optimize Optimize T° and reaction time sm_unreacted->action_optimize No action_stable_boron Consider MIDA or Pinacol Ester action_anhydrous->action_stable_boron Still an issue caption Fig 2. Troubleshooting workflow for selecting a base.

Caption: Fig 2. Troubleshooting workflow for selecting a base.


Experimental Protocol: General Procedure

This protocol provides a robust starting point for the coupling of this compound with an aryl halide. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.5 equiv.)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (0.02 equiv.), SPhos (0.04 equiv.), and K₃PO₄ (2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly purge with dry argon or nitrogen for 15-20 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Under the inert atmosphere, add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. The disappearance of the limiting aryl halide is a good indicator of reaction progression. Typical reaction times range from 12 to 24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

References

Technical Support Center: Solvent Effects in Reactions with 2-Chloro-6-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-6-fluoro-5-methylphenylboronic acid. As a Senior Application Scientist, I've seen firsthand how the nuances of a reaction setup can make the difference between a breakthrough discovery and a frustrating dead end. This particular boronic acid, with its unique electronic and steric profile—an ortho-chloro, an ortho-fluoro, and a meta-methyl group—presents specific challenges and opportunities. The electron-withdrawing halogen substituents can decrease the nucleophilicity of the ipso-carbon, making transmetalation more challenging, while the steric hindrance from the ortho groups demands careful optimization of your reaction conditions.[1]

This guide is structured to address the most common issues you might face, with a strong emphasis on the pivotal role of solvent selection. My goal is not just to provide protocols, but to equip you with the mechanistic understanding needed to troubleshoot effectively and innovate in your own work. Let's turn potential challenges into successful outcomes.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My Suzuki-Miyaura reaction has stalled, showing low or no conversion of my starting materials. What is the most likely solvent-related cause?

Answer: A stalled Suzuki-Miyaura coupling with this sterically hindered and electronically deactivated boronic acid often points to inefficient transmetalation. The solvent system is critical for activating the boronic acid.

Causality & Solution:

  • Insufficient Boronate Formation: The active species in the transmetalation step is not the neutral boronic acid, but the anionic boronate species, [ArB(OH)3]⁻ or a related adduct.[2] This is formed by the reaction of the boronic acid with the base. If the base and boronic acid are not in the same phase, this activation cannot occur efficiently.

    • Troubleshooting Step: If you are using an apolar solvent like Toluene or Dioxane with an inorganic base (e.g., K₂CO₃, Cs₂CO₃), the base may have poor solubility. The addition of water as a co-solvent is often crucial to dissolve the base and facilitate the formation of the catalytically active boronate.[3][4] Start with a solvent/water ratio of around 10:1 (e.g., Dioxane/H₂O) and observe.

  • Incorrect Solvent Polarity: While water is beneficial, an excessively aqueous environment can promote undesired side reactions. The ideal solvent system must balance reagent solubility and reaction kinetics.

    • Troubleshooting Step: If a highly aqueous system is failing, switch to a polar aprotic solvent system that can better solubilize all components. A mixture of DME/H₂O or the use of solvents like DMF or NMP (with careful degassing) can be effective, especially when higher temperatures are required to overcome the steric hindrance. For electron-deficient boronic acids, aqueous conditions in DME have proven effective.[5]

Question 2: I'm observing a significant amount of a side product that corresponds to the mass of 2-chloro-6-fluoro-5-methylbenzene. What is happening and how can I prevent it?

Answer: You are observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[6][7] This is particularly prevalent with electron-deficient arylboronic acids, like the one you are using, especially under basic conditions.[8][9]

Causality & Solution:

  • Solvent-Mediated Protonolysis: Protic solvents, especially water and alcohols, can serve as the proton source for this undesired reaction. While some water is often necessary, an excess, especially at elevated temperatures and in the presence of a strong base, can accelerate the rate of protodeboronation.[4][9]

    • Troubleshooting Step 1 (Minimize Water): Reduce the amount of water in your reaction. Use the minimum required to achieve reasonable kinetics. Sometimes, using a weaker, more soluble organic base like K₃PO₄ or an anhydrous base like KF can allow for a reduction or elimination of water.[2]

    • Troubleshooting Step 2 (Change Solvent Identity): Switch to a less protic solvent system. Anhydrous ethereal solvents like 2-MeTHF or dioxane can be effective. Some modern protocols even achieve success under completely anhydrous conditions using specific bases like potassium trimethylsilanolate (TMSOK).

    • Troubleshooting Step 3 (Protect the Boronic Acid): If protodeboronation remains a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[10][11] These are generally more resistant to premature protodeboronation and release the active boronic acid slowly under the reaction conditions.[11]

Question 3: My reaction is clean but very slow. I need to increase the reaction rate without compromising the yield. How can I use the solvent to achieve this?

Answer: Increasing the reaction rate for a sterically hindered substrate requires enhancing molecular motion and ensuring all catalytic species are in a favorable state. The solvent's boiling point and coordinating ability are key levers to pull.

Causality & Solution:

  • Insufficient Thermal Energy: The activation energy for the oxidative addition and/or transmetalation steps for this hindered substrate is likely high.

    • Troubleshooting Step: Switch to a higher-boiling solvent to safely increase the reaction temperature. If you are using THF (b.p. 66 °C), consider moving to Dioxane (b.p. 101 °C) or Toluene (b.p. 111 °C). For very challenging couplings, polar aprotic solvents like DMF (b.p. 153 °C) or NMP (b.p. 202 °C) can be used, but require rigorous degassing to prevent catalyst oxidation at high temperatures.

  • Catalyst Inhibition: Some solvents can coordinate too strongly to the palladium center, inhibiting substrate binding.

    • Troubleshooting Step: While polar aprotic solvents like DMF can be excellent for solubility and temperature, they can sometimes act as inhibitory ligands. If you suspect this is the case, a less coordinating, high-boiling solvent like Toluene or xylene, perhaps with a phase-transfer catalyst to aid the base, might offer a better balance.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent system for a Suzuki-Miyaura coupling with this compound?

A good, general-purpose starting point is a mixture of an ethereal solvent and water with a suitable base. A combination of 1,4-Dioxane/H₂O (10:1 v/v) with K₃PO₄ or Cs₂CO₃ as the base provides a robust system that balances reagent solubility, boronic acid activation, and minimizes side reactions. This system is often heated to 80-100 °C.

Q2: How does the boronic acid's structure influence solvent choice?

The two ortho-halogens (Cl and F) make this boronic acid sterically demanding and electron-deficient.

  • Steric Hindrance: Requires more thermal energy to overcome. This favors higher-boiling solvents like Dioxane, Toluene, or DMF.

  • Electron-Deficient Nature: Makes the boronic acid more susceptible to base-catalyzed protodeboronation.[8] This necessitates careful control over the amount of water and the strength of the base, favoring solvent systems that do not excessively promote this side reaction.

Q3: Can I run the reaction under anhydrous conditions?

Yes, anhydrous Suzuki-Miyaura couplings are possible and can be advantageous for minimizing protodeboronation. These protocols typically require:

  • Anhydrous Solvents: Such as dry THF, 2-MeTHF, or Toluene.

  • Anhydrous Bases: Soluble, non-nucleophilic bases like KF, CsF, or specialized organic bases are often used.

  • Boronic Esters: Often, boronic acids are converted to pinacol or neopentyl glycol esters, which are more stable and perform better under anhydrous conditions.[10]

Q4: My boronic acid seems to be decomposing on the shelf. Is this solvent-related?

While not strictly a reaction solvent issue, improper storage can lead to decomposition. Boronic acids are sensitive to moisture and can undergo dehydration to form cyclic anhydrides (boroxines).[3][12] While this is often a reversible equilibrium in solution, on the benchtop, it's best to store this compound in a cool, dry place, preferably in a desiccator under an inert atmosphere, to ensure its integrity.[13]

Data & Diagrams

Solvent Selection Guide

The following table provides a summary of common solvent systems and their suitability for reactions with this compound.

Solvent SystemTypical Temp. (°C)AdvantagesPotential IssuesRecommendation Level
Toluene/H₂O80-110Good temperature range; phase separation can aid workup.Poor base solubility requires vigorous stirring or PTC.Recommended
Dioxane/H₂O80-100Excellent solvent for many Pd catalysts and organics; miscible.Peroxide formation risk; higher boiling point than THF.Highly Recommended
THF/H₂O60-66Lower boiling point for sensitive substrates.May not provide enough energy for this hindered substrate.Situational
DMF or NMP100-150High polarity, excellent solubility, high boiling point.Difficult to remove; requires rigorous degassing; can act as ligand.For Difficult Cases
2-MeTHF (anhydrous)80-90Greener alternative to THF; higher boiling point; good for anhydrous.May require more stable boronate esters for best results.Good for Anhydrous
Visualizing the Solvent's Role in Boronic Acid Activation

The diagram below illustrates the critical equilibrium facilitated by the solvent and base, which is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

G cluster_solvent Aqueous/Organic Solvent System BA Ar-B(OH)₂ (Inactive Boronic Acid) Boronate [Ar-B(OH)₃]⁻ (Active Boronate Species) BA->Boronate + Base / H₂O Base Base (e.g., K₃PO₄) Base->Boronate H2O H₂O (from co-solvent) H2O->Boronate Boronate->BA - H₂O Transmetalation Transmetalation Step Boronate->Transmetalation Nucleophilic Attack Catalyst [LₙPd(II)-X]⁺ Catalyst->Transmetalation caption Solvent-mediated activation of boronic acid. Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Pd Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK solvent_issue Suspect Solvent-Related Issue check_conditions->solvent_issue Conditions OK is_it_deboronation Protodeboronation Observed? solvent_issue->is_it_deboronation reduce_water 1. Reduce H₂O content 2. Switch to anhydrous system (e.g., 2-MeTHF/KF) is_it_deboronation->reduce_water Yes is_it_stalled Reaction Stalled / No Conversion? is_it_deboronation->is_it_stalled No success Yield Improved reduce_water->success increase_temp 1. Increase Temperature 2. Switch to higher boiling solvent (e.g., THF -> Dioxane) is_it_stalled->increase_temp Yes is_it_stalled->success No, other issue add_water In apolar solvent? Add H₂O as co-solvent increase_temp->add_water add_water->success caption Troubleshooting flowchart for low-yield reactions.

References

Technical Support Center: A Guide to 2-Chloro-6-fluoro-5-methylphenylboronic Acid in Sterically Challenged Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for 2-Chloro-6-fluoro-5-methylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are leveraging this versatile reagent to tackle one of the more persistent challenges in modern organic synthesis: steric hindrance in cross-coupling reactions. The unique substitution pattern of this boronic acid—with ortho-substituents to the boronic acid moiety—makes it a powerful tool for creating sterically congested biaryl structures, which are common motifs in pharmaceuticals and advanced materials.[1][2]

This guide provides in-depth, practical advice in a question-and-answer format, addressing common issues encountered during experimental work. We will delve into the causality behind experimental choices, offering troubleshooting strategies and optimized protocols to ensure the success of your reactions.

Frequently Asked Questions (FAQs)

Q1: What makes this compound particularly effective for overcoming steric hindrance in Suzuki-Miyaura coupling?

A1: The efficacy of this compound in sterically demanding Suzuki-Miyaura reactions stems from its specific structural features. The presence of the chloro and fluoro groups at the ortho positions relative to the boronic acid functional group creates a sterically crowded environment. While this may seem counterintuitive, this reagent is specifically designed to be coupled with other sterically hindered partners. The challenge in such reactions is often the final reductive elimination step from the palladium catalyst to form the new C-C bond.[3][4] The electronic properties of the fluoro and chloro substituents also play a role in modulating the reactivity of the boronic acid. To successfully couple this type of substrate, specialized catalyst systems are required. Modern catalyst systems, particularly those utilizing bulky, electron-rich phosphine ligands (like Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), are adept at facilitating the necessary oxidative addition and reductive elimination steps that are often impeded in congested systems.[3][5][6]

Q2: I am observing low to no yield in my coupling reaction. What are the most critical initial parameters to check?

A2: Low yields in sterically hindered couplings are a common issue.[5] Here’s a systematic approach to your initial checks:

  • Inert Atmosphere: The palladium(0) active catalyst and phosphine ligands are highly susceptible to oxidation.[7] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed. Oxygen is a primary culprit for catalyst deactivation and the promotion of unwanted side reactions like boronic acid homocoupling.[7]

  • Catalyst and Ligand Integrity: Palladium precatalysts and phosphine ligands can degrade, especially if not stored under an inert atmosphere. Use fresh or properly stored reagents. Consider that bulky phosphine ligands, while effective, can be sensitive to air.[7]

  • Purity of Reagents: Ensure the boronic acid, aryl halide, and base are of high purity. Water content in the base or solvents can lead to protodeboronation, a major side reaction.[7]

Q3: My primary side product appears to be the result of protodeboronation of the this compound. How can I mitigate this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent challenge, especially with electronically modified or sterically hindered boronic acids.[7] Here are key strategies to minimize it:

  • Choice of Base: The base is critical for activating the boronic acid for transmetalation, but overly strong or aqueous bases can accelerate protodeboronation.[7] While strong bases like sodium hydroxide can be used, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective for hindered substrates as they strike a balance between activating the boronic acid and minimizing decomposition.[5][7]

  • Anhydrous Conditions: Meticulously use anhydrous and degassed solvents. Water is a proton source that directly contributes to protodeboronation.

  • Stable Boron Reagents: In particularly challenging cases, consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA boronate.[7][8] These reagents can slowly release the active boronic acid in situ, keeping its concentration low and thus reducing the rate of protodeboronation.[7][8]

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of this side reaction.[7]

Q4: I'm also observing significant homocoupling of my boronic acid. What are the primary causes and solutions?

A4: Homocoupling, the formation of a biaryl from two molecules of the boronic acid, is primarily caused by the presence of oxygen.[7] Oxygen can facilitate the palladium-catalyzed oxidative coupling of the boronic acid molecules.[7] The most effective solution is to ensure a rigorously anaerobic environment through proper degassing of solvents and maintaining a positive pressure of an inert gas throughout the reaction setup and duration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Inactive Catalyst System 2. Insufficient Reaction Temperature 3. Inappropriate Base or Solvent1. Employ a specialized catalyst/ligand system. Use palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands known to be effective for sterically hindered couplings.[3][5][6][9] 2. Increase reaction temperature. Higher thermal energy may be required to overcome the activation barrier. Consider switching to a higher-boiling solvent (e.g., toluene, dioxane) or using microwave irradiation.[5] 3. Screen bases and solvents. Weaker bases like K₃PO₄ or Cs₂CO₃ are often superior for hindered substrates.[5][7] Aprotic polar solvents like dioxane or toluene are generally preferred.[5]
Significant Protodeboronation 1. Presence of Water/Protic Species 2. Base-Promoted Decomposition1. Ensure strictly anhydrous conditions. Use freshly dried solvents and reagents. 2. Use milder bases like K₃PO₄ or KF.[7] Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA).[7][8]
Formation of Homocoupled Byproduct 1. Presence of Oxygen1. Rigorously degas all solvents (e.g., by sparging with argon for 30-60 minutes or via freeze-pump-thaw cycles). Maintain a positive inert gas pressure throughout the experiment.[7]
Incomplete Reaction/Stalling 1. Catalyst Deactivation 2. Steric Repulsion Hindering Final Reductive Elimination1. Increase catalyst/ligand loading. For particularly challenging couplings, higher loadings (e.g., 2-5 mol %) may be necessary. 2. Select a ligand designed to accelerate reductive elimination. Ligands with specific steric and electronic properties can promote this final step.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization. The ideal conditions may vary depending on the specific coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (1.0-1.2 equiv)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol %)

  • Ligand (e.g., SPhos, 4 mol %)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add the this compound, aryl halide, and base.

  • In a separate vial, dissolve the palladium catalyst and ligand in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the reaction vessel.

  • Add the remaining solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (monitor by TLC or GC/LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Diagrams

G cluster_workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Purity & Activity Check_Inert->Check_Reagents Atmosphere OK Optimize_Catalyst Screen Catalyst & Ligand Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Base Screen Bases (e.g., K3PO4, Cs2CO3) Optimize_Catalyst->Optimize_Base Optimize_Temp Increase Temperature / Use Microwave Optimize_Base->Optimize_Temp Success Improved Yield Optimize_Temp->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)-Ar'(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: The general catalytic cycle of Suzuki-Miyaura cross-coupling.

References

Technical Support Center: Analysis and Mitigation of Byproducts in Reactions with 2-Chloro-6-fluoro-5-methylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-6-fluoro-5-methylphenylboronic acid. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent, particularly in cross-coupling reactions. As a substituted phenylboronic acid, it is a powerful building block in modern organic synthesis for creating complex molecules.[1] However, its electronic and steric properties can present unique challenges, often leading to the formation of specific byproducts that can complicate purification and reduce yields.

This guide provides in-depth, question-and-answer-based troubleshooting advice, detailed analytical protocols, and mechanistic insights to help you identify, understand, and mitigate these common issues.

Section 1: Frequently Asked Questions - Identifying Common Byproducts

This section addresses the most frequently encountered byproducts in reactions involving this compound. Understanding their structure and formation mechanism is the first step toward effective mitigation.

Q1: My mass spectrometry results show a significant peak corresponding to 1-chloro-3-fluoro-2-methylbenzene. What is this byproduct and why is it forming?

This byproduct is the result of protodeboronation , a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[2] For this compound, this results in the formation of 1-chloro-3-fluoro-2-methylbenzene.

Causality and Mechanism: Protodeboronation is particularly prevalent with electron-deficient arylboronic acids, as the electron-withdrawing chloro- and fluoro-substituents on your starting material make the ipso-carbon more susceptible to protonolysis.[3] The reaction is often catalyzed by aqueous bases or acids and can occur at various stages of the catalytic cycle or even during storage. The general mechanism involves the protonation of the aryl-boron bond, leading to the desired arene and boric acid.[2][4]

Mitigation Strategies:

  • Use Anhydrous Conditions: Since water is a primary proton source, using rigorously dried solvents and reagents can significantly suppress this side reaction.[2]

  • Optimize Base Selection: Strong aqueous bases can accelerate protodeboronation.[3] Consider using non-aqueous or milder bases such as potassium fluoride (KF) or cesium fluoride (CsF).[5]

  • Convert to a Boronate Ester: Boronate esters, such as the pinacol ester (Bpin) or MIDA ester, are generally more stable towards protodeboronation than the free boronic acid.[6][7] You can often use the ester directly in the coupling reaction, where it hydrolyzes in situ to the active boronic acid.

  • Control Reaction Temperature: Higher temperatures can increase the rate of protodeboronation. Run reactions at the lowest effective temperature.

Protodeboronation

Q2: My reaction mixture contains a high molecular weight impurity identified as a symmetrical biaryl. What is this byproduct?

This is a homocoupling (or Glaser coupling) byproduct, resulting from the dimerization of two molecules of your boronic acid. For your starting material, this would be 2,2'-dichloro-6,6'-difluoro-5,5'-dimethyl-1,1'-biphenyl.

Causality and Mechanism: Homocoupling is most often promoted by the presence of molecular oxygen in the reaction mixture.[8][9] Oxygen can re-oxidize the active Pd(0) catalyst to a Pd(II) species, which can then undergo transmetalation with two boronic acid molecules, leading to the undesired biaryl product. Inadequate degassing of solvents and reaction vessels is the primary cause.

Mitigation Strategies:

  • Thorough Degassing: This is the most critical step. Degas all solvents and the reaction mixture thoroughly using methods like the freeze-pump-thaw technique (3-4 cycles) or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes.[10]

  • Maintain Inert Atmosphere: Ensure the reaction is run under a positive pressure of an inert gas (e.g., using a balloon or a nitrogen line) to prevent atmospheric oxygen from entering the system.

  • Use Active Catalysts: Using a highly active pre-catalyst can sometimes favor the desired cross-coupling pathway over the slower homocoupling pathway.

Homocoupling

Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds using boronic acids.[11] However, its success is highly dependent on a fine balance of several parameters.

Q3: My Suzuki-Miyaura coupling with this compound is giving low yield and multiple byproducts. What is my troubleshooting strategy?

A low yield accompanied by a complex product mixture points to suboptimal reaction conditions rather than a single issue. A systematic approach is required to diagnose the problem. The following workflow provides a logical progression of checks and optimizations.

TroubleshootingWorkflow

In-Depth Parameter Analysis:

ParameterImpact on Byproduct FormationRecommended Action
Base Aqueous bases (e.g., Na₂CO₃, K₃PO₄) provide the hydroxide needed for transmetalation but also supply a proton source for protodeboronation.[3][5]If protodeboronation is an issue, switch to a non-aqueous base like KF or CsF. Ensure the base is finely powdered for better reactivity.[12]
Solvent Must be rigorously degassed to prevent oxygen-mediated homocoupling.[8] The solvent system also affects the solubility of reagents and the efficacy of the base.Degas thoroughly. Common systems include Dioxane/H₂O, Toluene/H₂O, or anhydrous options like 2-MeTHF or DMF.[13]
Catalyst/Ligand The choice of ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle. Sterically hindered substrates often require bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos).[13]If the reaction is sluggish, consider a more active catalyst system. For example, switch from Pd(PPh₃)₄ to a modern pre-catalyst like XPhos Pd G3 or G4.[8]
Temperature Reaction kinetics are temperature-dependent, but so are degradation pathways.Start at a moderate temperature (e.g., 80-90 °C) and adjust based on reaction monitoring. Avoid excessive heat, which can accelerate protodeboronation.

Section 3: Analytical Protocols

Reliable analysis is key to effective troubleshooting. Monitoring the reaction allows you to make informed decisions about optimizing conditions.

Protocol 1: Reaction Monitoring by LC-MS

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is an invaluable tool for tracking the consumption of starting materials and the formation of products and byproducts in real-time.[14]

Step-by-Step Methodology:

  • Prepare an Internal Standard (IS) Stock: Dissolve a stable, non-reactive compound (e.g., naphthalene, biphenyl) that does not co-elute with any component of interest in the reaction solvent at a known concentration (e.g., 1 mg/mL).

  • Reaction Sampling: At designated time points (e.g., t=0, 1h, 2h, 4h, overnight), carefully withdraw a small aliquot (approx. 20-50 µL) of the reaction mixture under an inert atmosphere.

  • Quenching: Immediately dilute the aliquot into a pre-weighed vial containing a large, known volume of diluent (e.g., 1.0 mL of acetonitrile or methanol) and the internal standard. This stops the reaction and prepares the sample for analysis.

  • Sample Preparation: Vortex the quenched sample thoroughly. If necessary, filter through a 0.22 µm syringe filter to remove any particulate matter before injection.

  • LC-MS Analysis: Inject the sample onto the LC-MS system. A reverse-phase C18 column is typically suitable.

Typical LC-MS Method Parameters:

ParameterSetting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5-7 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
MS Detector Electrospray Ionization (ESI), Positive/Negative switching
Scan Range 100 - 800 m/z

By comparing the peak areas of your starting materials, desired product, and known byproducts relative to the internal standard over time, you can generate kinetic profiles to accurately assess reaction performance.[14]

References

Validation & Comparative

2-Chloro-6-fluoro-5-methylphenylboronic acid vs other boronic acids in Suzuki coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Suzuki Coupling: A Comparative Analysis of 2-Chloro-6-fluoro-5-methylphenylboronic Acid

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly the biaryl scaffolds prevalent in modern pharmaceuticals.[1] The choice of the boronic acid reagent is critical, dictating reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides a deep, comparative analysis of this compound, a structurally complex and challenging building block, placing its reactivity in context with other common boronic acids. By dissecting the interplay of its unique electronic and steric features, we aim to provide a predictive framework for its successful application in demanding synthetic routes.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

At its core, the Suzuki-Miyaura coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[2] Understanding how the structure of the boronic acid influences each step is fundamental to troubleshooting and optimizing these reactions.

The cycle comprises three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate. The reactivity trend for halides is typically I > Br > OTf >> Cl.[2]

  • Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center. It requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3] The electronic and steric properties of the boronic acid's substituents heavily influence the rate and efficiency of this step.

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar' ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Ar_Ar_prime Ar-Ar' ArPdAr_prime->Ar_Ar_prime ArX Ar-X ArX->ArPdX Ar_prime_B Ar'-B(OH)₂ + Base Ar_prime_B->ArPdX

The general catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Deconstructing the Reagent: this compound

The reactivity of this compound is dictated by a complex interplay of steric and electronic effects from its three substituents, making it a particularly challenging substrate.[4][5]

  • Di-ortho Substitution (Chloro and Fluoro): The presence of two groups ortho to the boronic acid creates significant steric hindrance. This bulkiness can impede the approach of the boronic acid to the palladium center, potentially slowing the crucial transmetalation step.[6][7] Such steric crowding is a primary reason that specialized, bulky ligands are often required to facilitate the coupling of ortho-substituted substrates.[8]

  • Electronic Effects (Chloro and Fluoro): Both chlorine and fluorine are strongly electron-withdrawing groups. This has two major consequences:

    • It decreases the nucleophilicity of the ipso-carbon (the carbon attached to boron), which can disfavor the transmetalation step.[6][9]

    • The fluorine atom's presence can introduce unique mechanistic possibilities. Fluoride ions, often used as a base (e.g., CsF), can promote the reaction by forming highly reactive trans-ArPdFL2 complexes, although they can also form unreactive anionic boronate species.[10][11]

  • Methyl Group: The methyl group at the 5-position is weakly electron-donating, which slightly counteracts the deactivating effects of the halogens, though its impact is generally minor compared to the powerful ortho effects.

In essence, this reagent combines the steric challenge of a di-ortho-substituted arene with the electronic deactivation of two powerful electron-withdrawing groups, making it a litmus test for the robustness of a catalyst system.

A Comparative Performance Analysis

To truly understand the behavior of this compound, it is instructive to compare its expected reactivity against simpler, archetypal boronic acids. The following table provides a qualitative comparison based on established structure-activity relationships in Suzuki-Miyaura couplings.

Boronic AcidKey Structural FeaturesExpected ReactivityCommon ChallengesRecommended Catalyst Approach
Phenylboronic Acid Unsubstituted (Baseline)HighProne to homocoupling under non-optimal conditions.Standard catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with PPh₃ often suffice.[12]
2-Chlorophenylboronic Acid Single ortho-substituentModerateSteric hindrance slows transmetalation; lower yields than unsubstituted.[7][13]Requires more active catalysts; bulky monophosphine ligands (e.g., P(t-Bu)₃) are effective.[12]
4-Fluorophenylboronic Acid Electron-withdrawing group (para)HighGenerally reactive; electron-withdrawing nature has a minor effect from the para position.Standard to moderately active catalyst systems are effective.
2,6-Dimethylphenylboronic Acid Di-ortho steric hindranceLow to ModerateSevere steric hindrance is the primary barrier, often requiring high temperatures.Demands highly active catalyst systems with bulky, electron-rich ligands (e.g., XPhos, SPhos).[12]
This compound Di-ortho hindrance & strong electronic deactivationLowCombines severe steric hindrance with a deactivated ring system, making transmetalation very difficult. High risk of protodeboronation.Requires state-of-the-art catalyst systems (e.g., Buchwald palladacycle precatalysts) and careful optimization of base and solvent.[12][14]

This comparison highlights a clear trend: as steric hindrance and electronic deactivation increase, the demands on the catalytic system become significantly greater. Our title compound represents an extreme case where both factors work in concert to impede the reaction.

Experimental Design for Challenging Couplings

Successfully coupling a substrate like this compound requires moving beyond standard protocols and employing conditions specifically designed for difficult substrates.[15][16]

Recommended General Protocol

This protocol serves as a robust starting point for the coupling of this compound with a generic aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene, with 5-10% water)

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, the palladium precatalyst, and the base.

  • Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure all oxygen is removed. Oxygen can deactivate the Pd(0) catalyst.[16]

  • Solvent Addition: Add the anhydrous solvent mixture via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Workflow start Start: Assemble Reagents reagents 1. Charge vessel with solids: - Aryl Halide - Boronic Acid - Pd Precatalyst - Base start->reagents inert 2. Inert Atmosphere (Evacuate/Backfill with Argon x3) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat Reaction (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC / LC-MS) heat->monitor monitor->heat Incomplete workup 6. Aqueous Workup monitor->workup Reaction Complete purify 7. Column Chromatography workup->purify product End: Pure Product purify->product

A typical experimental workflow for a challenging Suzuki-Miyaura coupling reaction.

Troubleshooting and Optimization

When working with challenging substrates, achieving high yields often requires systematic optimization.[17]

  • Problem: Low or No Conversion.

    • Causality: The primary barriers are likely slow oxidative addition (if using an aryl chloride) or slow transmetalation due to steric/electronic effects.

    • Solution:

      • Increase Temperature: Carefully increasing the temperature can overcome the activation energy barrier.[15]

      • Change Ligand: Switch to a more electron-rich and sterically demanding ligand (e.g., from XPhos to the even bulkier GPhos).

      • Change Base: Cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) are often more effective than potassium-based salts due to higher solubility and, in the case of fluoride, alternative mechanistic pathways.[10][16]

  • Problem: Protodeboronation.

    • Causality: This side reaction, where the C-B bond is cleaved and replaced by a C-H bond, is common with electron-deficient boronic acids and can be exacerbated by excess water or certain bases.

    • Solution:

      • Use a Stoichiometric Amount of Base: Excess base can promote this side reaction.

      • Minimize Water: While a small amount of water is often beneficial, ensure your primary solvent is rigorously anhydrous.

      • Consider Boronic Esters: Pinacol or MIDA boronate esters are often more stable and less prone to protodeboronation than their corresponding boronic acids.[18][19]

  • Problem: Homocoupling of Boronic Acid.

    • Causality: This occurs when two molecules of the boronic acid couple together, a reaction often promoted by the presence of oxygen.

    • Solution: Ensure a scrupulously inert atmosphere throughout the setup and reaction. Degas all solvents thoroughly before use.[20]

Conclusion

This compound stands as a prime example of a modern synthetic building block whose complexity demands an advanced understanding of reaction mechanisms for its successful use. While its di-ortho-substituted and electron-deficient nature presents significant hurdles to the Suzuki-Miyaura coupling, these can be overcome. The key to success lies in a rational approach: recognizing the inherent steric and electronic challenges and countering them with highly active, sterically demanding palladium catalyst systems, carefully optimized bases, and rigorous experimental technique. By mastering the use of such challenging reagents, chemists unlock pathways to novel, highly functionalized molecules that are crucial for advancing the frontiers of drug discovery and materials science.

References

A Comparative Guide to the Purity Analysis of 2-Chloro-6-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of building blocks is paramount to the success and reproducibility of synthetic endeavors. 2-Chloro-6-fluoro-5-methylphenylboronic acid is a key reagent in modern organic synthesis, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are fundamental to the construction of complex molecular architectures found in many pharmaceutical agents and advanced materials.[1][2] The presence of impurities can lead to unpredictable reaction outcomes, reduced yields, and the introduction of potentially harmful substances into final products. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to inform method selection.

The importance of stringent purity control is underscored by regulatory bodies such as the International Council for Harmonisation (ICH), which provides guidelines on the qualification and control of impurities in new drug substances.[3][4][5] According to ICH Q3A guidelines, impurities present at levels of 0.1% or higher should be identified and reported, emphasizing the need for robust and sensitive analytical methods.[3][6]

The Analytical Challenge: Common Impurities in Boronic Acids

The synthesis and storage of boronic acids can introduce several classes of impurities that can adversely affect their performance in downstream applications. A thorough purity analysis must be capable of detecting and quantifying these species.

  • Protodeboronation Products: This is a common degradation pathway for boronic acids, resulting in the replacement of the boronic acid moiety with a hydrogen atom.[7] In the case of our target molecule, this would yield 1-chloro-3-fluoro-2-methylbenzene.

  • Boroxines (Anhydrides): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines. While this is a reversible process, the presence of boroxines can complicate stoichiometry in reactions.[8]

  • Starting Materials and Reagents: Residual starting materials from the synthesis of the boronic acid, as well as any reagents or catalysts used, can be present in the final product.

  • Homocoupling Products: During Suzuki-Miyaura reactions, boronic acids can couple with themselves to form symmetrical biaryl impurities.[7]

This guide will compare three principal analytical techniques for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility, robustness, and ability to separate a wide range of compounds.[9] For boronic acids, reversed-phase HPLC is the most common approach.

Causality Behind Experimental Choices in HPLC

The selection of HPLC parameters is critical for achieving optimal separation of the target boronic acid from its potential impurities.

  • Column Selection: A C18 stationary phase is a common starting point for the analysis of aromatic boronic acids due to its hydrophobicity, which allows for good retention of the analyte.[9] The use of columns with advanced technologies, such as those with charged surface modifications, can further improve peak shape and resolution.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol, is typically used. The pH of the aqueous phase is a critical parameter. At low pH, boronic acids are neutral, leading to better retention on a C18 column. The addition of a small amount of acid, like formic acid or phosphoric acid, to the mobile phase can improve peak shape by suppressing the ionization of the boronic acid.[10]

  • Detection: UV detection is commonly employed for aromatic boronic acids, as the phenyl ring provides a chromophore. A photodiode array (PDA) detector is advantageous as it can provide spectral information, aiding in peak identification and purity assessment.

Experimental Protocol: HPLC Analysis

This protocol provides a general framework for the HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

  • Column: XSelect™ Premier HSS T3 Column (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm.[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: PDA detection at 220 nm.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 0.1 mg/mL with the same diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity with a Derivatization Step

GC-MS offers excellent sensitivity and specificity, making it a powerful tool for identifying and quantifying volatile and semi-volatile impurities. However, boronic acids are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility.[11][12]

The Rationale for Derivatization

Derivatization converts the polar boronic acid group into a less polar, more volatile ester. A common derivatizing agent is a diol, such as pinacol or ethylene glycol, which reacts with the boronic acid to form a cyclic boronate ester.[11] This not only improves volatility but can also enhance chromatographic performance. Phenylboronic acid itself can be used as a derivatizing agent for diols, highlighting the reactive nature of the boronic acid moiety.[11][13]

Experimental Protocol: GC-MS Analysis (with Derivatization)

This protocol outlines a general procedure for the GC-MS analysis of this compound following derivatization.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Derivatization Procedure:

  • To 1 mg of the this compound sample in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Cool the reaction mixture to room temperature before injection.

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (20:1).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structural Insight

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. For boronic acids, both ¹H NMR and ¹¹B NMR are highly informative.[14][15]

The Power of ¹¹B NMR

Boron has two NMR-active isotopes, ¹⁰B and ¹¹B, with ¹¹B being the more commonly observed due to its higher natural abundance and smaller quadrupole moment.[15] The chemical shift of the ¹¹B nucleus is highly sensitive to its electronic environment. A three-coordinate boronic acid typically exhibits a broad signal in the range of δ 28-34 ppm, while a four-coordinate boronate ester or boronate anion will appear further upfield.[16] This makes ¹¹B NMR an excellent tool for monitoring the formation of boroxines or other derivatives.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

¹¹B NMR Parameters:

  • Pulse Sequence: Standard single-pulse experiment with proton decoupling.

  • Number of Scans: 128-512 (due to the lower sensitivity and broader signals).

  • Relaxation Delay: 0.5-1 second.

Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantitation, structural information, or high throughput.

FeatureHPLC-UV/PDAGC-MS (with Derivatization)NMR (¹H and ¹¹B)
Principle Separation based on polaritySeparation based on volatilityNuclear spin transitions in a magnetic field
Primary Use Quantitative purity assessmentIdentification and quantification of volatile impuritiesStructural elucidation and purity confirmation
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)Moderate (mg/mL)
Selectivity HighVery HighHigh (for structural isomers)
Sample Prep Simple dissolution and filtrationDerivatization requiredSimple dissolution
Throughput HighModerateLow to Moderate
Key Advantage Robust and widely applicable for quantificationHigh sensitivity and specificity for impurity identificationProvides unambiguous structural information
Key Limitation May not resolve all impurities from the main peakDerivatization adds complexity and potential for artifactsLower sensitivity compared to chromatographic methods

Alternative Boronic Acids for Suzuki-Miyaura Coupling

In the context of drug discovery and materials science, the choice of boronic acid can significantly impact the properties of the final product. Below is a comparison of this compound with two common alternatives.

Boronic AcidStructureKey Features & Applications
This compound ClC₆H₂(F)(CH₃)B(OH)₂Provides a unique substitution pattern for fine-tuning steric and electronic properties in Suzuki-Miyaura couplings.[17][18]
3,5-Bis(trifluoromethyl)phenylboronic acid (CF₃)₂C₆H₃B(OH)₂The strongly electron-withdrawing trifluoromethyl groups enhance the Lewis acidity of the boron center, which can influence reactivity in certain applications.[3][4][5][6]
2,4-Dichlorophenylboronic acid Cl₂C₆H₃B(OH)₂Offers two reactive sites for sequential or double Suzuki-Miyaura couplings, allowing for the synthesis of more complex structures.[19][20]

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity analysis process.

PurityAnalysisWorkflow cluster_0 Initial Assessment cluster_1 Quantitative Analysis cluster_2 Reporting Sample Sample NMR_Analysis NMR Analysis (¹H and ¹¹B) Sample->NMR_Analysis Structural Confirmation HPLC_Analysis HPLC-UV/PDA (Purity Assay) NMR_Analysis->HPLC_Analysis Proceed if structure is correct GCMS_Analysis GC-MS (Volatile Impurities) HPLC_Analysis->GCMS_Analysis If volatile impurities are suspected Final_Report Final Purity Report HPLC_Analysis->Final_Report GCMS_Analysis->Final_Report

Caption: Workflow for the comprehensive purity analysis of this compound.

MethodSelection Start Analytical Goal? Quant Quantitative Purity? Start->Quant Struct Structural ID? Quant->Struct No HPLC Use HPLC Quant->HPLC Yes Volatile Volatile Impurities? Struct->Volatile No NMR Use NMR Struct->NMR Yes GCMS Use GC-MS Volatile->GCMS Yes End End Volatile->End No

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion: An Integrated Approach to Purity Assurance

Ensuring the purity of this compound is critical for its successful application in synthesis. A multi-faceted analytical approach is often the most effective strategy. NMR spectroscopy provides essential structural confirmation, while HPLC is the method of choice for robust, quantitative purity assessment. For the detection of trace-level volatile impurities, GC-MS with derivatization is a highly sensitive and specific technique. By understanding the strengths and limitations of each method and the nature of potential impurities, researchers can confidently select the most appropriate analytical strategy to ensure the quality and reliability of this important synthetic building block.

References

A Comparative Mechanistic Guide to the Reactions of 2-Chloro-6-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern synthetic chemistry. Arylboronic acids are pivotal reagents in this endeavor, with their utility prominently showcased in the Nobel Prize-winning Suzuki-M iyaura cross-coupling reaction. This guide focuses on a particularly intriguing building block: 2-Chloro-6-fluoro-5-methylphenylboronic acid . The unique substitution pattern of this molecule—featuring both sterically demanding and electronically distinct groups at the ortho positions—presents both challenges and opportunities in cross-coupling chemistry.

This document provides an in-depth, objective comparison of the performance and underlying mechanisms of this compound in three key cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings. By understanding the mechanistic nuances of each, researchers can make more informed decisions in their synthetic strategies, optimizing conditions to achieve desired outcomes.

The Impact of Substitution on Reactivity

The reactivity of this compound is profoundly influenced by its substituents:

  • Ortho-Chloro and Ortho-Fluoro Groups: These bulky and electron-withdrawing groups create significant steric hindrance around the boronic acid moiety. This steric shield can impede the approach of the palladium catalyst, potentially slowing down the transmetalation step in Suzuki-Miyaura coupling.[1][2] Electronically, their inductive electron-withdrawing effect can also influence the nucleophilicity of the aryl group.

  • Para-Methyl Group: This electron-donating group can electronically activate the phenyl ring, which can have a modest effect on the overall reactivity.

This guide will explore how these inherent electronic and steric factors manifest in the context of different catalytic cycles.

Comparative Analysis of Cross-Coupling Reactions

While direct comparative studies of this compound across Suzuki-Miyaura, Chan-Lam, and Liebeskind-Srogl couplings are not extensively documented under identical conditions, we can infer its likely performance based on studies of similarly substituted arylboronic acids. The following sections will compare these reactions, supported by representative experimental data for analogous systems.

The Suzuki-Miyaura Coupling: A C-C Bond Forming Powerhouse

The palladium-catalyzed Suzuki-Miyaura reaction is the most widely used method for the formation of biaryl compounds from arylboronic acids and aryl halides.

Mechanistic Considerations:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. For a sterically hindered substrate like this compound, the transmetalation step is often rate-limiting. The bulky ortho substituents can hinder the formation of the necessary intermediate where the aryl group is transferred from the boron to the palladium center.[1][2]

Suzuki_Miyaura_Coupling

  • Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction. */

Performance Comparison with Analogous Systems:

The following table summarizes typical yields for the Suzuki-Miyaura coupling of aryl halides with sterically hindered or electronically deactivated arylboronic acids, providing an expected performance benchmark for this compound.

Arylboronic Acid (Analog)Aryl HalideCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
2,6-Dimethylphenylboronic acid3-ChloroanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O100~0 (with this ligand)[3]
2,6-Dimethylphenylboronic acid3-ChloroanisolePd-G3-XPhosK₃PO₄Dioxane/H₂O25Good Conversion[3]
Phenylboronic acid2,6-DichloropyridinePd₂(dba)₃ / FcPPh₂K₃PO₄Dioxane/H₂O100High[4]

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Add a degassed solvent system (e.g., Toluene/Ethanol/Water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Chan-Lam Coupling: Forging C-N and C-O Bonds

The Chan-Lam coupling offers a powerful alternative for the formation of carbon-heteroatom bonds, utilizing a copper catalyst to couple arylboronic acids with amines, alcohols, and other nucleophiles.[5][6]

Mechanistic Considerations:

The mechanism of the Chan-Lam coupling is still a subject of some debate but is generally believed to proceed through a Cu(I)/Cu(III) or a Cu(II)-mediated catalytic cycle. A key step is the transmetalation of the aryl group from the boronic acid to the copper center. Electron-deficient arylboronic acids, such as our target molecule, can sometimes be challenging substrates for Chan-Lam couplings.[5][7]

Chan_Lam_Coupling

  • Caption: A proposed catalytic cycle for the Chan-Lam cross-coupling reaction. */

Performance Comparison with Analogous Systems:

The following table provides representative yields for the Chan-Lam N-arylation using electron-deficient or sterically hindered arylboronic acids.

Arylboronic AcidAmineCatalystBase/AdditiveSolventTemp (°C)Yield (%)Reference
4-Chlorophenylboronic acid2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOHRT75[6]
4-Fluorophenylboronic acid2-Nitroimidazole--INVALID-LINK--₂K₂CO₃MeOHRT84[6]
2-Chlorophenylboronic acid2-AminobenzothiazoleCu(OAc)₂PyridineCH₂Cl₂RTModerate[8]

Experimental Protocol: Chan-Lam N-Arylation

  • To a flask open to the air, add the amine (1.0 mmol), this compound (1.5 mmol), copper(II) acetate (0.1 mmol), and a base (e.g., pyridine, 2.0 mmol).

  • Add a suitable solvent (e.g., dichloromethane or methanol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

The Liebeskind-Srogl Coupling: A Unique Path to Ketones

The Liebeskind-Srogl coupling is a unique palladium-catalyzed, copper-mediated reaction that couples thioesters with boronic acids to produce ketones under neutral conditions.[9][10] This reaction is particularly valuable as it offers a different disconnection approach for ketone synthesis.

Mechanistic Considerations:

The first-generation Liebeskind-Srogl coupling involves a palladium catalytic cycle, but with a crucial role for a stoichiometric copper(I) carboxylate co-catalyst (often CuTC - copper(I) thiophene-2-carboxylate). The copper(I) salt is believed to activate the thioester towards oxidative addition by palladium and facilitate the transmetalation step.[7][9] The reaction's performance can be sensitive to the electronic properties of the boronic acid.[10]

Liebeskind_Srogl_Coupling

  • Caption: Catalytic cycle of the Liebeskind-Srogl cross-coupling reaction. */

Performance Comparison with Analogous Systems:

The following table shows representative yields for the Liebeskind-Srogl coupling with various boronic acids, indicating that both electron-donating and some electron-withdrawing groups are tolerated.

Boronic AcidThioesterCatalyst SystemCo-catalystSolventTemp (°C)Yield (%)Reference
4-Methoxyphenylboronic acidThiophenyl esterPd₂(dba)₃ / TFPCuTCTHF55High[10]
4-Fluorophenylboronic acidThiophenyl esterPd₂(dba)₃ / TFPCuTCTHF55Moderate-High[10]
3-Nitrophenylboronic acidThiophenyl esterPd₂(dba)₃ / TFPCuTCTHF55Low[10]

Experimental Protocol: Liebeskind-Srogl Coupling

  • In a glovebox or under an inert atmosphere, combine the thioester (1.0 mmol), this compound (1.5 mmol), Pd₂(dba)₃ (0.01 mmol), a phosphine ligand (e.g., triphenylphosphine, 0.04 mmol), and copper(I) thiophene-2-carboxylate (CuTC, 1.5 mmol).

  • Add anhydrous, degassed solvent (e.g., THF or dioxane).

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, filter, concentrate, and purify the product by column chromatography.

Conclusion and Future Outlook

This compound is a valuable, albeit challenging, building block for the synthesis of complex organic molecules. Its utility spans across the three major cross-coupling reactions discussed, each with its own mechanistic intricacies that are influenced by the steric and electronic nature of this substrate.

  • The Suzuki-Miyaura coupling remains the go-to method for C-C bond formation, although the steric hindrance of the ortho substituents necessitates careful optimization of ligands and reaction conditions to overcome a potentially slow transmetalation step.

  • The Chan-Lam coupling provides a complementary approach for the synthesis of C-N and C-O bonds. While the electron-withdrawing nature of the substituents might pose a challenge, modern protocols are increasingly capable of accommodating such substrates.

  • The Liebeskind-Srogl coupling offers a less conventional but powerful strategy for ketone synthesis, providing a unique retrosynthetic disconnection.

For researchers and drug development professionals, a deep understanding of these mechanistic pathways is paramount. It allows for the rational design of synthetic routes, the troubleshooting of challenging reactions, and the ultimate ability to construct complex molecular architectures with precision and efficiency. Future research will likely focus on the development of more robust catalyst systems that can readily accommodate highly substituted and electronically demanding substrates like this compound, further expanding the synthetic chemist's toolkit.

References

A Comparative Guide to the Predicted Crystal Structure of 2-Chloro-6-fluoro-5-methylphenylboronic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the anticipated solid-state structure of 2-Chloro-6-fluoro-5-methylphenylboronic acid, a key building block in modern medicinal chemistry. In the absence of a publicly available crystal structure for this specific compound, this document leverages crystallographic data from structurally related analogs to forecast its molecular geometry and intermolecular interactions. We will objectively compare its predicted features with experimentally determined structures of other substituted phenylboronic acids, offering valuable insights for researchers, scientists, and drug development professionals.

The Strategic Importance of Substituted Phenylboronic Acids in Synthesis

Phenylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction is one of the most robust and widely used methods for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures that form the backbone of many pharmaceutical agents and advanced materials.[3][4]

The compound of interest, this compound, is a valuable reagent due to its specific substitution pattern.[5] The ortho-chloro and -fluoro groups provide steric and electronic modulation, influencing the reactivity and selectivity of coupling reactions.[6] Understanding the three-dimensional structure of this reagent in its solid state is crucial for predicting its stability, solubility, and behavior in synthetic protocols.

General Crystallographic Features of Arylboronic Acids: The Dimeric Motif

A near-universal feature in the crystal structures of arylboronic acids is the formation of hydrogen-bonded homodimers.[7] Similar to carboxylic acids, the boronic acid moieties of two molecules associate in the solid state, forming a stable eight-membered ring through two O-H···O hydrogen bonds.

However, unlike carboxylic acids, the boronic acid dimer possesses two additional hydroxyl protons that can engage in further intermolecular hydrogen bonding. This allows for the assembly of these dimeric units into higher-order supramolecular structures, such as infinite ribbons or sheets, significantly influencing the material's physical properties.[7]

Caption: General hydrogen-bonded dimer of arylboronic acids.

Predicted Structure of this compound: A Comparative Analysis

While the specific crystal structure of this compound is not available, we can infer its key structural parameters by comparing it to known structures of its analogs. The primary structural question is the degree of rotation around the C-B bond, which is heavily influenced by steric hindrance from ortho-substituents.[8][9]

The presence of both chloro and fluoro groups at the ortho-positions (2 and 6) creates significant steric bulk. This is expected to force the B(OH)₂ group to twist out of the plane of the phenyl ring to minimize repulsive interactions. This phenomenon is well-documented in other ortho-substituted phenylboronic acids.[7][10]

Below is a comparative table of crystallographic data for relevant phenylboronic acid derivatives.

ParameterPhenylboronic Acid2-Bromophenylboronic Acid[7](2',3,6'-trichlorobiphenyl-2-yl)boronic acid[9]This compound (Predicted)
Formula C₆H₇BO₂C₆H₆BBrO₂C₁₂H₈BCl₃O₂C₇H₇BClFO₂
Molecular Weight 121.93 g/mol 200.83 g/mol 316.35 g/mol 188.39 g/mol
C-B Bond Length ~1.56 Å~1.57 Å1.5907(16) Å~1.58 - 1.60 Å
B-O Bond Lengths ~1.37 Å~1.36 Å1.3514(14) Å, 1.3641(14) Å~1.35 - 1.37 Å
C-C-B-O Torsion Angle 6.3°, 21.0° (two molecules in asymmetric unit)[10]Significant twist expected69.2(2)°High (likely > 60°)
Key Structural Feature Near-planar molecules in a dimeric structure.[10]Forms dimeric units interconnected into ribbons.[7]Extreme twisting due to bulky ortho-substituent.[9]Expected to form dimers with a highly twisted C-B bond.

The data clearly indicates that as steric hindrance from ortho-substituents increases, the boronic acid group is forced to rotate significantly out of the phenyl ring's plane. For instance, the (2',3,6'-trichlorobiphenyl-2-yl)boronic acid shows a dramatic torsion angle of 69.2°.[9] Given that this compound possesses two ortho-substituents, a similarly large torsion angle is the most logical prediction. This twisting can impact its reactivity in coupling reactions by altering the orientation of the boronic acid group relative to the catalytic center.

Experimental Protocols

Synthesis of Substituted Phenylboronic Acids

The synthesis of arylboronic acids is well-established. A common and effective method involves lithium-halogen exchange followed by electrophilic trapping with a borate ester.[3][9]

Protocol:

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve the starting aryl halide (e.g., 1-bromo-2-chloro-6-fluoro-5-methylbenzene) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Lithiated Intermediate Formation: Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath. This is critical to prevent side reactions.

  • Addition of n-BuLi: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C. The completion of the lithium-halogen exchange can be monitored by TLC.

  • Electrophilic Trapping: To the resulting aryllithium species, add triisopropyl borate or trimethyl borate, B(OR)₃, dropwise, again ensuring the temperature remains at -78 °C. The borate ester acts as the boron source.

  • Reaction Quench: After stirring for a few hours at low temperature, allow the reaction to warm slowly to room temperature. The reaction is then quenched by the addition of an aqueous acid, such as dilute HCl or H₂SO₄, to hydrolyze the borate ester and precipitate the boronic acid.[9]

  • Workup and Purification: The product is typically extracted into an organic solvent like diethyl ether. The combined organic layers are then washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude boronic acid, which can be further purified by recrystallization.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[11] Slow evaporation is a reliable technique for growing crystals of phenylboronic acids.

Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the boronic acid has moderate solubility. Common choices include water, ethanol, or mixtures like THF/hexanes.[9][11]

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified boronic acid in the chosen solvent at room temperature or with gentle heating.

  • Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial. Cover the vial with a cap or parafilm containing a few small pinholes. This allows the solvent to evaporate slowly over several days.

  • Crystal Harvesting: Once well-formed crystals (typically 0.1-0.5 mm with sharp edges) have appeared, carefully remove them from the mother liquor and mount them on a goniometer for X-ray analysis.[11]

Caption: Workflow for Synthesis and Crystallographic Analysis.

Conclusion

While the definitive crystal structure of this compound awaits experimental determination, a robust prediction can be made based on established principles and comparative data from its analogs. The molecule is expected to crystallize in a hydrogen-bonded dimeric form, which is characteristic of nearly all arylboronic acids. Crucially, significant steric repulsion from the ortho-chloro and ortho-fluoro substituents will likely induce a substantial twist of the boronic acid group out of the phenyl ring plane. This structural insight is vital for medicinal chemists employing this versatile building block, as the conformation can influence its reactivity and effectiveness in constructing the complex molecular architectures required for modern drug discovery.

References

A Comparative Guide to the Isomeric Purity of 2-Chloro-6-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, medicinal chemists, and process development scientists, the isomeric purity of building blocks is not merely a matter of specification—it is a critical determinant of reaction efficiency, impurity profiles, and ultimately, the viability of a drug candidate. 2-Chloro-6-fluoro-5-methylphenylboronic acid is a key intermediate in the synthesis of various pharmaceutically active compounds, primarily through Suzuki-Miyaura cross-coupling reactions.[1][2] The precise arrangement of the chloro, fluoro, and methyl substituents on the phenyl ring is crucial for its intended reactivity and the biological activity of the final product. The presence of positional isomers can lead to undesired side products that are often difficult and costly to separate, complicating downstream processes and regulatory filings.

This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound. We will delve into the causality behind experimental choices, present validated protocols, and offer data-driven insights to help you select the most appropriate analytical strategy for your research and development needs.

The Challenge: Identifying Potential Regioisomeric Impurities

The isomeric purity of this compound is dictated by the regioselectivity of its synthesis. A common synthetic route involves the ortho-lithiation of 4-chloro-2-fluoro-1-methylbenzene, followed by quenching with a trialkyl borate. While this directed ortho-metalation is generally selective, minor deviations can lead to the formation of various regioisomers.

The most probable isomeric impurities are those where the boronic acid group is positioned at other locations on the ring. Understanding these potential impurities is the first step in developing a robust analytical method for their detection and quantification.

The Analytical Arena: A Head-to-Head Comparison of Methodologies

Three primary analytical techniques are commonly employed to assess the isomeric purity of arylboronic acids: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and disadvantages in terms of resolution, sensitivity, and sample throughput.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating closely related isomers. Reversed-phase HPLC, in particular, is well-suited for the analysis of moderately polar arylboronic acids.

  • Principle of Separation: Separation is based on the differential partitioning of the analyte and its isomers between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Subtle differences in the polarity and hydrophobicity of the isomers, arising from the different positions of the substituents, allow for their separation.

  • Strengths: High resolution, excellent quantitation, and the ability to use a variety of detectors (e.g., UV-Vis, PDA, MS).

  • Considerations: On-column hydrolysis of the boronic acid to the corresponding boroxines can sometimes be an issue, though method optimization can mitigate this.[3] The use of columns with reduced silanol activity is recommended to minimize these interactions.[3]

Gas Chromatography (GC)

GC is another high-resolution technique, but its application to boronic acids requires a derivatization step to increase their volatility.

  • Principle of Separation: Analytes are separated based on their boiling points and interactions with the stationary phase in a gaseous mobile phase. To make boronic acids suitable for GC analysis, they are typically derivatized to form more volatile esters, for example, with pinacol.[4]

  • Strengths: Exceptional resolving power, making it ideal for separating complex mixtures of isomers. Mass spectrometry (MS) detection provides structural information for impurity identification.

  • Considerations: The derivatization step adds complexity and a potential source of error to the workflow.[5] Incomplete derivatization can lead to inaccurate quantification. Furthermore, residual boronic acids can be problematic for the GC system.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and can be a powerful method for quantifying isomers without the need for chromatographic separation.

  • Principle of Analysis: NMR distinguishes isomers based on the unique chemical environment of their atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F, ¹¹B). The distinct electronic effects of the chloro, fluoro, and methyl groups at different positions lead to characteristic chemical shifts for each isomer.

  • Strengths: Provides unambiguous structural information. ¹⁹F NMR is particularly useful for this molecule, as the fluorine chemical shift is highly sensitive to its position on the aromatic ring. ¹¹B NMR can also be used to distinguish between boronic acids and their ester or boroxine forms.[7][8][9]

  • Considerations: Lower sensitivity compared to chromatographic methods. Accurate quantification requires careful selection of relaxation delays and well-resolved signals.

Data-Driven Comparison of Analytical Methods

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR)
Resolution High to Very HighVery HighModerate to High
Sensitivity High (ng to pg range)Very High (pg to fg range)Low (µg to mg range)
Sample Preparation Simple dissolutionDerivatization requiredSimple dissolution
Quantitative Accuracy ExcellentGood (dependent on derivatization)Excellent (with proper parameters)
Impurity Identification Possible with MS detectorExcellent with MS detectorExcellent (unambiguous)
Throughput HighModerateModerate to Low

Protocol Deep Dive: Validated Methodologies

Protocol 1: High-Resolution Isomer Analysis by Reversed-Phase HPLC

This protocol is designed to achieve baseline separation of this compound from its potential regioisomers. The choice of a C18 stationary phase provides a good balance of hydrophobic and polar interactions for effective separation.[10]

Instrumentation & Consumables:

  • HPLC system with PDA detector (e.g., Waters Arc HPLC System)[10]

  • Column: XSelect Premier HSS T3 Column (4.6 x 100 mm, 3.5 µm) or equivalent C18 column[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 Acetonitrile/Water

Procedure:

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of diluent to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • PDA Detection: 220 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

  • System Suitability: Inject a standard mixture containing the main isomer and any available isomeric impurities to verify resolution and peak shape.

  • Data Analysis: Integrate the peak areas for all observed isomers. Calculate the isomeric purity by dividing the peak area of the main isomer by the total area of all isomeric peaks.

Protocol 2: Isomer Quantification by ¹⁹F NMR Spectroscopy

This protocol leverages the high sensitivity of the ¹⁹F nucleus to its chemical environment for accurate and direct quantification of fluoroaromatic isomers.

Instrumentation & Consumables:

  • NMR Spectrometer (≥400 MHz) equipped with a fluorine probe

  • NMR Tubes

  • Deuterated Solvent: DMSO-d₆ or CDCl₃

  • Internal Standard (optional, for absolute quantification): e.g., trifluorotoluene

Procedure:

  • Sample Preparation: Accurately weigh and dissolve 15-20 mg of the this compound sample in 0.7 mL of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a ¹⁹F NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine signals to allow for complete relaxation and accurate integration.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing & Analysis:

    • Apply appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform the data.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals corresponding to the main isomer and any observed isomeric impurities. The relative integrals are directly proportional to the molar ratio of the isomers.

    • Calculate the isomeric purity as a percentage.

Visualizing the Workflow and Structures

To better illustrate the analytical process and the molecules of interest, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing & Analysis prep_dissolve Dissolve Sample in Appropriate Solvent method_hplc HPLC Injection & Separation prep_dissolve->method_hplc Prepared Sample method_nmr NMR Sample Loading & Acquisition prep_dissolve->method_nmr Prepared Sample data_integration Peak Integration method_hplc->data_integration Chromatogram method_nmr->data_integration Spectrum data_quant Quantification of Isomers data_integration->data_quant result Isomeric Purity Report data_quant->result

Caption: Generalized workflow for determining isomeric purity.

Caption: Target molecule and a potential regioisomeric impurity.

Conclusion and Recommendations

The choice of analytical method for determining the isomeric purity of this compound depends on the specific requirements of the analysis.

  • For routine quality control and high-throughput screening where high sensitivity is required, HPLC is often the method of choice due to its excellent resolving power and quantitative accuracy.

  • When unambiguous structural confirmation and primary quantification without the need for reference standards for each isomer are paramount, NMR spectroscopy , particularly ¹⁹F NMR, is an invaluable tool.

  • GC-MS is a powerful alternative, especially when the highest possible resolution is needed, but the requirement for derivatization makes it a more complex workflow.

In a drug development setting, a combination of these techniques provides the most comprehensive understanding of isomeric purity. HPLC can be used for routine release testing, while NMR serves as a primary method for structural confirmation and investigation of any unknown impurities. By implementing these robust analytical strategies, researchers can ensure the quality and consistency of their synthetic intermediates, leading to more reliable and reproducible scientific outcomes.

References

A Comparative Guide to the Synthetic Validation of 2-Chloro-6-fluoro-5-methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Chloro-6-fluoro-5-methylphenylboronic acid is a key building block in contemporary medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine, a fluorine, and a methyl group on the phenyl ring, imparts specific steric and electronic properties that are highly sought after in the design of novel pharmaceuticals and organic electronic materials. The boronic acid moiety serves as a versatile handle for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Given its strategic importance, the efficient and reliable synthesis of this compound is of paramount interest to researchers in both academic and industrial settings. This guide provides an in-depth comparison of plausible synthetic methodologies for this compound, offering a critical evaluation of each route's advantages and disadvantages. The protocols described herein are based on established chemical principles and analogous transformations reported in the scientific literature, providing a solid foundation for practical implementation.

Comparative Analysis of Synthetic Methodologies

The synthesis of substituted phenylboronic acids can be approached through several strategic disconnections. For the target molecule, this compound, three primary synthetic routes are considered and compared:

  • Directed Ortho-Metalation (DoM) via Lithiation-Borylation: A powerful method that leverages the directing ability of the fluorine atom to achieve regioselective lithiation, followed by quenching with a boron electrophile.

  • Magnesium-Halogen Exchange (Grignard Reaction): A classic and robust method involving the formation of a Grignard reagent from a suitable aryl halide precursor, which then reacts with a trialkyl borate.

  • Palladium-Catalyzed Miyaura Borylation: A modern and highly versatile cross-coupling reaction that allows for the direct borylation of an aryl halide.

The following table summarizes the key performance indicators for each proposed synthetic route.

Parameter Method 1: Lithiation-Borylation Method 2: Grignard Reaction Method 3: Miyaura Borylation
Starting Material 1-Chloro-3-fluoro-2-methylbenzene5-Bromo-1-chloro-3-fluoro-2-methylbenzene5-Bromo-1-chloro-3-fluoro-2-methylbenzene
Key Reagents n-Butyllithium, Triisopropyl borateMagnesium turnings, Triisopropyl borateBis(pinacolato)diboron, Pd catalyst, Ligand, Base
Anticipated Yield Good to ExcellentModerate to GoodGood to Excellent
Scalability Moderate (cryogenic conditions)GoodExcellent
Functional Group Tolerance Limited (sensitive to strong base)Limited (incompatible with acidic protons)Excellent
Key Challenges Strict anhydrous and low-temperature conditions required.Initiation of Grignard reagent formation can be difficult.Catalyst cost and removal of palladium residues.
Safety Considerations Pyrophoric n-butyllithium, cryogenic temperatures.Flammable solvents, exothermic reaction.Potentially toxic palladium catalyst and ligands.

Detailed Experimental Protocols

Method 1: Directed Ortho-Metalation via Lithiation-Borylation

This method relies on the ortho-directing ability of the fluorine atom, which is a more powerful directing group than chlorine in this context. The lithiation is expected to occur regioselectively at the position flanked by the fluorine and chlorine atoms.

dot

Caption: Workflow for Lithiation-Borylation.

Experimental Protocol:

  • To a solution of 1-chloro-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the title compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are extremely reactive towards water and oxygen.

  • Low Temperature (-78 °C): n-Butyllithium is a highly reactive and non-selective base at higher temperatures. The low temperature is crucial to control the regioselectivity of the lithiation and to prevent side reactions.

  • Triisopropyl borate: This electrophile is used to trap the generated aryl lithium species. The isopropyl groups provide steric bulk that can help to prevent the formation of over-borylated byproducts.

  • Acidic Workup: The initial borate ester is hydrolyzed to the desired boronic acid under acidic conditions.

Method 2: Magnesium-Halogen Exchange (Grignard Reaction)

This classic approach requires a more functionalized starting material, 5-bromo-1-chloro-3-fluoro-2-methylbenzene. The Grignard reagent is expected to form selectively at the more reactive carbon-bromine bond.

dot

Caption: Workflow for Grignard Reaction.

Experimental Protocol:

  • Activate magnesium turnings (1.5 eq) in a flame-dried flask under an argon atmosphere.

  • Add a solution of 5-bromo-1-chloro-3-fluoro-2-methylbenzene (1.0 eq) in anhydrous THF. A small crystal of iodine can be added to initiate the reaction.

  • Once the reaction has initiated (as evidenced by heat evolution and bubble formation), add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for 2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C and slowly add triisopropyl borate (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with 1 M HCl and stir for 1 hour.

  • Perform an aqueous workup as described in Method 1.

  • Purify the crude product by recrystallization.

Causality Behind Experimental Choices:

  • Activation of Magnesium: The surface of magnesium is often coated with a layer of magnesium oxide which passivates the metal. Activation is necessary to expose the fresh metal surface and initiate the reaction.[1]

  • Iodine as an Initiator: Iodine can react with magnesium to form magnesium iodide, which helps to etch the surface of the magnesium and facilitate the reaction with the aryl halide.

  • Selective Reaction at C-Br bond: The carbon-bromine bond is weaker and more reactive towards magnesium than the carbon-chlorine or carbon-fluorine bonds, allowing for selective Grignard reagent formation.

Method 3: Palladium-Catalyzed Miyaura Borylation

This modern method offers excellent functional group tolerance and generally proceeds under milder conditions than the organometallic routes. It also utilizes the same starting material as the Grignard approach.

dot

Caption: Workflow for Miyaura Borylation.

Experimental Protocol:

  • In a reaction vessel, combine 5-bromo-1-chloro-3-fluoro-2-methylbenzene (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude pinacol boronate ester can be purified by column chromatography or taken directly to the next step.

  • To hydrolyze the pinacol ester, dissolve the crude material in a mixture of THF and water, add an acid such as HCl, and stir at room temperature until the deprotection is complete.

  • Perform an aqueous workup as described in Method 1 to isolate the final boronic acid.

Causality Behind Experimental Choices:

  • Bis(pinacolato)diboron (B₂pin₂): A stable and easy-to-handle source of boron for the borylation reaction.[2]

  • Pd(dppf)Cl₂: A common and effective palladium catalyst for Miyaura borylation reactions. The dppf ligand is robust and promotes efficient catalytic turnover.[3]

  • Potassium Acetate (KOAc): A mild base that is crucial for the transmetalation step in the catalytic cycle.

  • Two-Step Process: The Miyaura borylation typically yields a boronate ester, which is more stable and easier to purify than the corresponding boronic acid. A subsequent hydrolysis step is required to obtain the final product.

Conclusion

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the researcher, including the available starting materials, the desired scale of the reaction, and the equipment on hand.

  • The Lithiation-Borylation route is a powerful option when the appropriate substituted benzene is readily available, offering a potentially high-yielding and regioselective pathway, albeit with the challenges of handling pyrophoric reagents and cryogenic conditions.

  • The Grignard Reaction represents a classic and cost-effective method, provided the corresponding aryl bromide can be synthesized or procured. Its main drawback is the sometimes-difficult initiation and the incompatibility with certain functional groups.

  • The Miyaura Borylation stands out for its excellent functional group tolerance and generally milder reaction conditions, making it a highly attractive and versatile option, especially in the context of complex molecule synthesis. The primary considerations for this route are the cost of the palladium catalyst and the need to remove residual metal from the final product.

By carefully considering these factors, researchers can select the most appropriate synthetic strategy to access this valuable building block for their drug discovery and materials science endeavors.

References

A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Benchmarking 2-Chloro-6-fluoro-5-methylphenylboronic Acid Against Alternative Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon bonds is a cornerstone of molecular design and synthesis. Among the myriad of tools available, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan, prized for its functional group tolerance and reliability. However, as molecular complexity increases, so too do the challenges. The synthesis of polysubstituted biaryl scaffolds, often crucial pharmacophores, frequently involves sterically hindered coupling partners that can render standard protocols ineffective.

This guide provides an in-depth technical comparison of 2-Chloro-6-fluoro-5-methylphenylboronic acid , a sterically demanding yet valuable building block, against a range of alternative reagents. We will move beyond a simple recitation of yields to explore the mechanistic nuances and practical considerations that underpin reagent selection and reaction optimization in the context of sterically challenging Suzuki-Miyaura couplings. Our focus will be on providing actionable insights and robust protocols to empower you to navigate these demanding synthetic landscapes with confidence.

The Challenge of Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a testament to the power of organometallic catalysis. The generally accepted catalytic cycle, initiated by the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and culminating in reductive elimination to forge the new C-C bond, is a finely tuned dance of oxidation states and ligand exchanges.

However, the introduction of significant steric bulk, such as the ortho-substituents in this compound, can throw a wrench in these delicate gears. The bulky substituents can impede the approach of the boronic acid to the palladium center, thereby slowing down the crucial transmetalation step. This can lead to diminished reaction rates, incomplete conversions, and an increased propensity for side reactions such as protodeboronation.

To overcome these hurdles, the modern synthetic chemist has a powerful arsenal of specialized ligands and precatalysts at their disposal. Ligands featuring bulky, electron-rich phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) have proven particularly effective in facilitating the coupling of sterically hindered substrates.[1] These ligands promote the formation of monoligated, highly reactive Pd(0) species that are more amenable to oxidative addition with hindered aryl halides and can accelerate the subsequent transmetalation and reductive elimination steps.

Benchmarking Performance: A Model Reaction Approach

Direct, head-to-head comparative data for a wide range of sterically hindered boronic acids under identical conditions is scarce in the literature. Therefore, to provide a meaningful benchmark, we will consider a model Suzuki-Miyaura reaction: the coupling of a sterically hindered boronic acid with a representative aryl chloride, 4-chloroacetophenone. This model allows us to draw upon a range of published data to build a comparative picture.

It is crucial to note that the following data is compiled from various sources and, while informative, should be interpreted with the understanding that reaction conditions are not identical. The goal is to provide a qualitative and semi-quantitative understanding of the relative performance of these reagents.

Table 1: Performance of this compound and Alternatives in a Model Suzuki-Miyaura Coupling

Boronic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-ChloroacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O11018Estimated 75-85%Based on similar hindered couplings[2]
2,6-Dimethylphenylboronic acid4-ChloroacetophenonePd₂(dba)₃ / SPhosK₃PO₄Dioxane1001692[3]
2-Chloro-6-fluorophenylboronic acid4-ChloroacetophenonePd(OAc)₂ / RuPhosK₃PO₄2-MeTHF1001288[4]
Phenylboronic acid (unhindered control)4-ChloroacetophenonePd(PPh₃)₄K₂CO₃Toluene/H₂O1006>95[5][6]

Note: The yield for this compound is an educated estimate based on the performance of similar sterically hindered substrates under optimized conditions. Specific experimental data for this exact coupling was not found in the reviewed literature.

From this data, we can infer that while this compound is a viable coupling partner, its inherent steric bulk likely necessitates carefully optimized conditions, including the use of highly active catalyst systems like those employing Buchwald ligands (e.g., SPhos, RuPhos), to achieve high yields. The performance of the less hindered 2,6-dimethylphenylboronic acid and 2-chloro-6-fluorophenylboronic acid highlights the impact of the additional methyl and chloro-substituents on reactivity.

Beyond Boronic Acids: Exploring a Wider Array of Nucleophilic Partners

While boronic acids are the workhorses of Suzuki-Miyaura coupling, they are not without their drawbacks. Issues such as protodeboronation, especially with sensitive substrates, and the potential for trimerization to form boroxines can complicate their use.[7] For challenging couplings, and to broaden the synthetic toolkit, it is prudent to consider alternative organoboron reagents and other classes of nucleophiles.

Potassium Trifluoroborates: Stable and Reliable Alternatives

Potassium trifluoroborates have emerged as highly attractive alternatives to boronic acids.[8][9][10] These crystalline solids are generally more stable to air and moisture and are less prone to protodeboronation. They are readily prepared from the corresponding boronic acids and serve as excellent slow-release sources of the boronic acid under the basic reaction conditions of the Suzuki-Miyaura coupling.

Table 2: Performance of Potassium Phenyltrifluoroborate in Suzuki-Miyaura Coupling

TrifluoroborateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Potassium Phenyltrifluoroborate4-ChloroanisolePdCl₂(dppf)Cs₂CO₃Toluene/H₂O801695[8]
Potassium Phenyltrifluoroborate2-BromopyridinePd(OAc)₂ / SPhosK₃PO₄2-MeTHF/H₂O1001289[11]

The high yields obtained with potassium phenyltrifluoroborate, even with a moderately deactivated aryl chloride like 4-chloroanisole, underscore their utility. For a sterically hindered substrate like this compound, conversion to the corresponding potassium trifluoroborate could offer significant advantages in terms of stability and handling, potentially leading to more reproducible reaction outcomes.

Organosilanes: A Hiyama-Denmark Coupling Approach

Organosilanes represent another valuable class of nucleophilic partners for cross-coupling reactions, participating in the Hiyama-Denmark coupling.[12] A key advantage of organosilanes is their stability and low toxicity. The reaction is typically activated by a fluoride source, such as tetrabutylammonium fluoride (TBAF), which generates a hypervalent silicate species that is competent for transmetalation.

Table 3: Performance of Phenyltrimethoxysilane in Hiyama-Denmark Coupling

OrganosilaneCoupling PartnerCatalyst SystemActivatorSolventTemp. (°C)Time (h)Yield (%)Reference
Phenyltrimethoxysilane4-BromoacetophenonePd(OAc)₂ / P(o-tol)₃TBAFTHF601291[12]
Phenyltrimethoxysilane4-ChloroacetophenonePdCl₂(dppf)TBAFDioxane1002478[12]

While the Hiyama-Denmark coupling is a powerful tool, it often requires more forcing conditions for less reactive aryl chlorides compared to the Suzuki-Miyaura reaction. However, for substrates that are incompatible with the basic conditions of the Suzuki-Miyaura coupling, the Hiyama-Denmark coupling can be a viable alternative.

Experimental Protocols: A Guide to Best Practices

To ensure the successful implementation of these cross-coupling strategies, we provide the following detailed, self-validating experimental protocols. These protocols are designed to serve as robust starting points for your own optimizations.

Protocol 1: Suzuki-Miyaura Coupling of a Sterically Hindered Boronic Acid

This protocol is optimized for challenging couplings involving sterically hindered partners. The choice of a bulky, electron-rich phosphine ligand such as SPhos is critical for achieving high catalytic activity.

dot

Suzuki_Protocol cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Aryl Halide, Boronic Acid, Pd(OAc)₂, SPhos, K₃PO₄ inert Inert Atmosphere (Ar or N₂ Purge) reagents->inert solvent Add Degassed Toluene/H₂O inert->solvent heat Heat to 110 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool extract Dilute with EtOAc, Wash with H₂O and Brine cool->extract dry Dry over Na₂SO₄ extract->dry purify Concentrate and Purify (Column Chromatography) dry->purify

Caption: Workflow for Suzuki-Miyaura Coupling of Hindered Substrates.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Degassed Water (0.5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 15 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous toluene and degassed water via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation and Use of a Potassium Trifluoroborate Salt

This two-step protocol first describes the conversion of a boronic acid to its more stable trifluoroborate salt, followed by its use in a Suzuki-Miyaura coupling.

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Trifluoroborate_Workflow cluster_synthesis Trifluoroborate Synthesis cluster_coupling Suzuki-Miyaura Coupling start Boronic Acid in MeOH reagent Add KHF₂ Solution start->reagent stir Stir at RT reagent->stir isolate Isolate by Filtration stir->isolate setup Combine Aryl Halide, Trifluoroborate, Catalyst, Base isolate->setup Use in Coupling solvent Add Solvent setup->solvent reaction Heat and Stir solvent->reaction workup Work-up and Purify reaction->workup Suzuki_Cycle cluster_info Key Steps & Influencing Factors Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar' L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂⁻) RedElim Ar-Ar' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration info1 Oxidative Addition: - Favored by electron-poor Ar-X - Hindered Ar-X requires bulky, electron-rich ligands info2 Transmetalation: - Rate-limiting for hindered substrates - Requires base activation of boronic acid info3 Reductive Elimination: - Favored by bulky ligands

References

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